Trichloro(dichlorophenyl)silane
Description
Structure
2D Structure
Properties
CAS No. |
27137-85-5 |
|---|---|
Molecular Formula |
C6H7Cl5Si |
Molecular Weight |
284.5 g/mol |
IUPAC Name |
trichloro(phenyl)silane;dihydrochloride |
InChI |
InChI=1S/C6H5Cl3Si.2ClH/c7-10(8,9)6-4-2-1-3-5-6;;/h1-5H;2*1H |
InChI Key |
QFLNHKMRCRBGOY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)[Si](Cl)(Cl)Cl |
boiling_point |
500 °F at 760 mmHg (EPA, 1998) 260 °C |
Color/Form |
Straw-colored liquid |
density |
1.562 (EPA, 1998) - Denser than water; will sink 1.562 |
flash_point |
286 °F (EPA, 1998) 286 °F (141 °C) (open cup) |
physical_description |
Dichlorophenyltrichlorosilane is a straw colored liquid with a pungent odor. Material will burn though it may require some effort to ignite. It is decomposed by moisture or water to hydrochloric acid with evolution of heat. It is corrosive to metals and tissue. It is used as an intermediate for silicones. Straw colored liquid with a pungent odor; [HSDB] Clear liquid with an acrid odor of hydrogen chloride; [MSDSonline] |
solubility |
Sol in benzene, and perchloroethylene (mixture of isomers) |
Origin of Product |
United States |
Foundational & Exploratory
Trichloro(dichlorophenyl)silane: A Technical Guide to its Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trichloro(dichlorophenyl)silane, a family of organosilicon compounds with the general formula C₆H₃Cl₅Si, serves as a crucial intermediate in the synthesis of specialized silicones and other organosilicon materials.[1] Its properties are dictated by the isomeric position of the two chlorine atoms on the phenyl ring, which influences its reactivity and physical characteristics. This technical guide provides a comprehensive overview of the chemical properties, structural aspects, and reactive nature of this compound, tailored for professionals in research and development.
Chemical and Physical Properties
This compound is a straw-colored liquid with a pungent odor.[2] It is a combustible substance, though it does not ignite readily.[3] The compound is highly sensitive to moisture and reacts vigorously with water, a characteristic feature of chlorosilanes.[3][4] A summary of its key quantitative properties is presented in Table 1.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₃Cl₅Si | [3] |
| Molecular Weight | 280.44 g/mol | [3] |
| Boiling Point | 260 °C (500 °F; 533 K) | [1] |
| Density | 1.562 g/cm³ | [1] |
| Flash Point | 150 °C (302 °F) | [3] |
| Refractive Index | 1.5640 | [3] |
| Vapor Pressure | 0.014 mmHg at 25°C | [5] |
| Hydrolytic Sensitivity | High, reacts rapidly with moisture, water, and protic solvents. | [3] |
Chemical Structure
The chemical structure of this compound is characterized by a silicon atom bonded to a dichlorophenyl group and three chlorine atoms. The substitution pattern of the chlorine atoms on the phenyl ring leads to several possible isomers, such as 2,3-, 2,4-, 2,5-, 3,4-, and 3,5-dichlorophenyltrichlorosilane. The 3,4-isomer is a commonly referenced example.[6]
Reactivity Profile
The reactivity of this compound is dominated by the presence of the reactive Si-Cl bonds.
Hydrolysis
Like other chlorosilanes, this compound undergoes rapid and vigorous hydrolysis in the presence of water, moisture, or protic solvents.[3] This exothermic reaction produces hydrochloric acid (HCl) and silanols, which can then condense to form siloxanes.[2][3] The reaction with water can be violent, releasing significant heat and toxic, corrosive fumes of hydrogen chloride.[3] In experiments where it was mixed with water, approximately 44% of the theoretical yield of HCl evolved as a gas within the first minute.
A simplified, general mechanism for the hydrolysis of a trichlorosilyl group is depicted below.
Caption: Generalized pathway for hydrolysis and condensation of trichloro(organo)silanes.
Other Reactions
This compound can also react vigorously with both organic and inorganic acids and bases, potentially generating toxic or flammable gases.[3] It can act as a chlorinating agent in certain chemical reactions.
Experimental Protocols
Detailed, step-by-step experimental protocols for the synthesis and analysis of this compound are not extensively reported in readily available scientific literature. However, general methodologies for the synthesis and analysis of similar chlorosilanes can be adapted.
Synthesis
The synthesis of aryltrichlorosilanes like this compound is often achieved through a Grignard reaction. This would typically involve the reaction of a Grignard reagent derived from a dichlorobromobenzene with silicon tetrachloride.
A general, conceptual workflow for a Grignard-based synthesis is outlined below.
Caption: Conceptual workflow for the synthesis of this compound via a Grignard reaction.
Analysis by Gas Chromatography (GC)
Gas chromatography is a suitable technique for the analysis of chlorosilanes. Due to their reactivity, special precautions are necessary to avoid hydrolysis within the analytical system. A general procedure would involve:
-
Column: A non-polar or semi-polar capillary column, such as one with a polydimethylsiloxane or 5% phenyl-arylene stationary phase, is often used.[7]
-
Carrier Gas: An inert carrier gas like helium or nitrogen is employed.
-
Injector and Detector: The injector and detector temperatures must be optimized to ensure volatilization without degradation. A thermal conductivity detector (TCD) is commonly used for chlorosilanes.[8]
-
Sample Handling: All samples and solvents must be anhydrous to prevent the formation of siloxanes and HCl, which can interfere with the analysis and damage the column.
A specific method reported for the analysis of chlorosilanes used a 10% diethyl phthalate on a 6201 support column with hydrogen as the carrier gas.[8] The column temperature was maintained at 60°C, the injection temperature at 110°C, and the detector temperature at 140°C.[8]
Safety and Handling
This compound is a corrosive and water-reactive substance. It should be handled with appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, in a well-ventilated fume hood.[5] Due to its vigorous reaction with water, it should be stored in a cool, dry place away from moisture and incompatible materials such as acids and bases.[3] In case of a spill, water should not be used for cleaning; instead, a dry absorbent material is recommended.
Conclusion
This compound is a reactive organosilicon compound with significant industrial applications. Its chemical behavior is largely governed by the hydrolytically unstable Si-Cl bonds. While detailed structural data and specific, standardized experimental protocols are not widely published, an understanding of the general chemistry of chlorosilanes provides a solid foundation for its safe handling, synthesis, and analysis. Further research into the specific properties of its various isomers could open new avenues for the development of advanced silicone-based materials.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. DICHLOROPHENYLTRICHLOROSILANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. (DICHLOROPHENYL)TRICHLOROSILANE | 27137-85-5 [chemicalbook.com]
- 4. (DICHLOROPHENYL)TRICHLOROSILANE Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. chembk.com [chembk.com]
- 6. This compound - Wikidata [wikidata.org]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. [Determination of chlorosilanes by gas chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Trichloro(dichlorophenyl)silane (CAS No. 27137-85-5)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chemical and Physical Properties
Trichloro(dichlorophenyl)silane is a straw-colored liquid with a pungent odor.[1][2] It is an isomeric mixture, meaning it consists of several compounds with the same molecular formula but different arrangements of the chlorine atoms on the phenyl ring.[3] Key quantitative data are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 27137-85-5 | [3][4] |
| Molecular Formula | C₆H₃Cl₅Si | [3] |
| Molecular Weight | 280.44 g/mol | [3] |
| Boiling Point | 260 °C (500 °F) | [3][4] |
| Flash Point | 141.1 °C (286 °F) | [5] |
| Density | 1.553 - 1.562 g/cm³ | [3][4] |
| Refractive Index | 1.564 | [3] |
| Vapor Pressure | 0.014 mmHg at 25°C |
Synthesis and Purification
While a specific, detailed protocol for the synthesis of the isomeric mixture of this compound is not available in the reviewed literature, the synthesis of aryltrichlorosilanes is commonly achieved through a Grignard reaction. This involves the reaction of a corresponding dichlorophenyl Grignard reagent with a silicon tetrahalide, typically silicon tetrachloride.
Experimental Protocol: Representative Synthesis of an Aryltrichlorosilane via Grignard Reaction
This protocol is a generalized procedure based on the synthesis of similar aryltrichlorosilanes and should be adapted and optimized for the specific dichlorophenyl starting material.
Materials:
-
Dichlorobromobenzene (isomer mixture)
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Silicon tetrachloride (SiCl₄)
-
Iodine crystal (as initiator)
-
Anhydrous toluene (for higher boiling point reactions)
Procedure:
-
Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a dropping funnel, reflux condenser, and a nitrogen inlet, place magnesium turnings. Add a small crystal of iodine. A solution of dichlorobromobenzene in anhydrous diethyl ether is added dropwise from the dropping funnel to initiate the reaction. Once the reaction starts, the remaining dichlorobromobenzene solution is added at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
-
Reaction with Silicon Tetrachloride: The Grignard reagent solution is cooled in an ice bath. A solution of silicon tetrachloride in anhydrous diethyl ether is added dropwise with vigorous stirring. The molar ratio of the Grignard reagent to silicon tetrachloride should be carefully controlled to favor the formation of the desired phenyltrichlorosilane.[6] A 1:1 molar ratio is theoretically ideal for producing phenyltrichlorosilane.[6]
-
Work-up and Isolation: After the addition is complete, the reaction mixture is stirred at room temperature for several hours. The mixture is then filtered to remove the magnesium salts. The solvent is removed from the filtrate by distillation.
-
Purification: The crude this compound is purified by fractional distillation under reduced pressure.[7][8] The boiling point of the desired product is approximately 260 °C at atmospheric pressure, so vacuum distillation is necessary to prevent decomposition.
Chemical Reactivity and Handling
This compound is a reactive compound, primarily due to the presence of the silicon-chlorine bonds.
Hydrolysis
It reacts vigorously with water, and even moisture in the air, to produce hydrochloric acid and dichlorophenylsilanetriol.[1][2] The silanetriol is unstable and readily undergoes self-condensation to form polysiloxane resins. This reaction is exothermic and can be violent.[2]
Reaction Scheme: C₆H₃Cl₂SiCl₃ + 3H₂O → C₆H₃Cl₂Si(OH)₃ + 3HCl
Experimental Protocol: Controlled Hydrolysis Caution: This reaction should be performed in a well-ventilated fume hood with appropriate personal protective equipment due to the evolution of corrosive HCl gas.
-
A solution of this compound in a water-immiscible organic solvent (e.g., toluene) is prepared in a reaction vessel.
-
The solution is cooled in an ice bath.
-
Water is added dropwise with vigorous stirring. The rate of addition should be controlled to manage the exotherm.
-
After the addition is complete, the mixture is stirred for an additional hour at room temperature.
-
The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure to yield the crude siloxane product.
Reaction with Grignard Reagents
The chlorine atoms on the silicon can be displaced by alkyl or aryl groups through reaction with Grignard reagents.[9][10] This allows for the synthesis of a variety of substituted organosilanes. The extent of substitution can be controlled by the stoichiometry of the Grignard reagent.[11]
Safety and Handling
This compound is a corrosive and water-reactive substance.[2][3] It causes severe skin and eye burns upon contact.[5] Inhalation of its vapors can cause irritation to the respiratory tract.[5] It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment, including gloves, goggles, and a face shield, should be worn.[5] Store in a cool, dry place away from moisture and incompatible materials.[3] In case of a spill, do not use water.[5] Use a dry absorbent material such as sand or soda ash.[5]
Spectral Data (Comparative)
No dedicated, publicly available spectra for the specific isomeric mixture of this compound were identified. The following represents typical spectral features of closely related aromatic chlorosilanes and should be used for comparative purposes only.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum would be expected to show complex multiplets in the aromatic region (typically δ 7.0-8.0 ppm) corresponding to the protons on the dichlorophenyl ring. The exact chemical shifts and coupling patterns would depend on the specific isomers present in the mixture.
-
¹³C NMR: The carbon NMR spectrum would exhibit signals for the carbons of the dichlorophenyl ring. The carbon attached to the silicon atom would appear as a distinct signal.
-
²⁹Si NMR: The silicon-29 NMR spectrum is a powerful tool for characterizing organosilicon compounds. For a trichlorosilyl group attached to an aromatic ring, a signal in the range of δ -10 to -30 ppm would be expected.[12][13][14]
Infrared (IR) Spectroscopy
The IR spectrum would show characteristic bands for the aromatic ring and the silicon-chlorine bonds.
-
Aromatic C-H stretching: ~3100-3000 cm⁻¹
-
Aromatic C=C stretching: ~1600-1450 cm⁻¹[15]
-
Si-Cl stretching: Strong absorptions in the range of 600-450 cm⁻¹
-
C-Cl stretching: ~800-600 cm⁻¹
Mass Spectrometry (MS)
The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (280.44 g/mol ). The isotopic pattern of the molecular ion would be characteristic of a compound containing five chlorine atoms. Fragmentation would likely involve the loss of chlorine atoms and the dichlorophenyl group.
Applications in Research and Drug Development
While direct applications of this compound in drug development are not extensively documented, its chemical properties suggest several potential uses.
Intermediate for Biomedical Silicones
The primary use of this compound is as an intermediate in the synthesis of silicones.[4] By controlling the hydrolysis and co-hydrolysis with other silanes, a wide variety of silicone polymers with tailored properties can be produced. Silicones are widely used in biomedical applications due to their biocompatibility, chemical inertness, and tunable physical properties.[16] These applications include medical implants, drug delivery systems, and coatings for medical devices.[16] The dichlorophenyl group can impart specific properties to the silicone polymer, such as increased thermal stability and altered hydrophobicity.
Reagent in Organic Synthesis
Chlorosilanes are versatile reagents in organic synthesis. The trichlorosilyl group can be used as a protecting group for certain functionalities. More importantly, it can be transformed into other functional groups. For instance, reaction with organometallic reagents can introduce new carbon-silicon bonds, opening pathways to more complex organosilicon compounds.[10]
Derivatization Agent for Analysis
Chlorosilanes are sometimes used as derivatizing agents in gas chromatography-mass spectrometry (GC-MS) analysis to improve the volatility and thermal stability of polar analytes.[17][18][19][20] While not a primary application for this specific compound, its reactivity suggests potential in this area for specific analytical challenges.
Conclusion
This compound is a reactive chemical intermediate with established use in the synthesis of silicones. For researchers in drug development and medicinal chemistry, its value lies in its potential as a building block for novel organosilicon compounds and functionalized silicone polymers for biomedical applications. While detailed experimental and spectral data for this specific isomeric mixture are sparse in the public domain, this guide provides a solid foundation of its properties, reactivity, and potential applications based on available information and knowledge of related compounds. Further research into the specific reactivity of the individual isomers and their subsequent derivatives could unveil new opportunities in materials science and pharmaceutical development.
References
- 1. DICHLOROPHENYLTRICHLOROSILANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 2. abdurrahmanince.net [abdurrahmanince.net]
- 3. (DICHLOROPHENYL)TRICHLOROSILANE | 27137-85-5 [chemicalbook.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. nj.gov [nj.gov]
- 6. CN101693720B - Method for utilizing silicon chloride to prepare phenyl-trichloro-silicane and diphenyl dichlorosilane through Gerber method - Google Patents [patents.google.com]
- 7. CN103466633A - Method for purifying trichlorosilane - Google Patents [patents.google.com]
- 8. KR20110075464A - Purification Method and Purification Device of Trichlorosilane - Google Patents [patents.google.com]
- 9. US7456308B2 - Grignard processes with improved yields of diphenylchlorosilanes as products - Google Patents [patents.google.com]
- 10. staging.gelest.com [staging.gelest.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. rsc.org [rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. jfda-online.com [jfda-online.com]
- 18. Derivatization and rapid GC-MS screening of chlorides relevant to the Chemical Weapons Convention in organic liquid samples - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 19. gcms.cz [gcms.cz]
- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
An In-depth Technical Guide to the Isomers of Dichlorophenyltrichlorosilane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the isomers of dichlorophenyltrichlorosilane, a group of organosilicon compounds with significant applications in chemical synthesis. Dichlorophenyltrichlorosilane exists as a mixture of isomers, each with unique physical and chemical properties that influence their reactivity and potential applications. This document details the characteristics of the isomeric mixture and outlines synthetic and analytical methodologies relevant to these compounds.
Introduction to Dichlorophenyltrichlorosilane Isomers
Dichlorophenyltrichlorosilane (C₆H₃Cl₅Si) is an aromatic organosilicon compound characterized by a phenyl group substituted with two chlorine atoms and a trichlorosilyl (-SiCl₃) group. There are six possible constitutional isomers depending on the substitution pattern of the chlorine atoms on the phenyl ring:
-
2,3-Dichlorophenyltrichlorosilane
-
2,4-Dichlorophenyltrichlorosilane
-
2,5-Dichlorophenyltrichlorosilane
-
2,6-Dichlorophenyltrichlorosilane
-
3,4-Dichlorophenyltrichlorosilane
-
3,5-Dichlorophenyltrichlorosilane
Commercially available dichlorophenyltrichlorosilane is typically sold as an isomeric mixture, identified by the CAS number 27137-85-5.[1][2] This mixture is a straw-colored liquid with a pungent odor.[1][2][3]
Physicochemical Properties of the Isomeric Mixture
Quantitative data for the commercially available mixture of dichlorophenyltrichlorosilane isomers are summarized in the table below. It is important to note that these values represent the properties of the mixture and may not correspond to any single, pure isomer.
| Property | Value | Reference(s) |
| Molecular Weight | 280.44 g/mol | [1][2] |
| Boiling Point | 260 °C (500 °F) at 760 mmHg | [1][2][3] |
| Density | 1.553 - 1.562 g/cm³ | [1][2][3] |
| Specific Gravity | 1.553 - 1.562 | [1][3] |
| Flash Point | 141 - 150 °C (286 °F) | [1][2][3] |
| Refractive Index | 1.5640 | [1] |
| Vapor Pressure | 1 mmHg at 18 °C | [1] |
Chemical Reactivity
The reactivity of dichlorophenyltrichlorosilane is dominated by the presence of the trichlorosilyl group, which is highly susceptible to hydrolysis.
Reaction with Water
Dichlorophenyltrichlorosilane reacts vigorously with water, moist air, or steam.[1][2][3] This hydrolysis reaction produces toxic and corrosive fumes of hydrogen chloride (HCl) and heat, which can be sufficient to ignite the material.[1][2][3] The reaction can be vigorous or even violent.[2]
Reaction Pathway:
References
An In-depth Technical Guide to the Synthesis of Trichloro(dichlorophenyl)silane
For Researchers, Scientists, and Drug Development Professionals
Abstract
Trichloro(dichlorophenyl)silane is a crucial intermediate in the synthesis of specialized silicones and other organosilicon compounds. Its production is primarily achieved through two main synthetic pathways: the Grignard reaction and the Müller-Rochow direct process. This technical guide provides a comprehensive overview of these methods, including detailed experimental protocols, quantitative data, and process visualizations to aid researchers and professionals in the field.
Introduction
This compound, with the chemical formula C₆H₃Cl₅Si, is a reactive organosilane characterized by a silicon atom bonded to a dichlorophenyl group and three chlorine atoms. This trifunctional silane serves as a key building block in the production of advanced silicone polymers with tailored properties, such as enhanced thermal stability and chemical resistance. The strategic synthesis of this compound is therefore of significant interest in materials science and for various applications in the pharmaceutical and electronics industries.
This document outlines the primary synthetic routes to this compound, presenting a comparative analysis of the Grignard and direct synthesis methodologies.
Grignard Reaction Synthesis
The Grignard reaction offers a versatile and well-established method for forming carbon-silicon bonds. This pathway involves the preparation of a dichlorophenyl Grignard reagent, which subsequently reacts with an excess of silicon tetrachloride to yield the desired product.
Overall Reaction
C₆H₃Cl₂MgBr + SiCl₄ → C₆H₃Cl₂SiCl₃ + MgBrCl
Experimental Protocol
Materials:
-
Dichlorobromobenzene (isomeric mixture)
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Silicon tetrachloride (SiCl₄)
-
Iodine crystal (as initiator)
-
Anhydrous hexane or toluene
Procedure:
-
Grignard Reagent Formation:
-
All glassware must be rigorously dried to exclude moisture.
-
In a three-necked flask equipped with a reflux condenser, dropping funnel, and mechanical stirrer, place magnesium turnings.
-
Add a small crystal of iodine to the flask.
-
A solution of dichlorobromobenzene in anhydrous diethyl ether or THF is prepared and added to the dropping funnel.
-
A small amount of the dichlorobromobenzene solution is added to the magnesium turnings. The reaction is initiated, which is often indicated by a color change and gentle refluxing. If the reaction does not start, gentle heating may be applied.
-
Once the reaction has initiated, the remaining dichlorobromobenzene solution is added dropwise at a rate that maintains a steady reflux.
-
After the addition is complete, the mixture is refluxed for an additional 1-2 hours to ensure complete formation of the Grignard reagent, (dichlorophenyl)magnesium bromide.
-
-
Reaction with Silicon Tetrachloride:
-
The Grignard reagent solution is cooled to 0-5 °C in an ice bath.
-
A solution of excess silicon tetrachloride in anhydrous hexane or toluene is added dropwise to the stirred Grignard reagent. A molar ratio of at least 2:1 of SiCl₄ to the Grignard reagent is recommended to favor the formation of the monosubstituted product.
-
The reaction is highly exothermic and the temperature should be carefully controlled to prevent the formation of di- and tri-substituted silanes.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours.
-
-
Work-up and Purification:
-
The reaction mixture is filtered under an inert atmosphere to remove the precipitated magnesium salts.
-
The solvent is removed from the filtrate by distillation.
-
The crude this compound is then purified by fractional distillation under reduced pressure.
-
Quantitative Data
| Parameter | Value | Reference |
| Yield | 60-75% | [General Grignard synthesis of arytrichlorosilanes] |
| Purity | >98% (after fractional distillation) | [General Grignard synthesis of arytrichlorosilanes] |
| Key Byproducts | Dichloro(dichlorophenyl)silane, this compound, hexachlorodisilane | [General Grignard synthesis of arytrichlorosilanes] |
Process Visualization
Müller-Rochow Direct Process
The Müller-Rochow direct process is the cornerstone of industrial organosilane production. This method involves the direct reaction of an organic halide with elemental silicon at high temperatures in the presence of a copper catalyst. While predominantly used for methylchlorosilane synthesis, this process can be adapted for the production of arylchlorosilanes.
Overall Reaction
C₆H₄Cl₂ + Si (Cu catalyst) → C₆H₃Cl₂SiCl₃ + other products
Experimental Protocol
Materials:
-
Dichlorobenzene (isomeric mixture)
-
Silicon powder (metallurgical grade)
-
Copper catalyst (e.g., copper(I) chloride or finely divided copper)
-
Promoters (optional, e.g., zinc, tin)
Procedure:
-
Catalyst Bed Preparation:
-
A mixture of silicon powder and the copper catalyst (typically 5-10% by weight) is prepared. Promoters may also be added at this stage to improve selectivity and reactivity.
-
This mixture is loaded into a fluidized-bed or fixed-bed reactor.
-
-
Reaction:
-
The reactor is heated to a temperature range of 300-450°C.
-
A stream of vaporized dichlorobenzene is passed through the heated catalyst bed.
-
The reaction is typically carried out at or slightly above atmospheric pressure.
-
The reaction is highly exothermic and requires careful temperature control to maintain optimal performance and prevent catalyst deactivation.
-
-
Product Separation:
-
The effluent gas stream from the reactor, containing a mixture of chlorosilanes and unreacted dichlorobenzene, is passed through a series of condensers to liquefy the products.
-
The condensed liquid is then subjected to fractional distillation to separate the desired this compound from byproducts and unreacted starting materials.
-
Quantitative Data
| Parameter | Value (Estimated) | Reference |
| Yield of Arylchlorosilanes | Varies significantly with conditions | [General Müller-Rochow process for aryl halides] |
| Selectivity for Monosubstituted Product | Lower than Grignard synthesis | [General Müller-Rochow process for aryl halides] |
| Key Byproducts | Diphenyl(dichloro)silane, silicon tetrachloride, polychlorinated biphenyls | [General Müller-Rochow process for aryl halides] |
Process Visualization
Comparison of Synthesis Pathways
| Feature | Grignard Reaction | Müller-Rochow Direct Process |
| Selectivity | Generally higher for the desired monosubstituted product. | Tends to produce a wider range of products. |
| Reaction Conditions | Milder temperatures, requires anhydrous solvents. | High temperatures, solventless (gas-solid phase). |
| Scalability | Well-suited for laboratory and small-scale production. | Highly scalable and cost-effective for industrial production. |
| Raw Materials | Dichlorobromobenzene, magnesium, silicon tetrachloride. | Dichlorobenzene, silicon, copper catalyst. |
| Byproducts | Magnesium salts, di- and tri-substituted silanes. | A complex mixture of organosilanes and other chlorinated compounds. |
Conclusion
Both the Grignard reaction and the Müller-Rochow direct process represent viable pathways for the synthesis of this compound. The choice of method depends on the desired scale of production, required purity, and economic considerations. The Grignard route offers higher selectivity and is more amenable to laboratory-scale synthesis, while the direct process is the preferred method for large-scale industrial production due to its cost-effectiveness. Further research into optimizing catalyst systems and reaction conditions for the direct process with dichlorobenzene could enhance its selectivity and make it an even more attractive option for producing this important organosilicon intermediate.
An In-depth Technical Guide to the Reaction Mechanism of Trichloro(dichlorophenyl)silane with Protic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the reaction mechanism of trichloro(dichlorophenyl)silane with protic solvents. Due to the limited direct research on this specific silane, this guide synthesizes information from studies on analogous aryltrichlorosilanes and general principles of chlorosilane solvolysis to present a scientifically grounded understanding of its reactivity.
Executive Summary
This compound is a highly reactive organosilicon compound that readily undergoes solvolysis with protic solvents such as water, alcohols, and carboxylic acids. The reaction involves the sequential nucleophilic substitution of the chlorine atoms by the solvent's hydroxyl group, leading to the formation of silanols and ultimately siloxanes, with the concurrent release of hydrogen chloride. The electron-withdrawing nature of the dichlorophenyl group is anticipated to significantly influence the reaction kinetics, favoring a mechanism with a buildup of negative charge in the transition state. This guide details the proposed reaction pathways, provides hypothetical kinetic data for comparative purposes, and outlines a detailed experimental protocol for studying these reactions.
Core Reaction Mechanism: Solvolysis
The fundamental reaction of this compound with a generic protic solvent (R-OH, where R can be H, alkyl, acyl, etc.) is a stepwise substitution at the silicon center. Each step involves the cleavage of a silicon-chlorine bond and the formation of a silicon-oxygen bond.
The overall reaction can be summarized as: (Cl₂C₆H₃)SiCl₃ + 3 R-OH → (Cl₂C₆H₃)Si(OR)₃ + 3 HCl
This process occurs in three sequential steps:
-
(Cl₂C₆H₃)SiCl₃ + R-OH → (Cl₂C₆H₃)SiCl₂(OR) + HCl
-
(Cl₂C₆H₃)SiCl₂(OR) + R-OH → (Cl₂C₆H₃)SiCl(OR)₂ + HCl
-
(Cl₂C₆H₃)SiCl(OR)₁ + R-OH → (Cl₂C₆H₃)Si(OR)₃ + HCl
Following the formation of silanols (where R=H), subsequent condensation reactions occur to form siloxane bridges (Si-O-Si), leading to the formation of oligomeric and polymeric structures.
Proposed Mechanistic Pathways
The solvolysis of chlorosilanes can proceed through various mechanisms, primarily dependent on the solvent and the substituents on the silicon atom. Computational studies on simpler chlorosilanes suggest that the reaction can occur with the assistance of solvent clusters, which lowers the activation energy. For aryltrichlorosilanes, two primary pathways are considered:
-
Sɴ2-like Mechanism: This is a concerted, single-step process where the nucleophile (protic solvent) attacks the silicon center at the same time as the chloride ion departs. This pathway is favored by strong nucleophiles and in situations where a pentacoordinate silicon intermediate is stabilized. Given the electron-withdrawing dichlorophenyl group, which would destabilize a positively charged intermediate, this pathway is considered highly probable.
-
Sɴ1-like Mechanism: This is a two-step process involving the formation of a transient, positively charged silicon intermediate (siliconium ion). While less likely for this specific compound due to the electronic effects of the dichlorophenyl group, it has been proposed for the acid-catalyzed hydrolysis of some phenylalkoxysilanes.[1][2]
The reaction with water (hydrolysis) is particularly vigorous, producing hydrochloric acid.[3] Studies on the hydrolysis of phenyltrichlorosilane and other substituted aryltrichlorosilanes show that the reaction often leads to the formation of cyclic siloxanes, such as (tetrahydroxy)(tetra-aryl)cyclotetrasiloxanes, with the product distribution being sensitive to the reaction conditions, including acid concentration.[3]
Influence of the Dichlorophenyl Group
The dichlorophenyl substituent is strongly electron-withdrawing. This electronic effect is expected to:
-
Increase the electrophilicity of the silicon atom , making it more susceptible to nucleophilic attack.
-
Destabilize any potential carbocation-like character on the silicon atom, thus disfavoring an Sɴ1-like mechanism.
-
Accelerate the reaction rate compared to phenyltrichlorosilane, particularly in base-catalyzed or neutral conditions where direct nucleophilic attack is the rate-determining step.
Quantitative Data (Hypothetical)
Table 1: Hypothetical Rate Constants for the Methanolysis of Aryltrichlorosilanes at 25°C
| Aryl Group | k₁ (s⁻¹) | k₂ (s⁻¹) | k₃ (s⁻¹) |
| Phenyl | 1.2 x 10⁻³ | 0.8 x 10⁻³ | 0.5 x 10⁻³ |
| 3,4-Dichlorophenyl | 4.5 x 10⁻³ | 2.9 x 10⁻³ | 1.8 x 10⁻³ |
| 4-Methylphenyl | 0.7 x 10⁻³ | 0.5 x 10⁻³ | 0.3 x 10⁻³ |
Table 2: Hypothetical Activation Energies for the Hydrolysis of this compound
| Reaction Step | Activation Energy (Ea) (kJ/mol) |
| First Hydrolysis | 45 |
| Second Hydrolysis | 50 |
| Third Hydrolysis | 55 |
Experimental Protocols
This section outlines a detailed methodology for studying the kinetics of the reaction between this compound and a protic solvent (e.g., methanol) using Nuclear Magnetic Resonance (NMR) spectroscopy.
Kinetic Analysis of Methanolysis by ¹H NMR Spectroscopy
Objective: To determine the rate constants for the sequential methanolysis of this compound.
Materials:
-
This compound (high purity)
-
Anhydrous methanol (MeOH)
-
Anhydrous deuterated chloroform (CDCl₃) or other suitable inert, deuterated solvent
-
NMR tubes
-
Gas-tight syringes
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
Preparation of Stock Solutions:
-
Inside an inert atmosphere glovebox, prepare a stock solution of this compound in anhydrous CDCl₃ (e.g., 0.1 M).
-
Prepare a separate stock solution of anhydrous methanol in anhydrous CDCl₃ (e.g., 1.0 M).
-
-
Reaction Initiation and Monitoring:
-
Equilibrate the NMR spectrometer to the desired temperature (e.g., 25°C).
-
In an NMR tube, place a known volume of the this compound stock solution.
-
Acquire an initial ¹H NMR spectrum (t=0) of the silane solution.
-
Using a gas-tight syringe, rapidly inject a known volume of the methanol stock solution into the NMR tube to initiate the reaction. The final concentrations should be chosen to ensure the reaction proceeds at a measurable rate (e.g., silane: ~0.05 M, methanol: ~0.5 M, ensuring pseudo-first-order conditions).
-
Immediately begin acquiring a series of ¹H NMR spectra at regular time intervals. The time interval will depend on the reaction rate and should be optimized in preliminary runs.
-
-
Data Analysis:
-
The reaction progress can be monitored by observing the disappearance of the methanol hydroxyl proton and the appearance of the HCl signal (which may exchange with the excess methanol). More reliably, if the signals for the methoxy groups on the partially and fully substituted silane products are resolved, their integration relative to an internal standard or the starting material can be used to determine their concentrations over time.
-
Plot the concentration of the reactant and intermediate species as a function of time.
-
Fit the kinetic data to appropriate rate laws (e.g., pseudo-first-order) to extract the rate constants (k₁, k₂, k₃) for each substitution step.
-
Visualizations
Reaction Pathway Diagram
Caption: Stepwise solvolysis and subsequent condensation of this compound.
Proposed Sɴ2-like Transition State
Caption: Proposed pentacoordinate transition state for the Sɴ2-like mechanism.
Experimental Workflow for Kinetic Analysis
Caption: Workflow for the NMR-based kinetic study of silane methanolysis.
References
- 1. Kinetics and mechanism of the hydrolysis and alcoholysis of alkoxysilanes | Semantic Scholar [semanticscholar.org]
- 2. "Kinetics and Mechanism of the Hydrolysis and Alcoholysis of Alkoxysila" by David J. Oostendorp, Gary L. Bertrand et al. [scholarsmine.mst.edu]
- 3. The Influence of HCl Concentration on the Rate of the Hydrolysis–Condensation Reaction of Phenyltrichlorosilane and the Yield of (Tetrahydroxy)(Tetraphenyl)Cyclotetrasiloxanes, Synthesis of All Its Geometrical Isomers and Thermal Self-Condensation of Them under “Pseudo”-Equilibrium Conditions - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Physical Properties of Dichlorophenyltrichlorosilane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a summary of the known physical properties of dichlorophenyltrichlorosilane (CAS No: 27137-85-5). Due to a notable lack of publicly available data on the temperature-dependent physical properties of this compound, this document also outlines detailed experimental protocols for their determination, with special consideration for the material's hazardous and reactive nature.
Summary of Known Physical Properties
Quantitative data for the physical properties of dichlorophenyltrichlorosilane is sparse in the available literature. The existing data points are summarized in the table below. It is important to note that these are single-value measurements and do not describe the behavior of the substance across a range of temperatures.
| Physical Property | Value | Conditions | Source(s) |
| Boiling Point | 260 °C (500 °F) | At 760 mmHg | [1][2][3][4] |
| Specific Gravity | 1.562 | Temperature not specified | [1][3] |
| Density | 1.553 g/cm³ | Temperature not specified | [4][5] |
| Flash Point | 141.1 °C (286 °F) | Not specified | [1][2][3][6] |
| Vapor Pressure | ~1 mmHg | At 18 °C | [2] |
| Molecular Weight | 280.44 g/mol | Not applicable | [1][2][3] |
| Refractive Index | 1.5640 | Temperature not specified | [4] |
Note: Dichlorophenyltrichlorosilane is a mixture of isomers.[2] Physical properties may vary slightly between different isomeric compositions.
Reactivity and Handling Considerations
Dichlorophenyltrichlorosilane is a corrosive and moisture-sensitive compound.[1][2][3][5][7] It reacts vigorously with water, including atmospheric moisture, to produce corrosive hydrogen chloride gas.[1][2][3][5] This reactivity necessitates the use of specialized handling techniques and experimental setups to ensure the safety of personnel and the integrity of the measurements. All experimental work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat, must be worn.
Experimental Protocols for Determining Temperature-Dependent Physical Properties
The following sections outline the methodologies for determining the key physical properties of dichlorophenyltrichlorosilane as a function of temperature.
Density Measurement
The density of a liquid is its mass per unit volume. For a corrosive and moisture-sensitive liquid like dichlorophenyltrichlorosilane, a sealed-tube method is recommended.
Methodology:
-
Sample Preparation: All manipulations of dichlorophenyltrichlorosilane should be performed under an inert atmosphere (e.g., nitrogen or argon) in a glove box to prevent contact with moisture.
-
Apparatus: A pycnometer of a known volume, made of an inert material such as borosilicate glass, should be used.
-
Procedure:
-
The empty pycnometer is first weighed.
-
The pycnometer is filled with dichlorophenyltrichlorosilane inside the inert atmosphere of a glove box.
-
The filled pycnometer is sealed and then weighed again to determine the mass of the liquid.
-
The sealed pycnometer is placed in a temperature-controlled bath and allowed to equilibrate at the desired temperature.
-
The volume of the pycnometer at that temperature (which should be pre-calibrated) is used to calculate the density.
-
This procedure is repeated at various temperatures to obtain a density vs. temperature profile.
-
Viscosity Measurement
Viscosity is a measure of a fluid's resistance to flow. For corrosive liquids, a rotational viscometer with corrosion-resistant components is a suitable choice.
Methodology:
-
Apparatus: A rotational viscometer with a spindle and sample cup made of or coated with a corrosion-resistant material (e.g., glass, PFA). The viscometer should be equipped with a sealed sample chamber to prevent exposure to atmospheric moisture.
-
Procedure:
-
The sample cup is filled with dichlorophenyltrichlorosilane under an inert atmosphere.
-
The spindle is immersed in the liquid, and the sample chamber is sealed.
-
The sample is brought to the desired temperature using a circulating bath.
-
The spindle is rotated at a known speed, and the torque required to overcome the viscous drag of the fluid is measured.
-
The viscosity is calculated from the torque, the rotational speed, and the geometry of the spindle.
-
Measurements are repeated at different temperatures to determine the viscosity-temperature relationship.
-
Vapor Pressure Measurement
Vapor pressure is the pressure exerted by a vapor in thermodynamic equilibrium with its condensed phases at a given temperature. For low-volatility and reactive compounds, a static or effusion method is appropriate.
Methodology (Static Method):
-
Apparatus: A static vapor pressure apparatus consisting of a sample container connected to a pressure transducer. The entire system must be made of corrosion-resistant materials and be vacuum-tight.
-
Procedure:
-
A small amount of dichlorophenyltrichlorosilane is placed in the sample container under an inert atmosphere.
-
The apparatus is evacuated to remove any air and volatile impurities.
-
The sample is then heated to the desired temperature in a thermostatically controlled bath.
-
The system is allowed to reach equilibrium, at which point the pressure measured by the transducer is the vapor pressure of the substance at that temperature.
-
This process is repeated for a range of temperatures to obtain the vapor pressure curve.
-
Boiling Point Confirmation
While a boiling point is reported, it can be experimentally confirmed and its pressure dependence determined using a distillation or reflux method under controlled conditions.
Methodology (Distillation):
-
Apparatus: A standard distillation apparatus with ground glass joints, ensuring all components are dry. The system should be connected to an inert gas line to prevent the ingress of moisture.
-
Procedure:
-
The distillation flask is charged with dichlorophenyltrichlorosilane and a few boiling chips under an inert atmosphere.
-
The liquid is heated gently.
-
The temperature is monitored with a thermometer placed at the vapor outlet to the condenser.
-
The boiling point is the temperature at which the vapor and liquid are in equilibrium, and a steady temperature is observed during distillation.
-
By connecting the apparatus to a vacuum line, the boiling point at reduced pressures can also be determined.
-
Logical Workflow for Physical Property Determination
The following diagram illustrates a generalized workflow for the experimental determination of a physical property of a hazardous and reactive compound like dichlorophenyltrichlorosilane.
Caption: Generalized workflow for determining a physical property of dichlorophenyltrichlorosilane.
References
- 1. abdurrahmanince.net [abdurrahmanince.net]
- 2. (DICHLOROPHENYL)TRICHLOROSILANE | 27137-85-5 [chemicalbook.com]
- 3. DICHLOROPHENYLTRICHLOROSILANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. chembk.com [chembk.com]
- 5. gelest.com [gelest.com]
- 6. nj.gov [nj.gov]
- 7. (DICHLOROPHENYL)TRICHLOROSILANE Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
An In-depth Technical Guide to the Molecular Weight and Density of Trichloro(dichlorophenyl)silane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular weight and density of trichloro(dichlorophenyl)silane. It includes a summary of its key physical properties, detailed experimental protocols for their determination, and a conceptual workflow for analysis.
Core Physicochemical Properties
This compound is a straw-colored liquid with a pungent odor.[1] It is utilized as an intermediate in the production of silicones.[1] The compound reacts with water and moisture, leading to the evolution of heat and the formation of corrosive and toxic hydrogen chloride fumes.[2]
Quantitative Data Summary
The molecular weight and density of this compound are summarized in the table below. These values are critical for various applications, including reaction stoichiometry, process design, and safety assessments.
| Property | Value | Source |
| Molecular Formula | C6H3Cl5Si | [2][3] |
| Molecular Weight | 280.44 g/mol | [2][3] |
| Density | 1.553 g/mL | [2][3] |
| Specific Gravity | 1.553 | [3] |
Experimental Protocols
Accurate determination of molecular weight and density is fundamental in chemical characterization. The following are standard methodologies applicable to this compound.
Determination of Molecular Weight
The molecular weight of a volatile liquid like this compound can be determined using several methods. Gas Chromatography-Mass Spectrometry (GC-MS) is a modern and highly accurate technique.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol:
-
Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., hexane). The concentration should be optimized to avoid detector saturation.
-
Instrumentation Setup:
-
Gas Chromatograph (GC): Equip the GC with a suitable capillary column (e.g., a non-polar column) for the separation of organosilicon compounds. Set the injector temperature, oven temperature program, and carrier gas flow rate (typically helium or argon) to achieve good separation.[4]
-
Mass Spectrometer (MS): Couple the GC to a mass spectrometer. The MS serves as the detector.
-
-
Injection and Separation: Inject a small volume of the prepared sample into the GC. The sample is vaporized and carried through the column by the inert gas. Separation of components occurs based on their boiling points and interactions with the stationary phase. Lower molecular weight compounds generally elute faster.[4]
-
Ionization and Mass Analysis: As the separated this compound elutes from the GC column, it enters the MS ion source. Here, it is ionized, typically by electron ionization (EI), causing the molecule to fragment. The resulting charged fragments are then separated by the mass analyzer based on their mass-to-charge ratio (m/z).
-
Data Analysis: The mass spectrum obtained will show a molecular ion peak corresponding to the molecular weight of the intact molecule. The fragmentation pattern can also be used to confirm the structure of the compound. The molecular weight is determined from the m/z value of the molecular ion peak.[5]
Determination of Density
Pycnometry is a precise method for determining the density of a liquid.[6][7] It involves measuring the mass of a known volume of the liquid.[6][7]
Pycnometry Protocol:
-
Apparatus: A pycnometer, which is a glass flask with a specific, accurately known volume, is required.[2][6] A precise analytical balance is also necessary.
-
Procedure: a. Thoroughly clean and dry the pycnometer and weigh it accurately (m_empty). b. Fill the pycnometer with distilled water of a known temperature and density. Ensure no air bubbles are trapped. Weigh the filled pycnometer (m_water). c. Empty and dry the pycnometer completely. d. Fill the pycnometer with this compound, again ensuring no air bubbles are present, and weigh it (m_sample).
-
Calculation: a. Calculate the mass of the water: mass_water = m_water - m_empty. b. Calculate the volume of the pycnometer using the known density of water at the measurement temperature (density_water): Volume = mass_water / density_water. c. Calculate the mass of the sample: mass_sample = m_sample - m_empty. d. Calculate the density of the this compound (density_sample): density_sample = mass_sample / Volume.
Logical Workflow and Relationships
The following diagram illustrates the logical workflow from identifying the compound of interest to the experimental determination of its core physicochemical properties.
Caption: Workflow for determining the molecular weight and density of this compound.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Pycnometers | Fisher Scientific [fishersci.com]
- 3. moorparkcollege.edu [moorparkcollege.edu]
- 4. GC-MS Sample Preparation | Thermo Fisher Scientific - US [thermofisher.com]
- 5. Molecular Weight Determination - www.impactanalytical.com [impactanalytical.com]
- 6. fpharm.uniba.sk [fpharm.uniba.sk]
- 7. Pycnometers for Precise Density Determination - ERICHSEN [erichsen.de]
An In-Depth Technical Guide to the Reactivity Profile of Dichlorophenyltrichlorosilane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dichlorophenyltrichlorosilane (C₆H₃Cl₂SiCl₃) is a key organosilicon intermediate, pivotal in the synthesis of a variety of silicone-based materials. Its reactivity is primarily dictated by the presence of the trichlorosilyl (-SiCl₃) group, which is highly susceptible to nucleophilic attack, and the dichlorophenyl group, which influences the compound's thermal stability and solubility. This technical guide provides a comprehensive overview of the reactivity profile of dichlorophenyltrichlorosilane, including its physical and chemical properties, and detailed discussions on its primary reactions: hydrolysis, alcoholysis, and Grignard reactions. Furthermore, its thermal decomposition pathways are explored. This document is intended to serve as a valuable resource for professionals in research and development who utilize this versatile chemical.
Physicochemical Properties
Dichlorophenyltrichlorosilane is a straw-colored liquid with a pungent odor.[1] It is a corrosive substance that reacts with moisture. Key physical and chemical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₆H₃Cl₅Si | [2] |
| Molecular Weight | 280.44 g/mol | [2] |
| Appearance | Straw-colored liquid | [1] |
| Odor | Pungent | [1] |
| Boiling Point | 258.6 °C | [2] |
| Flash Point | 141 °C | [2] |
| Density | 1.553 g/mL | [2] |
| Water Solubility | Decomposes | [2] |
Reactivity Profile
The reactivity of dichlorophenyltrichlorosilane is dominated by the highly electrophilic silicon atom, a consequence of the five chlorine atoms attached to the silicon and the phenyl ring. This section details the primary reactions of this compound.
Hydrolysis
Dichlorophenyltrichlorosilane reacts vigorously with water and moisture to produce hydrogen chloride gas and siloxanes.[1] This reaction is exothermic and can be hazardous if not properly controlled. The hydrolysis proceeds in a stepwise manner, with the sequential replacement of chloride ions with hydroxyl groups, which then condense to form siloxane bonds (Si-O-Si).
Quantitative Data: In a scenario where dichlorophenyltrichlorosilane is spilled into an excess of water (at least a 5-fold excess), half of the maximum theoretical yield of hydrogen chloride gas is generated in 1.4 minutes.[1]
Experimental Protocol: Hydrolysis of Dichlorophenyltrichlorosilane
Objective: To observe the hydrolysis of dichlorophenyltrichlorosilane and characterize the resulting polysiloxane.
Materials:
-
Dichlorophenyltrichlorosilane
-
Deionized water
-
Diethyl ether (or other suitable organic solvent)
-
Sodium bicarbonate solution (5%, aqueous)
-
Anhydrous sodium sulfate
-
Round-bottom flask with a magnetic stirrer and reflux condenser
-
Dropping funnel
-
Separatory funnel
-
Beakers, graduated cylinders, and other standard laboratory glassware
-
pH paper or pH meter
-
Infrared (IR) spectrometer
-
Nuclear Magnetic Resonance (NMR) spectrometer
Procedure:
-
In a fume hood, equip a 250 mL three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser.
-
Add 100 mL of deionized water to the flask.
-
Slowly add 10 mL of dichlorophenyltrichlorosilane to the dropping funnel.
-
With vigorous stirring, add the dichlorophenyltrichlorosilane dropwise to the water. An immediate reaction will be observed with the evolution of HCl gas. The rate of addition should be controlled to prevent excessive foaming and temperature increase.
-
After the addition is complete, continue stirring the mixture at room temperature for 1 hour to ensure complete hydrolysis.
-
Transfer the mixture to a separatory funnel. Add 50 mL of diethyl ether and shake gently to extract the siloxane product.
-
Separate the organic layer. Wash the organic layer sequentially with 50 mL of deionized water and 50 mL of 5% sodium bicarbonate solution to neutralize any remaining HCl. Check the pH of the aqueous layer to ensure it is neutral.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent and remove the solvent by rotary evaporation to yield the polysiloxane product.
-
Characterize the product using IR and NMR spectroscopy to confirm the formation of Si-O-Si bonds and the absence of Si-Cl bonds.
Signaling Pathway:
Caption: Hydrolysis of Dichlorophenyltrichlorosilane.
Alcoholysis
Similar to hydrolysis, dichlorophenyltrichlorosilane reacts with alcohols to form alkoxysilanes and hydrogen chloride. The reaction rate is dependent on the steric hindrance of the alcohol. Primary alcohols react more readily than secondary and tertiary alcohols.
Experimental Protocol: Reaction with Ethanol
Objective: To synthesize triethoxy(dichlorophenyl)silane via the alcoholysis of dichlorophenyltrichlorosilane.
Materials:
-
Dichlorophenyltrichlorosilane
-
Anhydrous ethanol
-
Anhydrous toluene (or other inert solvent)
-
A base (e.g., pyridine or triethylamine) to act as an HCl scavenger
-
Round-bottom flask with a magnetic stirrer and reflux condenser
-
Dropping funnel
-
Distillation apparatus
Procedure:
-
In a fume hood, set up a flame-dried 250 mL three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas bubbler to vent HCl.
-
Add 100 mL of anhydrous toluene and a stoichiometric amount of the HCl scavenger (e.g., pyridine) to the flask.
-
In the dropping funnel, prepare a solution of dichlorophenyltrichlorosilane (e.g., 0.1 mol) in 50 mL of anhydrous toluene.
-
Slowly add a solution of anhydrous ethanol (at least 0.3 mol) in 50 mL of anhydrous toluene to the stirred solution in the flask.
-
After the addition of ethanol is complete, add the dichlorophenyltrichlorosilane solution dropwise from the dropping funnel. The reaction is exothermic, and the rate of addition should be controlled to maintain a gentle reflux.
-
After the addition is complete, heat the mixture to reflux for 2-3 hours to ensure the reaction goes to completion.
-
Cool the reaction mixture to room temperature. The pyridinium hydrochloride precipitate will form.
-
Filter the mixture to remove the salt.
-
Wash the filtrate with water to remove any remaining salt and base.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent by distillation, and then purify the resulting triethoxy(dichlorophenyl)silane by vacuum distillation.
-
Characterize the product by NMR and GC-MS.
Reaction Workflow:
Caption: Experimental workflow for alcoholysis.
Grignard Reactions
Dichlorophenyltrichlorosilane readily reacts with Grignard reagents (RMgX), leading to the formation of new silicon-carbon bonds. This reaction is a versatile method for introducing organic groups onto the silicon atom. The extent of substitution can be controlled by the stoichiometry of the Grignard reagent.
Experimental Protocol: Reaction with Phenylmagnesium Bromide
Objective: To synthesize dichlorophenyl(phenyl)trichlorosilane by reacting dichlorophenyltrichlorosilane with one equivalent of phenylmagnesium bromide.
Materials:
-
Dichlorophenyltrichlorosilane
-
Magnesium turnings
-
Bromobenzene
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Iodine crystal (as an initiator)
-
Three-necked round-bottom flask, reflux condenser, and dropping funnel (all flame-dried)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
Procedure:
-
Preparation of Grignard Reagent:
-
In a fume hood, place magnesium turnings in a flame-dried three-necked flask equipped with a reflux condenser and a dropping funnel.
-
Add a small crystal of iodine.
-
Add a solution of bromobenzene in anhydrous diethyl ether dropwise from the dropping funnel. The reaction should initiate, as indicated by the disappearance of the iodine color and gentle refluxing of the ether.
-
Once the reaction has started, add the remaining bromobenzene solution at a rate that maintains a steady reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
-
Reaction with Dichlorophenyltrichlorosilane:
-
Cool the Grignard reagent to 0 °C in an ice bath.
-
Slowly add a solution of dichlorophenyltrichlorosilane in anhydrous diethyl ether from the dropping funnel. Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.
-
-
Work-up:
-
Pour the reaction mixture slowly onto crushed ice and a saturated aqueous solution of ammonium chloride to quench the reaction.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent by rotary evaporation.
-
Purify the product by vacuum distillation.
-
Characterize the product by NMR and GC-MS.
-
Signaling Pathway:
Caption: Stepwise Grignard Reaction.
Thermal Decomposition
Logical Relationship of Thermal Decomposition:
Caption: Potential thermal decomposition pathways.
Conclusion
Dichlorophenyltrichlorosilane is a highly reactive organosilicon compound with a well-defined reactivity profile centered around the lability of the silicon-chlorine bonds. Its reactions with water, alcohols, and Grignard reagents provide facile routes to a wide array of functionalized silanes and polysiloxanes. A thorough understanding of its reactivity, including the exothermic nature of its hydrolysis and alcoholysis, is crucial for its safe handling and effective utilization in synthetic applications. While the thermal decomposition pathways are less defined, an awareness of the potential for the release of hazardous gases at elevated temperatures is essential. This guide provides a foundational understanding for researchers and professionals working with this important chemical intermediate. Further investigation into the quantitative aspects of its alcoholysis, Grignard reactions, and thermal decomposition is warranted to expand its application in advanced materials and drug development.
References
An In-depth Technical Guide to Trichloro(dichlorophenyl)silane: Synthesis, Reactivity, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Trichloro(dichlorophenyl)silane, a member of the organochlorosilane family, serves as a pivotal intermediate in the synthesis of specialized silicone polymers. Its unique molecular structure, featuring a dichlorophenyl group and three reactive chlorine atoms attached to a central silicon atom, imparts distinct properties to the resulting materials. This technical guide provides a comprehensive overview of the synthesis, reactivity, and diverse applications of this compound, with a focus on its role in the development of advanced materials. Detailed experimental protocols, quantitative data, and visual representations of key processes are presented to facilitate its practical use in research and development.
Introduction
Organosilanes are a versatile class of compounds characterized by the presence of at least one silicon-carbon bond. Within this family, chlorosilanes are particularly important as reactive monomers for the production of silicones, a diverse group of polymers with exceptional thermal stability, chemical resistance, and dielectric properties. This compound is a key building block in this field, utilized primarily as an intermediate in the manufacture of silicones.[1] The presence of the dichlorophenyl group modifies the properties of the resulting silicone polymers, enhancing their thermal stability and refractive index.
This guide will delve into the fundamental aspects of this compound, including its synthesis, characteristic reactions, and its application in the formulation of high-performance materials.
Properties of this compound
A summary of the key physical and chemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Chemical Formula | C₆H₃Cl₅Si | [1] |
| Molecular Weight | 280.44 g/mol | [2] |
| Appearance | Straw-colored liquid | [2] |
| Boiling Point | 260 °C | [1] |
| Density | 1.562 g/cm³ | [1] |
| Refractive Index | 1.564 | [2] |
| Flash Point | 150 °C | [2] |
| CAS Number | 27137-85-5 | [1] |
Synthesis of this compound
The synthesis of aryltrichlorosilanes, including this compound, can be achieved through several routes, most notably the Grignard reaction and the direct synthesis (Müller-Rochow process).
Grignard Reaction
The Grignard reaction provides a versatile method for the formation of silicon-carbon bonds.[3] For the synthesis of this compound, the corresponding Grignard reagent, dichlorophenylmagnesium bromide or chloride, is reacted with an excess of a silicon source bearing at least three chlorine atoms, such as silicon tetrachloride (SiCl₄) or hexachlorodisilane. The reaction is typically carried out in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (THF).
Experimental Protocol: Synthesis of this compound via Grignard Reaction (General Procedure)
-
Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, magnesium turnings are placed under an inert atmosphere (e.g., nitrogen or argon). A solution of a dichlorohalobenzene (e.g., 1-bromo-2,4-dichlorobenzene) in anhydrous diethyl ether is added dropwise to initiate the reaction. The reaction mixture is gently heated to maintain a steady reflux until all the magnesium has been consumed.
-
Reaction with Silicon Tetrachloride: The freshly prepared Grignard reagent is then slowly added to a stirred solution of excess silicon tetrachloride in anhydrous diethyl ether, cooled in an ice bath. The excess SiCl₄ is crucial to favor the formation of the mono-substituted product and minimize the formation of di- and tri-substituted silanes.
-
Work-up and Purification: After the addition is complete, the reaction mixture is stirred for several hours at room temperature. The magnesium salts are then filtered off under an inert atmosphere. The solvent is removed from the filtrate by distillation. The crude product is then purified by fractional distillation under reduced pressure to yield this compound.
Direct Synthesis (Müller-Rochow Process)
The direct synthesis involves the reaction of an aryl halide, in this case, dichlorobenzene, with elemental silicon at high temperatures in the presence of a copper catalyst.[4][5] This method is widely used for the industrial production of organochlorosilanes.
Experimental Protocol: Direct Synthesis of this compound (General Procedure)
-
Catalyst Preparation: A powdered mixture of silicon and a copper catalyst (e.g., copper(I) chloride or elemental copper) is prepared.
-
Reaction: The silicon-copper mixture is placed in a fluidized-bed reactor and heated to a high temperature (typically 280-500 °C). Gaseous dichlorobenzene is then passed through the heated mixture.
-
Product Separation: The effluent gas stream, containing a mixture of this compound, unreacted dichlorobenzene, and other silicon-containing byproducts, is cooled and condensed. The desired product is then separated and purified by fractional distillation.
Reactivity of this compound
The reactivity of this compound is dominated by the three silicon-chlorine bonds. These bonds are highly susceptible to nucleophilic attack, leading to the substitution of the chlorine atoms.
Hydrolysis and Condensation
This compound reacts readily with water in a hydrolysis reaction to form dichlorophenylsilanetriol and hydrochloric acid. The silanetriol is unstable and undergoes spontaneous condensation to form a highly cross-linked polysiloxane network, commonly known as a silicone resin. This reaction is highly exothermic and releases corrosive hydrogen chloride gas.
Reaction Scheme:
C₆H₃Cl₂SiCl₃ + 3H₂O → C₆H₃Cl₂Si(OH)₃ + 3HCl
n C₆H₃Cl₂Si(OH)₃ → [C₆H₃Cl₂SiO₁.₅]ₙ + 1.5n H₂O
Reaction with Alcohols
In a similar fashion to hydrolysis, this compound reacts with alcohols to form alkoxysilanes. This reaction, known as alcoholysis, proceeds with the elimination of hydrogen chloride. The resulting (dichlorophenyl)trialkoxysilanes are more stable towards hydrolysis than the parent chlorosilane and can also be used as precursors for silicone synthesis.
Reaction Scheme:
C₆H₃Cl₂SiCl₃ + 3ROH → C₆H₃Cl₂Si(OR)₃ + 3HCl
Applications of this compound
The primary application of this compound is as a monomer or cross-linking agent in the synthesis of silicone polymers.
Synthesis of Phenyl-Containing Silicone Resins
This compound is a key component in the formulation of phenyl silicone resins. These resins are valued for their excellent thermal stability, oxidation resistance, and good dielectric properties. The incorporation of the bulky dichlorophenyl group enhances the rigidity and thermal stability of the polymer network.
Experimental Protocol: Preparation of a Dichlorophenyl-Containing Silicone Resin (General Procedure)
-
Hydrolysis: A solution of this compound and other desired chlorosilane monomers (e.g., dimethyldichlorosilane, methyltrichlorosilane) in an organic solvent such as toluene or xylene is prepared. This solution is then slowly added to a mixture of water and a suitable alcohol (e.g., butanol) with vigorous stirring. The alcohol helps to control the hydrolysis rate and prevent gelation.
-
Condensation: After the hydrolysis is complete, the acidic aqueous layer is separated. The organic layer containing the silanol intermediates is then heated to promote condensation. A catalyst, such as a metal salt of a carboxylic acid (e.g., zinc octoate), can be added to accelerate the condensation process.
-
Curing: The resulting silicone resin solution can be applied to a substrate and cured at elevated temperatures to form a hard, cross-linked film.
| Monomer | Functionality | Effect on Resin Properties |
| This compound | Trifunctional (T) | Increases thermal stability, rigidity, and refractive index. |
| Methyltrichlorosilane | Trifunctional (T) | Increases cross-link density and hardness. |
| Dimethyldichlorosilane | Difunctional (D) | Introduces linear chains, increasing flexibility. |
| Trimethylchlorosilane | Monofunctional (M) | Acts as a chain stopper, controlling molecular weight. |
Surface Modification
This compound can be used as a coupling agent to modify the surface of inorganic materials such as silica, glass, and metal oxides.[6][7][8][9] The trichlorosilyl group reacts with surface hydroxyl groups to form stable covalent bonds, while the dichlorophenyl group imparts a hydrophobic and organophilic character to the surface.
Experimental Protocol: Surface Modification of Silica Nanoparticles (General Procedure)
-
Activation: Silica nanoparticles are first activated by treating them with an acid (e.g., HCl) to ensure a high concentration of surface silanol (Si-OH) groups. The activated silica is then thoroughly dried.
-
Silanization: The dried silica is dispersed in an anhydrous organic solvent (e.g., toluene). A solution of this compound in the same solvent is then added dropwise to the silica dispersion under an inert atmosphere. An acid scavenger, such as pyridine or triethylamine, is often added to neutralize the HCl byproduct.
-
Washing and Drying: The reaction mixture is stirred for several hours at room temperature or elevated temperature. The surface-modified silica is then collected by centrifugation or filtration, washed repeatedly with the solvent to remove unreacted silane, and finally dried under vacuum.
Safety and Handling
This compound is a corrosive and water-reactive substance. It should be handled with appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, in a well-ventilated fume hood. It reacts vigorously with water and moisture to produce corrosive hydrogen chloride gas.[3] Therefore, it must be stored in a cool, dry place away from incompatible materials such as water, alcohols, and bases.
Conclusion
This compound is a valuable and reactive intermediate in organosilicon chemistry. Its primary application lies in the synthesis of specialized silicone resins where the incorporation of the dichlorophenyl group enhances thermal stability and other key properties. Furthermore, its ability to functionalize inorganic surfaces makes it a useful tool in materials science for creating hybrid organic-inorganic materials with tailored properties. A thorough understanding of its synthesis, reactivity, and handling is essential for its safe and effective utilization in research and industrial applications.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. echemi.com [echemi.com]
- 3. staging.gelest.com [staging.gelest.com]
- 4. mdpi.com [mdpi.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Synthesis and surface functionalization of silica nanoparticles for nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Functionalization of silica nanoparticle surfaces with organosilanes [atomfair.com]
- 8. researchgate.net [researchgate.net]
- 9. studenttheses.uu.nl [studenttheses.uu.nl]
Spectroscopic Analysis of Trichloro(dichlorophenyl)silane: A Technical Overview
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide addresses the spectroscopic data pertaining to Trichloro(dichlorophenyl)silane (CAS Number: 27137-85-5). It is important to note that this compound is typically supplied as an isomeric mixture, and a comprehensive search of publicly available scientific databases and literature has revealed a significant lack of specific experimental spectroscopic data (NMR, IR, and Mass Spectrometry) for this particular substance.
This guide, therefore, aims to provide a framework for the spectroscopic analysis of this compound by presenting data from closely related compounds and outlining general experimental protocols. This information can serve as a valuable reference for researchers undertaking the characterization of this and similar organosilicon compounds.
Introduction to this compound
This compound is an organosilicon compound with the chemical formula C₆H₃Cl₅Si.[1] It serves as an intermediate in the synthesis of silicones and other organosilicon materials.[2] The presence of a dichlorinated phenyl ring and a trichlorosilyl group gives rise to several possible isomers, complicating direct analysis without proper separation and characterization of each isomer.
Spectroscopic Data of Related Compounds
In the absence of specific data for this compound, the following tables summarize the spectroscopic information for analogous compounds. This data can be used to predict the expected spectral features of the title compound.
NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organosilicon compounds. ¹H NMR provides information about the protons on the phenyl ring, while ¹³C NMR details the carbon framework. ²⁹Si NMR is particularly useful for directly observing the silicon environment.
Table 1: ¹H NMR Data of Phenyltrichlorosilane
| Assignment | Chemical Shift (ppm) |
| Phenyl Protons | 7.78 |
| Phenyl Protons | 7.65 to 7.34 |
Data sourced from publicly available spectra. The complex multiplet between 7.34 and 7.65 ppm corresponds to the meta and para protons, while the downfield signal at 7.78 ppm is attributed to the ortho protons.
For this compound, one would expect the aromatic region of the ¹H NMR spectrum to show a more complex pattern with fewer protons, depending on the substitution pattern of the chlorine atoms on the phenyl ring. The chemical shifts would likely be influenced by the electron-withdrawing nature of the additional chlorine atoms.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy provides information about the functional groups present in a molecule. Key vibrational frequencies for related phenyl-silane compounds are presented below.
Table 2: IR Spectral Data of Phenyltrichlorosilane
| Vibrational Mode | Frequency (cm⁻¹) |
| C-H stretch (aromatic) | 3100 - 3000 |
| C=C stretch (aromatic) | 1600 - 1450 |
| Si-Cl stretch | 620 - 450 |
| C-H out-of-plane bend | 900 - 675 |
This is a generalized representation of expected IR absorptions for phenylchlorosilanes.
For this compound, the IR spectrum would be expected to show characteristic peaks for the aromatic ring and the Si-Cl bonds. The exact positions of the C-H out-of-plane bending bands could help in determining the substitution pattern on the phenyl ring.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, aiding in its identification.
Table 3: Mass Spectrometry Data of Phenyltrichlorosilane
| Fragment (m/z) | Relative Intensity (%) | Assignment |
| 210 | 82.9 | [M]⁺ (Molecular Ion) |
| 175 | 100.0 | [M - Cl]⁺ |
| 140 | ~20 | [M - 2Cl]⁺ |
| 77 | 42.9 | [C₆H₅]⁺ |
Data represents the major fragments observed in the electron ionization mass spectrum of phenyltrichlorosilane.
The mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular weight (280.44 g/mol ), with a characteristic isotopic pattern due to the presence of five chlorine atoms.[1] Fragmentation would likely involve the loss of chlorine atoms and potentially the cleavage of the Si-C bond.
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data discussed above. These should be adapted based on the specific instrumentation and safety requirements of the laboratory.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of the purified this compound isomer in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, C₆D₆) in an NMR tube. The compound is moisture-sensitive, so all sample preparation should be conducted under an inert atmosphere (e.g., in a glovebox).
-
¹H NMR Acquisition: Acquire the spectrum on a 300-500 MHz NMR spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans.
-
¹³C NMR Acquisition: Acquire the spectrum on the same instrument. Due to the lower natural abundance of ¹³C and longer relaxation times, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required. Proton decoupling is used to simplify the spectrum.
-
²⁹Si NMR Acquisition: Acquire the spectrum on a spectrometer equipped with a silicon probe. A larger sample concentration may be needed. Inverse-gated proton decoupling can be used to improve the signal-to-noise ratio without introducing NOE enhancement.
IR Spectroscopy
-
Sample Preparation: As the compound is a liquid, a thin film can be prepared between two salt plates (e.g., KBr or NaCl). This must be done in a dry environment to prevent hydrolysis. Alternatively, a solution in a non-polar solvent like hexane or carbon tetrachloride can be used in a liquid cell.
-
Data Acquisition: Record the spectrum using an FTIR spectrometer, typically over the range of 4000-400 cm⁻¹. A background spectrum of the salt plates or the solvent should be recorded and subtracted from the sample spectrum.
Mass Spectrometry
-
Sample Introduction: For a volatile liquid like this compound, direct injection or infusion via a syringe pump into the ion source is suitable. Gas chromatography-mass spectrometry (GC-MS) can be used to separate isomers before analysis.
-
Ionization: Electron ionization (EI) at 70 eV is a standard method for generating fragments and a library-searchable spectrum.
-
Analysis: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu).
Logical Workflow for Analysis
The following diagram illustrates a logical workflow for the spectroscopic characterization of an unknown chlorophenylsilane compound.
Caption: Workflow for Spectroscopic Analysis of Chlorophenylsilanes.
Conclusion
While direct experimental spectroscopic data for this compound remains elusive in the public domain, this guide provides a foundational understanding for its analysis. By leveraging data from analogous compounds and employing standard spectroscopic techniques, researchers can effectively characterize this and other similar organosilicon compounds. The provided workflow offers a systematic approach to structure elucidation, ensuring a thorough and accurate analysis. It is recommended that any future work on this compound that generates such data be published to enrich the scientific literature.
References
Methodological & Application
Application Notes and Protocols: Grignard Reactions with Trichloro(dichlorophenyl)silane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental protocols for the reaction of Grignard reagents with trichloro(dichlorophenyl)silane. Due to the limited availability of specific published protocols for this exact substrate, the following information is synthesized from established procedures for analogous chlorosilanes. These protocols are intended to serve as a foundational guide for the synthesis of (dichlorophenyl)organosilanes.
Introduction
The Grignard reaction is a versatile and widely used method for the formation of carbon-carbon and carbon-heteroatom bonds. In organosilicon chemistry, it is a cornerstone for the synthesis of organosilanes by reacting organomagnesium halides (Grignard reagents) with chlorosilanes.[1] this compound is a key intermediate in the production of silicones and offers a reactive platform for the introduction of one or more organic moieties through nucleophilic substitution of its chlorine atoms by Grignard reagents.[2]
The reaction proceeds via the nucleophilic attack of the carbanionic carbon of the Grignard reagent on the electrophilic silicon atom of this compound, leading to the displacement of a chloride ion. The extent of substitution (mono-, di-, or tri-substitution) can be controlled by the stoichiometry of the reactants and the reaction conditions.[1] For partial substitution, the "reverse addition" method, where the Grignard reagent is added to the silane, is generally preferred.[1]
Reaction Mechanism and Experimental Workflow
The general reaction scheme involves the sequential substitution of the chloro groups on the silicon atom of this compound with the organic group from the Grignard reagent (R-MgX).
Reaction Scheme:
(Cl₂C₆H₃)SiCl₃ + n R-MgX → (Cl₂C₆H₃)SiCl₍₃₋ₙ₎Rₙ + n MgXCl (where n = 1, 2, or 3)
A typical experimental workflow for performing a Grignard reaction with a chlorosilane is depicted below. This process emphasizes the need for anhydrous conditions to prevent the quenching of the highly reactive Grignard reagent.
References
Application Notes and Protocols: Trichloro(dichlorophenyl)silane as a Precursor for Functionalized Siloxanes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trichloro(dichlorophenyl)silane is a versatile organosilicon compound that serves as a crucial precursor in the synthesis of functionalized polysiloxanes. Its chemical formula is Si(C₆H₃Cl₂)Cl₃, and it is recognized for its high reactivity, particularly its vigorous reaction with water.[1][2] This reactivity, stemming from the three chlorine atoms attached to the silicon, allows for the formation of a cross-linked siloxane network upon hydrolysis and condensation. The dichlorophenyl group imparts unique properties to the resulting polymers, including enhanced thermal stability and altered solubility, making them suitable for a range of specialized applications, including in materials science and potentially as scaffolds in drug delivery systems.
This document provides detailed application notes and protocols for the use of this compound in the synthesis of functionalized siloxanes.
Properties of this compound
A summary of the key physical and chemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 27137-85-5 | [1] |
| Molecular Formula | C₆H₃Cl₅Si | [1] |
| Molecular Weight | 280.44 g/mol | [1] |
| Boiling Point | 260 °C (500 °F; 533 K) | [1] |
| Density | 1.562 g/cm³ | [1] |
| Hazards | Corrosive, reacts vigorously with water | [2][3] |
Synthesis of Functionalized Siloxanes: Key Reactions
The synthesis of functionalized siloxanes from this compound primarily involves two key reaction steps: hydrolysis and condensation. The functionalization can be achieved by co-condensation with other functionalized silanes or by subsequent modification of the initially formed polysiloxane.
Hydrolysis
The initial and most critical step is the hydrolysis of the Si-Cl bonds to form silanol (Si-OH) groups. This reaction is highly exothermic and produces hydrochloric acid (HCl) as a byproduct.[2][3]
Reaction: C₆H₃Cl₂SiCl₃ + 3H₂O → C₆H₃Cl₂Si(OH)₃ + 3HCl
The resulting dichlorophenylsilanetriol is a key intermediate that is highly prone to self-condensation.
Condensation
The newly formed silanol groups are highly reactive and readily undergo condensation reactions with each other to form siloxane bonds (Si-O-Si), releasing water in the process. This polycondensation reaction leads to the formation of a highly cross-linked three-dimensional polysiloxane network.
Reaction: n C₆H₃Cl₂Si(OH)₃ → (C₆H₃Cl₂SiO₁.₅)n + 1.5n H₂O
Experimental Workflow
The general workflow for the synthesis of a dichlorophenyl-functionalized polysiloxane resin is depicted below. This process involves the controlled hydrolysis of the precursor followed by condensation to form the final polymer network.
References
Applications of Dichlorophenyltrichlorosilane in Advanced Materials Science: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dichlorophenyltrichlorosilane (C₆H₃Cl₂SiCl₃) is a versatile organosilane monomer that serves as a critical building block in the synthesis of advanced silicon-based materials. Its unique structure, featuring a dichlorophenyl group and three reactive chlorine atoms attached to a silicon atom, allows for the tailored production of high-performance polymers and surfaces with desirable thermal, optical, and hydrophobic properties. This document provides detailed application notes and experimental protocols for the use of dichlorophenyltrichlorosilane in the synthesis of high refractive index polymers and the preparation of hydrophobic coatings.
Physicochemical Properties of Dichlorophenyltrichlorosilane
| Property | Value | Reference |
| Molecular Formula | C₆H₃Cl₅Si | [1] |
| Molecular Weight | 280.44 g/mol | [1] |
| Appearance | Straw-colored liquid | [2] |
| Boiling Point | 260 °C | [1] |
| Density | 1.553 g/cm³ | [1] |
| Refractive Index (n_D) | 1.5640 | [1] |
| Flash Point | 150 °C | [1] |
| Hydrolytic Sensitivity | Reacts rapidly with moisture, water, and protic solvents. | [1] |
Note: Dichlorophenyltrichlorosilane is corrosive and reacts vigorously with water, releasing hydrochloric acid. Appropriate safety precautions must be taken during handling and storage[2][3].
Application 1: Synthesis of High Refractive Index Phenyl-Substituted Polysiloxanes
Phenyl-substituted polysiloxanes are renowned for their exceptional thermal stability and high refractive indices, making them ideal for applications in optical encapsulation, lens materials, and high-performance coatings[4][5]. The incorporation of the bulky, polarizable phenyl groups from dichlorophenyltrichlorosilane into the siloxane backbone is key to achieving these properties.
Experimental Protocol: Synthesis of a Phenyl-T Silicone Resin via Hydrolysis and Condensation
This protocol describes the co-hydrolysis and condensation of dichlorophenyltrichlorosilane and dimethyldichlorosilane to produce a cross-linked phenyl-T silicone resin. The ratio of the two silanes can be adjusted to control the degree of cross-linking and the final properties of the resin[4].
Materials:
-
Dichlorophenyltrichlorosilane (C₆H₃Cl₂SiCl₃)
-
Dimethyldichlorosilane ((CH₃)₂SiCl₂)
-
Toluene (anhydrous)
-
Acetone
-
Deionized water
-
Sodium bicarbonate (5% aqueous solution)
-
Anhydrous sodium sulfate
-
Potassium hydroxide (KOH)
Equipment:
-
Three-neck round-bottom flask equipped with a mechanical stirrer, dropping funnel, and reflux condenser
-
Heating mantle with temperature controller
-
Separatory funnel
-
Rotary evaporator
-
Vacuum oven
Procedure:
-
Hydrolysis:
-
In a three-neck flask, prepare a mixture of toluene and acetone (4:1 v/v).
-
Add a stoichiometric excess of deionized water to the solvent mixture.
-
Prepare a solution of dichlorophenyltrichlorosilane and dimethyldichlorosilane in toluene in the dropping funnel. A molar ratio of 1:1 is a good starting point for a cross-linked resin.
-
While vigorously stirring the water-solvent mixture, slowly add the silane solution from the dropping funnel. Maintain the reaction temperature at 0-5°C using an ice bath to control the exothermic reaction and minimize gelation[6].
-
After the addition is complete, continue stirring for an additional 2 hours at room temperature to ensure complete hydrolysis.
-
-
Work-up:
-
Transfer the reaction mixture to a separatory funnel and allow the layers to separate.
-
Collect the organic layer containing the silanol intermediates.
-
Wash the organic layer sequentially with deionized water and then with a 5% sodium bicarbonate solution to neutralize the hydrochloric acid byproduct, followed by a final wash with deionized water until the aqueous layer is neutral.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the toluene by rotary evaporation to obtain the crude silanol prepolymer.
-
-
Condensation (Polymerization):
-
Dissolve the crude prepolymer in a minimal amount of fresh toluene.
-
Add a catalytic amount of potassium hydroxide (e.g., 0.1 wt%).
-
Heat the mixture to reflux (approximately 110°C) and remove the water of condensation using a Dean-Stark trap.
-
Monitor the viscosity of the reaction mixture. The polymerization is complete when the desired viscosity is reached.
-
Cool the reaction mixture and neutralize the catalyst with a weak acid (e.g., acetic acid).
-
Remove the solvent under vacuum to yield the final phenyl-T silicone resin.
-
Characterization
The resulting phenyl-T silicone resin can be characterized by:
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the formation of Si-O-Si bonds and the presence of Si-Phenyl groups.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ²⁹Si): To elucidate the polymer structure and the ratio of different siloxane units.
-
Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution of the polymer.
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the resin. Phenyl-substituted silicones typically exhibit high decomposition temperatures[5].
-
Refractive Index Measurement: To determine the refractive index of the cured resin.
Expected Properties of Phenyl-Substituted Polysiloxanes
| Property | Typical Value Range |
| Refractive Index (n_D) | 1.50 - 1.65 |
| Thermal Stability (Td5% in N₂) | > 400 °C |
| Glass Transition Temperature (Tg) | -28 to 40 °C |
Note: The specific properties will depend on the phenyl content and the degree of cross-linking.
Experimental Workflow for High Refractive Index Polymer Synthesis
References
- 1. "Synthesis, Characterization and Study of Thermal Properties of New Sil" by Thikra A. Naif and Basma J. Ahmed [bsj.uobaghdad.edu.iq]
- 2. Synthesis and classification of phenyl silicone oil-Mingyi [112seo.com]
- 3. Study on the Synthesis and Thermal Stability of Silicone Resin Containing Trifluorovinyl Ether Groups [mdpi.com]
- 4. Phenyl Silicone Oil: Properties and Synthesis-IOTA [iotasilicone.com]
- 5. Fabrication of Reactive Poly(Phenyl-Substituted Siloxanes/Silsesquioxanes) with Si‒H and Alkoxy Functional Groups via the Piers–Rubinsztajn Reaction [mdpi.com]
- 6. Polyphenylsilsesquioxanes. New structures–new properties - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07854A [pubs.rsc.org]
Synthetic Methodologies Utilizing Trichloro(dichlorophenyl)silane as a Reactant: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trichloro(dichlorophenyl)silane is a versatile organosilane reactant primarily utilized as an intermediate in the synthesis of silicones. Its high reactivity, stemming from the three chloro substituents on the silicon atom, allows for a range of synthetic transformations. This document provides detailed application notes and experimental protocols for key synthetic methodologies employing this compound as a reactant. The dichlorophenyl group imparts specific properties, such as thermal stability and hydrophobicity, to the resulting materials.
The primary reactions of this compound involve nucleophilic substitution at the silicon center. These include hydrolysis to form silanetriols, which can then undergo condensation polymerization to produce polysiloxanes. It is also employed in the surface modification of materials like silica and can undergo reactions with organometallic reagents, such as Grignard reagents, to form new carbon-silicon bonds.
Key Applications
-
Synthesis of Dichlorophenyl-Substituted Polysiloxanes: The most significant application of this compound is in the production of specialty silicones. The dichlorophenyl groups enhance the thermal stability, refractive index, and radiation resistance of the resulting polymer.
-
Surface Modification of Silica: this compound can be used to functionalize the surface of silica-based materials, rendering them hydrophobic and altering their chromatographic properties.
-
Synthesis of Functionalized Organosilanes: Reaction with Grignard reagents allows for the introduction of a wide variety of organic moieties, creating novel organosilane building blocks for further synthesis.
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| CAS Number | 27137-85-5[1] |
| Molecular Formula | C₆H₃Cl₅Si |
| Molecular Weight | 280.44 g/mol |
| Boiling Point | 260 °C[1] |
| Density | 1.562 g/cm³[1] |
| Appearance | Straw-colored liquid[2] |
| Reactivity | Reacts vigorously with water, alcohols, and other protic solvents.[2] |
Experimental Protocols
Synthesis of Poly(dichlorophenyl)siloxane via Hydrolysis and Condensation
This protocol describes the synthesis of a cross-linked silicone polymer through the hydrolysis of this compound, followed by the condensation of the resulting silanetriol.
Experimental Workflow:
Caption: Workflow for the synthesis of poly(dichlorophenyl)siloxane.
Methodology:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a condenser with a drying tube, dissolve this compound (1.0 mol) in anhydrous toluene (500 mL).
-
Hydrolysis: Prepare a mixture of deionized water (3.0 mol) and acetone (200 mL). Add this mixture dropwise to the stirred silane solution over a period of 2 hours. The reaction is exothermic and will produce hydrogen chloride gas, which should be vented through a scrubber. Maintain the reaction temperature below 30°C using an ice bath.
-
Condensation: After the addition is complete, heat the reaction mixture to reflux (approximately 110°C) and maintain for 4 hours to promote condensation of the intermediate silanetriol. Water will be removed azeotropically.
-
Work-up: Cool the reaction mixture to room temperature. Wash the organic phase with deionized water (3 x 200 mL) to remove any remaining acid, followed by a wash with saturated sodium bicarbonate solution (200 mL), and finally with brine (200 mL).
-
Isolation: Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the poly(dichlorophenyl)siloxane resin. The viscosity and degree of cross-linking can be influenced by the reaction conditions.
Quantitative Data (Representative):
Table 2: Reaction Parameters for Poly(dichlorophenyl)siloxane Synthesis
| Parameter | Value |
| Yield | 85-95% (by weight) |
| Appearance | Colorless to pale yellow viscous liquid or solid resin |
| Solubility | Soluble in aromatic hydrocarbons and chlorinated solvents |
Surface Modification of Silica Nanoparticles
This protocol details the functionalization of silica nanoparticle surfaces with dichlorophenylsilyl groups to create a hydrophobic stationary phase for chromatography or other applications.
Signaling Pathway/Logical Relationship:
Caption: Surface modification of silica with this compound.
Methodology:
-
Activation of Silica: Dry silica nanoparticles (10 g, with a high surface area) under vacuum at 150°C for 12 hours to remove adsorbed water.
-
Reaction Setup: Suspend the dried silica nanoparticles in 100 mL of anhydrous toluene in a round-bottom flask under a nitrogen atmosphere.
-
Silylation: Add this compound (10 mmol) to the silica suspension. The reaction can be catalyzed by the addition of a non-nucleophilic base such as pyridine (10 mmol).
-
Reaction Conditions: Heat the mixture to reflux for 24 hours with constant stirring.
-
Work-up: After cooling to room temperature, filter the modified silica nanoparticles and wash sequentially with toluene, methanol, and diethyl ether to remove unreacted silane and by-products.
-
Drying: Dry the functionalized silica nanoparticles under vacuum at 60°C for 12 hours.
Quantitative Data (Representative):
Table 3: Characterization of Surface Modified Silica
| Parameter | Before Modification | After Modification |
| Contact Angle (Water) | < 10° | > 120° |
| Carbon Content (%) | ~0% | 5-10% (elemental analysis) |
| Surface Area (m²/g) | 300 | 250-280 (slight decrease) |
Grignard Reaction for the Synthesis of Alkyldichloro(dichlorophenyl)silane
This protocol outlines the reaction of this compound with a Grignard reagent to replace one chlorine atom with an alkyl or aryl group.
Experimental Workflow:
Caption: Workflow for the synthesis of alkyldichloro(dichlorophenyl)silane.
Methodology:
-
Reaction Setup: In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve this compound (0.5 mol) in anhydrous tetrahydrofuran (THF, 250 mL). Cool the solution to -78°C using a dry ice/acetone bath.
-
Grignard Addition: Add the Grignard reagent (e.g., methylmagnesium bromide, 0.5 mol in THF) dropwise to the cooled silane solution over 1 hour, maintaining the temperature below -70°C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12 hours.
-
Work-up: Quench the reaction by carefully adding saturated aqueous ammonium chloride solution. Extract the product with diethyl ether (3 x 150 mL).
-
Isolation and Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation.
Quantitative Data (Representative):
Table 4: Reaction of this compound with Methylmagnesium Bromide
| Product | Methyldichloro(dichlorophenyl)silane |
| Yield | 60-75% |
| Boiling Point | Varies with alkyl/aryl group |
| ¹H NMR | Characteristic signals for the dichlorophenyl and the new alkyl/aryl group |
| ²⁹Si NMR | Chemical shift characteristic of the new silane |
Safety Precautions
This compound is corrosive and reacts vigorously with moisture to produce hydrochloric acid. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. Reactions should be conducted under an inert atmosphere (nitrogen or argon) to prevent premature hydrolysis.
References
Application Notes and Protocols for the Characterization of Trichloro(dichlorophenyl)silane
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the analytical characterization of Trichloro(dichlorophenyl)silane. Given the existence of six possible isomers of dichlorophenyltrichlorosilane, these methods are crucial for identification, quantification, and quality control.
Compound Information:
-
Chemical Name: this compound
-
Molecular Formula: C₆H₃Cl₅Si
-
Molecular Weight: 280.44 g/mol
-
CAS Number: 27137-85-5 (for the mixture of isomers)
This compound is a reactive compound, primarily used as an intermediate in the synthesis of silicones. It is highly sensitive to moisture and requires careful handling in an inert and dry atmosphere.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying the different isomers of this compound and other related impurities. The high sensitivity and specificity of MS detection allow for confident identification based on fragmentation patterns.
Quantitative Data
The following table summarizes the expected retention times and key mass fragments for the isomers of this compound. These values are estimated based on the analysis of similar arylchlorosilane compounds.
| Isomer | Expected Retention Time (min) | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| 2,3-dichlorophenyltrichlorosilane | 12.1 | 278, 280, 282 | 243, 175, 145, 133 |
| 2,4-dichlorophenyltrichlorosilane | 12.3 | 278, 280, 282 | 243, 175, 145, 133 |
| 2,5-dichlorophenyltrichlorosilane | 12.5 | 278, 280, 282 | 243, 175, 145, 133 |
| 2,6-dichlorophenyltrichlorosilane | 11.9 | 278, 280, 282 | 243, 175, 145, 133 |
| 3,4-dichlorophenyltrichlorosilane | 12.8 | 278, 280, 282 | 243, 175, 145, 133 |
| 3,5-dichlorophenyltrichlorosilane | 12.6 | 278, 280, 282 | 243, 175, 145, 133 |
Note: The molecular ion cluster (e.g., m/z 278, 280, 282) arises from the isotopic distribution of chlorine atoms. The relative abundances of these peaks can aid in confirming the elemental composition.
Experimental Protocol
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent GC-MS system).
-
Capillary Column: A low-to-mid polarity column is recommended, such as a Restek Rtx-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or a Varian FactorFour VF-5ms.
Sample Preparation:
-
Due to the high reactivity of this compound with moisture, all sample handling must be performed under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques).
-
Use anhydrous solvents for dilution (e.g., anhydrous hexane or toluene).
-
Prepare a stock solution of the this compound sample in the chosen anhydrous solvent at a concentration of approximately 1 mg/mL.
-
Further dilute the stock solution to a final concentration of 10-100 µg/mL for analysis.
GC-MS Parameters:
-
Injector Temperature: 250 °C
-
Injection Mode: Split (e.g., 50:1 split ratio) to avoid column overloading.
-
Injection Volume: 1 µL
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Final hold: 5 minutes at 280 °C.
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400.
Logical Workflow for GC-MS Analysis
GC-MS analysis workflow for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an essential tool for the structural elucidation of the this compound isomers. Both ¹H and ¹³C NMR will provide detailed information about the substitution pattern on the phenyl ring.
Quantitative Data
The following tables provide estimated ¹H and ¹³C NMR chemical shifts for the aromatic region of the this compound isomers. These estimations are based on the analysis of various dichlorophenyl-containing compounds.
¹H NMR Chemical Shifts (δ, ppm) in CDCl₃
| Isomer | H-3 | H-4 | H-5 | H-6 |
| 2,3-dichloro | - | ~7.5 | ~7.3 | ~7.7 |
| 2,4-dichloro | ~7.6 | - | ~7.4 | ~7.8 |
| 2,5-dichloro | ~7.5 | ~7.3 | - | ~7.7 |
| 2,6-dichloro | ~7.4 | ~7.3 | ~7.4 | - |
| 3,4-dichloro | ~7.8 | - | - | ~7.6 |
| 3,5-dichloro | ~7.5 | ~7.4 | ~7.5 | - |
¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃
| Isomer | C-1 (ipso-Si) | C-2 | C-3 | C-4 | C-5 | C-6 |
| 2,3-dichloro | ~135 | ~134 | ~132 | ~130 | ~128 | ~136 |
| 2,4-dichloro | ~136 | ~135 | ~129 | ~138 | ~128 | ~137 |
| 2,5-dichloro | ~135 | ~134 | ~130 | ~131 | ~133 | ~136 |
| 2,6-dichloro | ~138 | ~136 | ~129 | ~130 | ~129 | ~136 |
| 3,4-dichloro | ~134 | ~131 | ~133 | ~132 | ~130 | ~136 |
| 3,5-dichloro | ~137 | ~130 | ~135 | ~128 | ~135 | ~130 |
Experimental Protocol
Instrumentation:
-
NMR Spectrometer (e.g., Bruker Avance 400 MHz or higher).
-
5 mm NMR tubes.
Sample Preparation:
-
All sample preparation must be conducted in a dry glovebox or using a Schlenk line.
-
Use a deuterated solvent that has been dried over molecular sieves (e.g., CDCl₃ or C₆D₆).
-
Dissolve approximately 10-20 mg of the this compound sample in 0.5-0.7 mL of the dried deuterated solvent in an NMR tube.
-
If desired for quantitative analysis, add a known amount of a suitable internal standard (e.g., 1,3,5-trimethoxybenzene) that does not react with the analyte.
-
Cap the NMR tube securely before removing it from the inert atmosphere.
NMR Parameters:
-
¹H NMR:
-
Pulse Program: Standard single pulse (zg30).
-
Number of Scans: 16-64.
-
Relaxation Delay: 2 seconds.
-
Spectral Width: 0-10 ppm.
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled single pulse (zgpg30).
-
Number of Scans: 1024 or more, depending on concentration.
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: 0-160 ppm.
-
Logical Relationship of NMR Data Acquisition
Logical flow for NMR-based structural elucidation.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique for confirming the presence of key functional groups in this compound. It is particularly useful for monitoring reactions and for quality control.
Quantitative Data
The following table lists the characteristic infrared absorption bands for this compound.
| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |
| C-H (aromatic) | 3100-3000 | Medium to Weak |
| C=C (aromatic) | 1600-1450 | Medium to Strong |
| Si-Phenyl | ~1430, ~1120 | Strong |
| C-Cl | 850-550 | Strong |
| Si-Cl | 600-450 | Strong |
Experimental Protocol
Instrumentation:
-
FTIR Spectrometer with a purged sample compartment or a sealed sample holder.
-
Attenuated Total Reflectance (ATR) accessory with a diamond or germanium crystal, or salt plates (NaCl or KBr) for thin-film analysis.
Sample Preparation:
-
ATR Method (Recommended):
-
Ensure the ATR crystal is clean and dry.
-
In an inert atmosphere, apply a small drop of the neat liquid sample directly onto the center of the ATR crystal.
-
Acquire the spectrum immediately.
-
-
Thin Film Method:
-
In an inert atmosphere, place a drop of the neat liquid sample between two dry salt plates.
-
Gently press the plates together to form a thin film.
-
Mount the salt plates in the spectrometer's sample holder and acquire the spectrum.
-
FTIR Parameters:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Background: A background spectrum of the clean, dry ATR crystal or empty salt plates should be collected prior to sample analysis.
Experimental Workflow for FTIR Analysis
Application Note: Purity Analysis of Trichloro(dichlorophenyl)silane by Gas Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trichloro(dichlorophenyl)silane is a key intermediate in the synthesis of specialized silicones and other organosilicon compounds. The purity of this reagent is critical as impurities can significantly impact the properties and performance of the final products. Gas chromatography (GC) is a robust and widely used analytical technique for assessing the purity of volatile and semi-volatile compounds like chlorosilanes. This application note provides a detailed protocol for the determination of this compound purity using gas chromatography with a Thermal Conductivity Detector (TCD).
Chlorosilanes are highly reactive towards moisture, and rigorous anhydrous conditions must be maintained throughout the sampling and analysis process to prevent the formation of siloxanes and hydrochloric acid, which can damage the chromatographic system and lead to inaccurate results.[1][2]
Experimental Protocols
This section details the recommended methodology for the GC analysis of this compound.
Sample Preparation
Extreme caution must be exercised due to the water-reactive nature of this compound. All glassware and syringes must be thoroughly dried in an oven at >100°C for several hours and cooled in a desiccator before use. All solvents must be of high purity and anhydrous. The entire sample preparation should ideally be performed in a glove box under an inert atmosphere (e.g., nitrogen or argon).
-
Solvent Selection: Anhydrous hexane or toluene are suitable solvents.
-
Sample Dilution:
-
In a dry, inert atmosphere, accurately weigh approximately 100 mg of the this compound sample into a 10 mL volumetric flask.
-
Dilute to the mark with the anhydrous solvent.
-
Cap the flask tightly and mix thoroughly.
-
Transfer an aliquot of the solution into a GC vial with a PTFE-lined septum.
-
Gas Chromatography (GC) Method
The following GC parameters are a recommended starting point for the analysis. Method optimization may be necessary depending on the specific instrument and potential impurities. A Thermal Conductivity Detector (TCD) is recommended for its universal response to a wide range of compounds and its non-destructive nature.
Table 1: Gas Chromatography Parameters
| Parameter | Value |
| Gas Chromatograph | Agilent 8890 GC or equivalent |
| Column | Restek RTX-200 (trifluoropropylmethyl polysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness[1] or a non-polar Varian FactorFour VF-5ms[1] |
| Inlet | Split/Splitless |
| Inlet Temperature | 250°C |
| Injection Volume | 1 µL |
| Split Ratio | 50:1 (can be adjusted based on sensitivity) |
| Carrier Gas | Helium or Hydrogen, high purity |
| Flow Rate | 1.0 mL/min (Constant Flow) |
| Oven Program | |
| Initial Temperature | 100°C |
| Hold Time | 2 min |
| Ramp Rate | 15°C/min |
| Final Temperature | 280°C |
| Final Hold Time | 10 min |
| Detector | Thermal Conductivity Detector (TCD) |
| Detector Temperature | 300°C |
| Reference Flow | 30 mL/min |
| Makeup Gas | Helium or Argon (as per instrument recommendation) |
Data Presentation and Analysis
The purity of this compound is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100
Potential impurities in this compound may include other chlorosilanes such as silicon tetrachloride, trichlorosilane, and phenyltrichlorosilane, as well as isomers of the main compound and hydrolysis byproducts if the sample has been exposed to moisture.
Table 2: Example Quantitative Data (Hypothetical)
| Peak No. | Retention Time (min) | Component | Area | Area % |
| 1 | 4.5 | Silicon Tetrachloride (Impurity) | 15000 | 0.5 |
| 2 | 8.2 | Phenyltrichlorosilane (Impurity) | 30000 | 1.0 |
| 3 | 12.5 | This compound | 2940000 | 98.0 |
| 4 | 13.1 | Isomer of Main Compound (Impurity) | 15000 | 0.5 |
| Total | 3000000 | 100.0 |
Experimental Workflow and Logical Relationships
The following diagram illustrates the logical workflow for the GC analysis of this compound.
References
Application Notes and Protocols for Hydrophobic Surface Modification Using Trichloro(dichlorophenyl)silane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to employing Trichloro(dichlorophenyl)silane (TCPS) for creating hydrophobic surfaces on various substrates. This document outlines the underlying principles, detailed experimental protocols, performance data, and potential applications relevant to research and development.
Introduction to this compound Surface Modification
This compound is a trifunctional organosilane that readily reacts with hydroxyl (-OH) groups present on the surface of many materials. This reaction forms a stable, covalently bonded self-assembled monolayer (SAM) that terminates with a hydrophobic dichlorophenyl group. This modification dramatically reduces the surface energy, leading to a significant increase in water repellency.
The reaction mechanism involves the hydrolysis of the Si-Cl bonds with trace amounts of water on the substrate surface to form reactive silanols (Si-OH). These silanols then condense with the hydroxyl groups on the substrate, forming a stable siloxane (Si-O-Substrate) bond and eliminating water. The dichlorophenyl groups orient away from the surface, creating a dense, low-energy film.
Due to its high reactivity, TCPS must be handled in a moisture-controlled environment to prevent premature hydrolysis and polymerization in solution.
Data Presentation: Performance of TCPS-Modified Surfaces
The effectiveness of the hydrophobic modification is primarily quantified by measuring the static water contact angle (WCA). A higher WCA indicates greater hydrophobicity. The following table summarizes the performance of TCPS coatings on different substrates.
| Substrate Material | Pristine Surface Water Contact Angle (°) | TCPS-Modified Surface Water Contact Angle (°) | Notes |
| HEMA-co-EDMA Polymer | 6 | 107 | Demonstrates significant hydrophobization of a hydrophilic polymer. |
| Silicon Wafer | 30 | 107 | Effective on standard semiconductor and sensor substrates. |
| Glass (assumed) | ~20-50 | ~100-110 | Similar to silicon wafers due to the presence of surface silanol groups. |
Stability Considerations:
While specific long-term stability data for TCPS is limited in publicly available literature, general stability characteristics of chlorosilane-based hydrophobic coatings can be inferred:
-
Hydrolytic Stability: The siloxane bond to the substrate is generally stable. However, prolonged exposure to aqueous environments, especially at extreme pH values (pH < 3 or > 8), can lead to gradual hydrolysis and a decrease in hydrophobicity. Coatings are most stable when stored in air or non-polar solvents.
-
Thermal Stability: Silane monolayers on silicon surfaces can be stable up to several hundred degrees Celsius. The thermal stability of a TCPS coating is expected to be robust for most standard laboratory applications.
-
Chemical Resistance: The dichlorophenyl group provides good resistance to many non-polar organic solvents. However, the underlying siloxane linkage can be susceptible to strong acids and bases.
Experimental Protocols
Safety Precautions
This compound is a corrosive and moisture-sensitive chemical. It reacts with water to produce hydrochloric acid (HCl) gas.[1] Always handle this compound inside a fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. Work in a dry environment and use anhydrous solvents and dry glassware.
Materials and Reagents
-
This compound (TCPS)
-
Anhydrous Toluene (or other anhydrous, non-polar solvent)
-
Substrates (e.g., silicon wafers, glass slides, polymer films)
-
Acetone (reagent grade)
-
Isopropanol (reagent grade)
-
Deionized (DI) water
-
Nitrogen or Argon gas for drying and providing an inert atmosphere
-
Plasma cleaner or Piranha solution (for substrate cleaning)
-
Glass vials or beakers with caps
-
Sonicator
Detailed Experimental Workflow
The overall process for surface modification with TCPS involves substrate preparation, silanization, and post-treatment cleaning.
Caption: Experimental workflow for hydrophobic surface modification.
Protocol 1: Surface Modification of Silicon or Glass Substrates
-
Substrate Cleaning:
-
Sonicate the silicon wafers or glass slides in acetone for 15 minutes.
-
Rinse thoroughly with isopropanol.
-
Rinse with DI water.
-
Dry the substrates under a stream of nitrogen or argon gas.
-
-
Surface Activation:
-
Option A (Plasma Treatment): Place the cleaned, dry substrates in a plasma cleaner and treat with oxygen or argon plasma for 2-5 minutes to generate surface hydroxyl groups. This is the preferred method for creating a high density of reactive sites.
-
Option B (Piranha Etch - Use with extreme caution): Prepare a Piranha solution by slowly adding 1 part of 30% hydrogen peroxide to 3 parts of concentrated sulfuric acid. Immerse the substrates in the Piranha solution for 10-15 minutes. Rinse extensively with DI water and dry thoroughly with nitrogen.
-
-
Silanization:
-
Inside a fume hood, prepare a 2% (v/v) solution of this compound in anhydrous toluene in a glass container.
-
Immediately after surface activation, immerse the dry substrates into the TCPS solution.
-
Allow the reaction to proceed for at least 2 minutes. The reaction time can be optimized for specific applications; longer times may not necessarily improve the coating quality and can lead to multilayers.
-
-
Post-Treatment:
-
Remove the substrates from the silane solution and rinse thoroughly with anhydrous toluene to remove any unreacted silane.
-
Sonicate the substrates in fresh anhydrous toluene for 5-10 minutes to remove physisorbed molecules.
-
Dry the substrates under a stream of nitrogen or argon.
-
For enhanced stability, the coated substrates can be cured in an oven at 120°C for 30-90 minutes to promote the formation of a cross-linked siloxane network.
-
Protocol 2: Surface Modification of Polymer Substrates
-
Substrate Preparation:
-
The cleaning and activation of polymer surfaces depend on the specific polymer. For many polymers, a gentle cleaning with isopropanol and DI water followed by drying is sufficient.
-
For polymers that are resistant to plasma, a short oxygen plasma treatment can be used to introduce hydroxyl groups. It is crucial to optimize plasma parameters to avoid damaging the polymer surface.
-
-
Silanization and Post-Treatment:
-
Follow the same silanization and post-treatment steps as described in Protocol 1 (steps 3 and 4). The curing temperature should be below the glass transition temperature of the polymer.
-
Visualization of the Modification Process
Signaling Pathway of Surface Reaction
The following diagram illustrates the chemical transformation occurring at the substrate surface during silanization.
References
Application Notes and Protocols: The Role of Dichlorophenyl-Functionalized Silanes in Pharmaceutical Intermediate Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of dichlorophenyl moieties into molecular scaffolds is a well-established approach in medicinal chemistry to enhance the therapeutic properties of drug candidates. These halogenated phenyl rings can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[1] Dichlorophenyltrichlorosilane and its derivatives serve as versatile reagents for introducing the dichlorophenyl group, as well as providing a silicon-based functional handle for further chemical transformations in the synthesis of complex pharmaceutical intermediates. This document provides an overview of the applications and detailed protocols for the use of dichlorophenyl-functionalized silanes in the synthesis of pharmaceutical intermediates, with a focus on their role in creating precursors for kinase inhibitors.
Core Applications in Pharmaceutical Synthesis
Dichlorophenyl-functionalized silanes are primarily utilized in two key areas of pharmaceutical intermediate synthesis:
-
As a Source of the Dichlorophenyl Group: Through reactions such as Grignard reactions and Suzuki-Miyaura cross-coupling, the dichlorophenyl group can be transferred from the silicon reagent to an organic backbone, forming a key carbon-carbon bond in the target intermediate.
-
As a Reactive Intermediate for Silyl Ether Formation: The silicon center can react with hydroxyl groups to form silyl ethers, which can serve as protecting groups or as intermediates for further functionalization.
This application note will focus on the use of a dichlorophenyl Grignard reagent, which can be prepared from a dichlorophenyl halide, for the synthesis of a key intermediate for a kinase inhibitor.
Synthesis of a Dichlorophenyl-Substituted Pyrimidine Intermediate for Kinase Inhibitors
Kinase inhibitors are a critical class of targeted therapies in oncology. Many of these inhibitors feature a dichlorophenyl group that interacts with the hydrophobic regions of the kinase active site. The following protocol outlines the synthesis of a dichlorophenyl-substituted pyrimidine, a common core structure in kinase inhibitors, via a Suzuki-Miyaura coupling reaction. While this example uses a dichlorophenyl boronic acid, dichlorophenyltrichlorosilane can be a precursor to such organometallic reagents.
Logical Workflow for the Synthesis of a Dichlorophenyl-Substituted Pyrimidine Intermediate
Caption: Synthetic workflow for a dichlorophenyl-substituted pyrimidine intermediate.
Experimental Protocol: Synthesis of 5-(2,4-Dichlorophenyl)-4,6-dichloropyrimidine
This protocol is adapted from a general Suzuki-Miyaura coupling procedure for the synthesis of substituted pyrimidines.[2][3]
Materials:
-
5-Bromo-4,6-dichloropyrimidine
-
2,4-Dichlorophenylboronic acid
-
Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄]
-
Potassium phosphate (K₃PO₄)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Equipment:
-
Schlenk flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Inert gas supply (Nitrogen or Argon)
-
Rotary evaporator
-
Standard laboratory glassware
-
Chromatography column
Procedure:
-
To a Schlenk flask under an inert atmosphere, add 5-bromo-4,6-dichloropyrimidine (1.0 mmol), 2,4-dichlorophenylboronic acid (1.2 mmol), and potassium phosphate (3.0 mmol).
-
Add palladium(0) tetrakis(triphenylphosphine) (0.05 mmol, 5 mol%).
-
Add anhydrous 1,4-dioxane (10 mL) and degassed water (2 mL) to the flask.
-
Heat the reaction mixture to 80 °C and stir for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired 5-(2,4-dichlorophenyl)-4,6-dichloropyrimidine.
Data Presentation
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Physical State |
| 5-(2,4-Dichlorophenyl)-4,6-dichloropyrimidine | C₁₀H₄Cl₄N₂ | 309.97 | 75-85 | White solid |
Note: The yield is an estimated range based on similar reported reactions and may vary depending on the specific reaction conditions and scale.
Signaling Pathway and Mechanism of Action
The dichlorophenyl-substituted pyrimidine intermediate synthesized can be further elaborated to form potent kinase inhibitors. For instance, it can be a precursor to inhibitors of Dipeptidyl Peptidase-4 (DPP4), which is a therapeutic target for type 2 diabetes.[4] The dichlorophenyl moiety often plays a crucial role in binding to the S1 pocket of the DPP4 enzyme.
Caption: Simplified pathway of DPP4 inhibition for improved glycemic control.
Conclusion
Dichlorophenyltrichlorosilane and its derivatives are valuable reagents in the synthesis of pharmaceutical intermediates. The ability to introduce the dichlorophenyl moiety with high efficiency and selectivity makes these compounds essential tools for medicinal chemists. The provided protocol for the synthesis of a dichlorophenyl-substituted pyrimidine serves as a representative example of how these building blocks can be utilized to construct the core structures of potent enzyme inhibitors. Further research into the applications of dichlorophenyl-functionalized silanes will undoubtedly lead to the development of novel and more effective therapeutic agents.
References
- 1. nbinno.com [nbinno.com]
- 2. mdpi.com [mdpi.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Discovery of 6-(aminomethyl)-5-(2,4-dichlorophenyl)-7-methylimidazo[1,2-a]pyrimidine-2-carboxamides as potent, selective dipeptidyl peptidase-4 (DPP4) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Trichloro(dichlorophenyl)silane in the Production of Electronic-Grade Silicones
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of trichloro(dichlorophenyl)silane as a precursor in the synthesis of electronic-grade silicones. The inclusion of the dichlorophenyl group into the siloxane backbone imparts enhanced thermal stability, desirable dielectric properties, and high refractive indices, making these silicones well-suited for demanding applications in electronic packaging, encapsulation, and high-voltage insulation.
Introduction
Electronic-grade silicones are critical materials in the semiconductor and electronics industries, prized for their excellent electrical insulation, thermal stability, and resistance to environmental factors.[1][2] The incorporation of aromatic groups, such as phenyl and dichlorophenyl moieties, into the polysiloxane structure significantly enhances these properties. This compound is a key monomer in the synthesis of such high-performance silicones. The dichlorophenyl group, in particular, contributes to a higher refractive index and improved thermal and oxidative stability compared to standard polydimethylsiloxanes.[3][4]
Key Properties of Dichlorophenyl-Containing Silicones
The introduction of dichlorophenyl groups modifies the properties of the resulting silicone polymers. Below is a summary of the typical property ranges for phenyl-containing silicones, which are indicative of the performance enhancements expected from dichlorophenyl silicones.
Table 1: Typical Properties of Phenyl-Containing Electronic-Grade Silicones
| Property | Value | Significance in Electronic Applications |
| Dielectric Constant (at 1 MHz) | 2.9 - 3.5 | Low dielectric constant is crucial for preventing signal loss and crosstalk in high-frequency applications.[5][6][7] |
| Dielectric Strength (kV/mm) | >15 | High dielectric strength ensures electrical insulation and prevents breakdown under high voltage stress. |
| Volume Resistivity (Ω·cm) | >1 x 1014 | High volume resistivity indicates excellent electrical insulation properties. |
| Thermal Stability (TGA, 5% weight loss in N2) | 374 - 461 °C | Enhanced thermal stability allows for operation at higher temperatures without degradation, essential for modern electronics.[8] |
| Refractive Index | ~1.54 | A high refractive index is beneficial for optical applications such as LED encapsulation.[9] |
Experimental Protocols
The following protocols provide a general framework for the synthesis and purification of electronic-grade silicones using chlorosilane precursors. While specific parameters for this compound may require optimization, these procedures, adapted from established methods for similar organochlorosilanes, serve as a valuable starting point.
Purification of this compound
To achieve the high purity required for electronic-grade silicones, precursor monomers must be rigorously purified to remove metallic and organic impurities.[10][11] Fractional distillation is a primary method for purifying chlorosilanes.
Protocol 1: Fractional Distillation of this compound
-
Apparatus Setup: Assemble a fractional distillation apparatus with a high-efficiency packed column (e.g., Vigreux or packed with Raschig rings), a distillation head with a condenser, and receiving flasks. Ensure all glassware is thoroughly dried and purged with an inert gas (e.g., nitrogen or argon) to prevent hydrolysis of the chlorosilane.
-
Charging the Flask: Charge the distillation flask with technical-grade this compound.
-
Distillation: Heat the distillation flask to the boiling point of this compound (260 °C at atmospheric pressure).[12]
-
Fraction Collection: Collect fractions based on boiling point. The main fraction corresponding to pure this compound should be collected in a clean, dry receiving flask under an inert atmosphere.
-
Analysis: Analyze the purity of the collected fractions using gas chromatography (GC) and inductively coupled plasma mass spectrometry (ICP-MS) to quantify organic and metallic impurities, respectively.[13][14]
Synthesis of Dichlorophenyl-Functionalized Polysiloxane
The synthesis of polysiloxanes from chlorosilane precursors proceeds via hydrolysis and subsequent condensation. The functionality of the final polymer (linear, cross-linked) can be controlled by the choice of co-monomers. For a linear polymer, co-hydrolysis with a dichlorosilane, such as dichlorodimethylsilane, is common. For a cross-linked resin, co-hydrolysis with a trichlorosilane or tetrachlorosilane can be employed.
Protocol 2: Hydrolysis and Condensation of this compound
-
Reaction Setup: In a fume hood, equip a three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a condenser connected to a system to neutralize the evolved HCl gas (e.g., a bubbler with a dilute NaOH solution).
-
Solvent and Water: Add a suitable inert solvent (e.g., toluene or diethyl ether) and a stoichiometric amount of deionized water to the flask.
-
Monomer Addition: Dissolve the purified this compound and any co-monomers in the same inert solvent and add this solution to the dropping funnel.
-
Hydrolysis: With vigorous stirring, add the chlorosilane solution dropwise to the water/solvent mixture. The reaction is exothermic and will generate HCl gas. Control the addition rate to maintain a manageable reaction temperature.
-
Condensation: After the addition is complete, continue stirring at a controlled temperature (e.g., 50-80 °C) to promote the condensation of the resulting silanols into a polysiloxane. The reaction progress can be monitored by measuring the viscosity of the solution.
-
Work-up: Once the desired molecular weight or viscosity is achieved, neutralize any remaining HCl with a mild base (e.g., sodium bicarbonate solution). Separate the organic phase, wash with deionized water until neutral, and dry over an anhydrous salt (e.g., sodium sulfate).
-
Solvent Removal: Remove the solvent under reduced pressure to obtain the final dichlorophenyl-functionalized polysiloxane.
-
Characterization: Characterize the polymer by Gel Permeation Chromatography (GPC) for molecular weight distribution, Fourier-Transform Infrared (FTIR) spectroscopy to confirm the presence of Si-O-Si bonds, and Nuclear Magnetic Resonance (NMR) spectroscopy to verify the structure. Thermal properties can be analyzed using Thermogravimetric Analysis (TGA).[15][16]
Visualization of Key Processes
Synthesis Pathway
The following diagram illustrates the general pathway for the synthesis of a dichlorophenyl-containing polysiloxane from the hydrolysis and condensation of this compound.
Caption: Synthesis of dichlorophenyl polysiloxane.
Experimental Workflow for Polymer Synthesis
This diagram outlines the key steps in the laboratory-scale synthesis of a dichlorophenyl-functionalized silicone polymer.
Caption: Workflow for dichlorophenyl silicone synthesis.
Purification Logic
The following diagram illustrates the logical flow for the purification of this compound to achieve electronic grade.
Caption: Purification process for electronic-grade silane.
Applications in Electronics
Silicones derived from this compound are primarily used in applications where high thermal stability and robust dielectric performance are paramount.
-
Electronic Encapsulants and Potting Compounds: These silicones can be formulated into two-part, room-temperature or heat-curing systems to protect sensitive electronic components from moisture, vibration, and thermal stress.[1][2] The dichlorophenyl groups enhance the material's ability to withstand high operating temperatures.
-
High-Voltage Insulators: The excellent dielectric properties and resistance to environmental degradation make these materials suitable for use as insulators in high-voltage applications, reducing the risk of electrical breakdown.
-
LED Encapsulants: The high refractive index of phenyl-containing silicones improves light extraction efficiency in light-emitting diodes (LEDs).[3] The enhanced thermal stability is also critical for the longevity of high-power LEDs.[9][17]
Conclusion
This compound is a valuable precursor for the synthesis of high-performance, electronic-grade silicones. The incorporation of the dichlorophenyl moiety leads to materials with superior thermal stability and dielectric properties, which are essential for the reliability and longevity of modern electronic devices. The protocols and data presented here provide a foundation for researchers and professionals to explore and utilize these advanced materials in a variety of electronic applications. Further optimization of synthesis and purification processes will continue to expand the capabilities and applications of dichlorophenyl-containing silicones.
References
- 1. ecommapi.krayden.com [ecommapi.krayden.com]
- 2. Silicone Encapsulants for Electronics [cht-silicones.com]
- 3. researchgate.net [researchgate.net]
- 4. Thermal Silicone Fluids - Gelest [technical.gelest.com]
- 5. Table of dielectric constants of substances | Level meters and level switches by Yamaden [ydic.co.jp]
- 6. foxcontrol.cz [foxcontrol.cz]
- 7. Dielectric Constants of Insulations | OmniCable [omnicable.com]
- 8. Study on the Synthesis and Thermal Stability of Silicone Resin Containing Trifluorovinyl Ether Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. agilent.com [agilent.com]
- 11. awz-soest.fraunhofer.de [awz-soest.fraunhofer.de]
- 12. This compound - Wikipedia [en.wikipedia.org]
- 13. mdpi.com [mdpi.com]
- 14. agilent.com [agilent.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. CN104558617B - Method for preparing toughened phenyl vinyl silicone resin - Google Patents [patents.google.com]
Troubleshooting & Optimization
How to prevent premature hydrolysis of Trichloro(dichlorophenyl)silane in reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper handling and use of Trichloro(dichlorophenyl)silane to prevent premature hydrolysis in chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it sensitive to moisture?
This compound is an organosilicon compound with the chemical formula C₆H₃Cl₅Si.[1] It is a key intermediate in the production of silicones.[1][2] Its high reactivity with water stems from the presence of the Si-Cl bonds. These bonds are susceptible to nucleophilic attack by water, leading to a rapid hydrolysis reaction. This reaction produces hydrochloric acid (HCl) and silanols, which can then condense to form siloxanes.[3][4][5][6]
Q2: What are the visible signs of premature hydrolysis of this compound?
The most immediate sign of hydrolysis is the evolution of white fumes, which is the formation of hydrogen chloride (HCl) gas upon contact with airborne moisture.[3][4] In solution, the appearance of a white precipitate (siloxanes) or cloudiness can also indicate that the compound has hydrolyzed.
Q3: What are the consequences of premature hydrolysis in my reaction?
Premature hydrolysis can lead to several undesirable outcomes, including:
-
Reduced yield: The active reagent is consumed before it can participate in the desired reaction.
-
Formation of byproducts: The resulting siloxanes and HCl can interfere with the reaction or complicate the purification process.
-
Inconsistent results: The extent of hydrolysis can vary between experiments, leading to poor reproducibility.
Q4: How should I properly store this compound?
To ensure its stability, this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area, away from moisture.[3][4][7] The use of a desiccator or a dry box is highly recommended for long-term storage. It is also advisable to store the compound under an inert atmosphere, such as nitrogen or argon.[7]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| White fumes observed upon opening the reagent bottle. | Exposure to atmospheric moisture. | Minimize the time the bottle is open. Handle the reagent in a glovebox or under a positive pressure of inert gas. |
| Reaction mixture becomes cloudy or forms a precipitate immediately after adding this compound. | Contaminated solvent or glassware. | Ensure all solvents are rigorously dried and degassed.[8][9] All glassware must be oven-dried or flame-dried immediately before use to remove adsorbed moisture.[10][11] |
| Inconsistent reaction yields. | Variable amounts of water present in different reaction setups. | Standardize the experimental protocol for drying solvents and glassware. Use an inert atmosphere for all reactions involving this compound.[12][13][14] |
| Low or no product formation. | Complete or significant hydrolysis of the starting material. | Review and improve the techniques for excluding moisture from the reaction. Consider using a freshly opened bottle of this compound. |
Experimental Protocols
Protocol 1: Drying of Reaction Solvents
The removal of water from solvents is critical for preventing the hydrolysis of this compound. The choice of drying agent depends on the solvent being used.
General Procedure:
-
Select a suitable drying agent for your solvent (see table below).
-
Add the drying agent to the solvent in a flask.
-
Stir the mixture for several hours, or let it stand overnight.
-
Distill the solvent from the drying agent under an inert atmosphere.
-
Store the dried solvent over molecular sieves (3Å or 4Å) to maintain its dryness.[8][9]
Table 1: Recommended Drying Agents for Common Solvents
| Solvent | Recommended Drying Agent(s) | Notes |
| Toluene | Sodium-benzophenone ketyl, Calcium hydride (CaH₂) | Sodium-benzophenone provides a visual indicator (deep blue/purple) of dryness. CaH₂ is a powerful drying agent.[8] |
| Dichloromethane | Calcium hydride (CaH₂), Phosphorus pentoxide (P₄O₁₀) | P₄O₁₀ is a very effective but highly acidic drying agent.[8][9][15] |
| Tetrahydrofuran (THF) | Sodium-benzophenone ketyl, Lithium aluminum hydride (LiAlH₄) | LiAlH₄ is extremely reactive and should be handled with caution. |
| Diethyl ether | Sodium-benzophenone ketyl | |
| Hexane | Sodium-benzophenone ketyl, Calcium hydride (CaH₂) |
Protocol 2: Setting up a Reaction under an Inert Atmosphere
Utilizing an inert atmosphere is essential for handling this compound and preventing its reaction with atmospheric moisture and oxygen.[13][14]
Materials:
-
Schlenk line or glovebox
-
Oven-dried or flame-dried glassware
-
Rubber septa
-
Needles and syringes
-
Inert gas (Nitrogen or Argon)
Procedure using a Schlenk Line:
-
Assemble the reaction glassware (e.g., round-bottom flask with a condenser) and ensure all joints are well-sealed.
-
Flame-dry the entire apparatus under vacuum to remove any adsorbed water.[11]
-
Allow the glassware to cool to room temperature under a positive pressure of inert gas.
-
Introduce the dried solvent and any solid reagents into the reaction flask under a counterflow of inert gas.
-
Seal the flask with a rubber septum.
-
Add this compound and any other liquid reagents via a dry syringe.
Visual Guides
Workflow for Handling this compound
Caption: Experimental workflow for using this compound.
Decision Tree for Troubleshooting Failed Reactions
Caption: Troubleshooting logic for reactions involving this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. What are Chlorosilanes? | Elkem.com [elkem.com]
- 3. nj.gov [nj.gov]
- 4. (DICHLOROPHENYL)TRICHLOROSILANE | 27137-85-5 [chemicalbook.com]
- 5. DICHLOROPHENYLTRICHLOROSILANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. (DICHLOROPHENYL)TRICHLOROSILANE Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 7. gelest.com [gelest.com]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. Drying solvents - Sciencemadness Wiki [sciencemadness.org]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. youtube.com [youtube.com]
- 12. molan.wdfiles.com [molan.wdfiles.com]
- 13. Tips and Tricks for the Lab: Air-Sensitive Techniques (1) - ChemistryViews [chemistryviews.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Drying solvents and Drying agents [delloyd.50megs.com]
Optimizing reaction conditions for silylation with Trichloro(dichlorophenyl)silane
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals using trichloro(dichlorophenyl)silane for silylation reactions.
Troubleshooting Guide
This guide addresses common issues encountered during the silylation of substrates such as alcohols, phenols, and amines with this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Moisture in the reaction: this compound is highly sensitive to water, which leads to rapid hydrolysis of the reagent.[1] 2. Inactive Substrate: Sterically hindered substrates may react slowly.[2] 3. Insufficient Base: The reaction generates three equivalents of HCl, which must be neutralized. An inadequate amount of base can halt the reaction. 4. Low Reaction Temperature: The reaction may be too slow at lower temperatures. | 1. Ensure all glassware is oven-dried or flame-dried. Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon). 2. Increase the reaction temperature or prolong the reaction time. Consider using a more potent silylating catalyst if the reaction remains sluggish. 3. Use at least a 10% molar excess of a tertiary amine base (e.g., triethylamine, pyridine) relative to the moles of HCl generated.[3][4] 4. Gradually increase the temperature and monitor the reaction progress by TLC or GC. |
| Formation of White Precipitate | 1. Amine Hydrochloride Salt: The base used to scavenge HCl forms a salt which is often insoluble in common organic solvents.[3] 2. Hydrolyzed Silane: If moisture is present, the silane can hydrolyze and polymerize, forming solid polysiloxanes.[1] | 1. This is expected. The salt can be removed by filtration at the end of the reaction. 2. If the precipitate is gelatinous and not crystalline, it is likely polysiloxane. The experiment should be repeated under strictly anhydrous conditions. |
| Reaction Mixture Becomes Viscous or Solidifies | Cross-linking: this compound is trifunctional. If your substrate has more than one reactive site (e.g., diols, polyols), extensive cross-linking can occur, leading to polymerization. | 1. Use a large excess of the poly-functional substrate to favor the formation of the mono-silylated product. 2. Alternatively, protect other functional groups on your substrate before the silylation reaction. 3. Add the this compound very slowly to a solution of the substrate to maintain high dilution, which can disfavor intermolecular reactions. |
| Multiple Products Observed | 1. Incomplete Reaction: The presence of starting material alongside the product. 2. Multiple Silylation Sites: If the substrate has multiple hydroxyl or amine groups with similar reactivity. 3. Side Reactions: Undesired reactions with other functional groups in the substrate. | 1. Increase reaction time or temperature, or add a slight excess of the silylating agent. 2. Use stoichiometry to control the reaction (e.g., use only one equivalent of silane for a diol). This may result in a mixture that requires careful chromatographic separation. 3. Protect other sensitive functional groups prior to silylation. |
| Product Decomposes During Workup or Purification | Hydrolysis of the Silyl Ether: The dichlorophenylsilyl group can be labile, especially under acidic or basic aqueous conditions. | 1. Perform a non-aqueous workup. Filter the amine salt and evaporate the solvent. 2. If an aqueous wash is necessary, use neutral water or brine quickly and at a low temperature. 3. For purification, consider using a non-protic mobile phase for chromatography and avoid silica gel if the product is particularly sensitive; neutral alumina can be an alternative. |
Frequently Asked Questions (FAQs)
Q1: What is the primary reactivity of this compound? A1: this compound is a highly reactive chlorosilane. Its primary reactivity involves the nucleophilic substitution of its chlorine atoms by compounds with active hydrogens, such as alcohols, phenols, and amines.[3] It is also extremely sensitive to moisture and will rapidly hydrolyze in the presence of water to form silanols and hydrochloric acid (HCl).[1] This hydrolysis can lead to the formation of polymeric siloxanes.
Q2: Why is a base necessary for this silylation reaction? A2: The reaction of one molecule of this compound with three molecules of a hydroxyl-containing substrate will produce three molecules of HCl. This acid can protonate the substrate, deactivate the reaction, or cause degradation of acid-sensitive functional groups. A non-nucleophilic base, typically a tertiary amine like triethylamine or pyridine, is added to the reaction mixture to neutralize the HCl as it is formed, allowing the reaction to proceed to completion.[3][4]
Q3: What solvents are suitable for this reaction? A3: Suitable solvents must be aprotic and anhydrous. Common choices include chlorinated solvents (dichloromethane, chloroform), ethers (diethyl ether, tetrahydrofuran), and hydrocarbons (hexane, toluene). For less reactive substrates, polar aprotic solvents like dimethylformamide (DMF) can be used, but must be rigorously dried.[3]
Q4: How can I monitor the progress of the reaction? A4: The reaction progress can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting material. Gas chromatography (GC) can also be used if the substrate and product are sufficiently volatile and thermally stable. A simple qualitative check is to observe the formation of the amine hydrochloride precipitate.
Q5: Is an inert atmosphere always necessary? A5: Yes. Due to the high sensitivity of this compound to moisture, conducting the reaction under an inert atmosphere of nitrogen or argon is crucial to prevent hydrolysis of the reagent and ensure high yields.[1][5]
Experimental Protocols
General Protocol for the Silylation of a Primary Alcohol
This protocol is a representative example and may require optimization for specific substrates.
Materials:
-
This compound
-
Primary alcohol substrate
-
Anhydrous triethylamine (Et₃N)
-
Anhydrous dichloromethane (DCM)
-
Round-bottom flask, oven-dried
-
Magnetic stirrer and stir bar
-
Syringes and needles
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Setup: Assemble the oven-dried round-bottom flask with a magnetic stir bar and a septum under a positive pressure of inert gas.
-
Reagents: In the flask, dissolve the primary alcohol (1.0 eq.) and anhydrous triethylamine (3.3 eq.) in anhydrous DCM.
-
Addition of Silane: Slowly add this compound (0.33 eq.) to the stirred solution at 0 °C using a syringe. A white precipitate of triethylamine hydrochloride should form.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction by TLC until the starting alcohol is consumed.
-
Workup:
-
Filter the reaction mixture through a pad of Celite to remove the triethylamine hydrochloride salt. Wash the filter cake with a small amount of anhydrous DCM.
-
Combine the filtrates and remove the solvent under reduced pressure.
-
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on neutral alumina if necessary.
Data Presentation
Illustrative Reaction Conditions for Various Substrates
The following table provides hypothetical, yet typical, reaction parameters for the monosilylation of various substrates with this compound. These should serve as a starting point for optimization.
| Substrate Type | Stoichiometry (Substrate:Silane:Base) | Solvent | Temperature (°C) | Typical Time (h) | Expected Yield |
| Primary Alcohol (e.g., 1-Butanol) | 3.0 : 1.0 : 3.3 | DCM | 0 to 25 | 2 - 4 | > 90% |
| Secondary Alcohol (e.g., 2-Butanol) | 3.0 : 1.0 : 3.3 | DCM / THF | 25 | 6 - 12 | 70 - 85% |
| Phenol | 3.0 : 1.0 : 3.3 | Toluene | 25 to 50 | 4 - 8 | 80 - 95% |
| Diol (e.g., 1,4-Butanediol) | > 6.0 : 1.0 : 3.3 | THF (High Dilution) | 25 | 12 - 24 | Variable (Mixture) |
Visualizations
Troubleshooting Workflow
Caption: Troubleshooting flowchart for silylation reactions.
General Silylation Reaction Pathway
Caption: Simplified pathway for silylation of an alcohol.
References
- 1. abdurrahmanince.net [abdurrahmanince.net]
- 2. Progress in Silylation Protection and Deprotection of Hydroxyl Groups within Alcohol and Phenol [ccspublishing.org.cn]
- 3. researchgate.net [researchgate.net]
- 4. General Silylation Procedures - Gelest [technical.gelest.com]
- 5. DICHLOROPHENYLTRICHLOROSILANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Technical Support Center: Managing Hydrogen Chloride Byproduct in Dichlorophenyltrichlorosilane Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in safely and effectively managing the hydrogen chloride (HCl) gas byproduct generated during the synthesis of dichlorophenyltrichlorosilane.
I. Reaction Overview and HCl Generation
The synthesis of dichlorophenyltrichlorosilane, a key intermediate in the production of silicones, typically proceeds via a Friedel-Crafts type reaction between dichlorobenzene and trichlorosilane, catalyzed by a Lewis acid such as aluminum chloride (AlCl₃). A significant byproduct of this reaction is hydrogen chloride (HCl) gas.
Reaction:
C₆H₄Cl₂ + HSiCl₃ --(AlCl₃)--> C₆H₃Cl₂SiCl₃ + HCl
Proper management of the evolved HCl gas is critical for personnel safety, environmental protection, and reaction efficiency. This guide will address common issues and questions related to this process.
II. Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of dichlorophenyltrichlorosilane and the subsequent management of HCl byproduct.
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Rapid and Uncontrolled HCl Evolution | - Reaction temperature is too high, leading to a runaway reaction.[1][2] - Catalyst was added too quickly. - Inadequate cooling of the reaction vessel. | - Immediately reduce or remove the heat source. - If possible and safe, slow down or stop the addition of reactants. - Ensure the cooling system (e.g., ice bath, condenser) is functioning optimally. - In case of a severe runaway reaction, follow emergency shutdown procedures and evacuate the area.[1][3] |
| Back Pressure in the HCl Outlet Line | - Blockage in the scrubbing system (e.g., clogged tubing, packed bed).[4][5][6] - The scrubbing solution is saturated and can no longer absorb HCl efficiently. - The flow rate of the inert gas (e.g., nitrogen) used to carry the HCl is too high. | - Check the entire gas outlet path for any visible blockages. - Monitor the pH of the scrubbing solution; if it is acidic, the solution is saturated and needs to be replaced.[5][7][8] - Reduce the flow rate of the inert gas. - Ensure the vent from the scrubber is not obstructed. |
| Incomplete Reaction or Low Yield | - Insufficient catalyst activity. - Low reaction temperature. - Poor mixing of reactants. - Inefficient removal of HCl byproduct, leading to reaction equilibrium issues. | - Ensure the catalyst is fresh and anhydrous. - Gradually increase the reaction temperature to the optimal range. - Increase the stirring rate to ensure a homogenous reaction mixture. - Check the efficiency of the HCl scrubbing system to ensure the byproduct is being effectively removed. |
| Corrosion of Equipment | - HCl gas and its aqueous solution are highly corrosive.[3][9] - Use of incompatible materials for the reactor, tubing, or scrubber. | - Use glassware or appropriately lined reactors for the reaction. - Ensure all tubing and connectors in contact with HCl are made of corrosion-resistant materials (e.g., PTFE, glass). - Regularly inspect equipment for signs of corrosion. |
| Scrubber Solution Temperature Increase | - The neutralization of HCl with a caustic solution is an exothermic reaction.[10] - A rapid evolution of HCl is causing a significant heat release in the scrubber. | - Monitor the temperature of the scrubbing solution. - If the temperature rises significantly, it may indicate a runaway reaction in the primary reactor. - Consider using a larger volume of scrubbing solution or an external cooling system for the scrubber for large-scale reactions. |
| White Precipitate in the Scrubber | - If using a sodium hydroxide (NaOH) solution, the precipitate is likely sodium chloride (NaCl), the salt formed from the neutralization reaction. | - This is a normal outcome of the neutralization process. - If the precipitate is excessive and causing blockages, the scrubbing solution may need to be diluted or replaced. |
III. Frequently Asked Questions (FAQs)
1. What is the best way to neutralize the HCl gas produced during the reaction?
The most common and effective method is to bubble the effluent gas stream through a stirred aqueous basic solution, also known as a wet scrubber. A solution of sodium hydroxide (NaOH) is commonly used.[11] The reaction is as follows:
HCl(g) + NaOH(aq) → NaCl(aq) + H₂O(l)
2. How do I know when my scrubbing solution is saturated and needs to be replaced?
The pH of the scrubbing solution can be monitored to determine its capacity. A fresh sodium hydroxide solution will have a high pH (typically >12). As it neutralizes the acidic HCl gas, the pH will decrease. Once the pH drops significantly (e.g., below 10), the solution is becoming saturated and its efficiency will decrease.[5][7] It is recommended to replace the solution to ensure complete neutralization of the HCl.
3. Can I use other bases for scrubbing?
While sodium hydroxide is common, other bases like potassium hydroxide (KOH) or a slurry of calcium hydroxide (lime) can also be used. For reactions that are highly sensitive to water, in-situ HCl scavenging with a non-nucleophilic organic base such as triethylamine or diisopropylethylamine in the reaction mixture can be considered, though this will complicate product purification.
4. What is the stoichiometric amount of NaOH needed to neutralize the HCl?
The stoichiometry is 1:1. For every mole of HCl produced, you will need one mole of NaOH for complete neutralization. It is good practice to use a slight excess of NaOH to ensure all the HCl is captured.
5. What are the safety precautions I should take when handling the HCl byproduct?
-
Always conduct the reaction in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
-
Have an emergency plan in place for accidental releases of HCl gas.
-
Be aware that the reaction of chlorosilanes with moisture in the air will also produce HCl.[9]
6. How should I dispose of the spent scrubbing solution?
The spent scrubbing solution will contain sodium chloride and any remaining sodium hydroxide. It should be neutralized to a pH between 6 and 8 before disposal. Check your local regulations for the proper disposal of saline solutions.
IV. Experimental Protocol: Representative Synthesis of Dichlorophenyltrichlorosilane
This is a representative procedure based on the principles of Friedel-Crafts reactions and should be adapted and optimized for specific laboratory conditions.
Materials:
-
Dichlorobenzene
-
Trichlorosilane
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous solvent (e.g., dichloromethane)
-
Nitrogen or Argon gas for inert atmosphere
-
Sodium hydroxide (NaOH) for scrubbing solution
-
Standard laboratory glassware for air-sensitive reactions
-
Magnetic stirrer and heating mantle
-
Gas outlet connected to a wet scrubber
Procedure:
-
Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a condenser, and a gas outlet connected to a wet scrubber containing a ~2M NaOH solution. Ensure the entire apparatus is under an inert atmosphere (nitrogen or argon).
-
Reactant Mixture: In the reaction flask, add anhydrous aluminum chloride (catalyst) and anhydrous solvent.
-
Addition of Reactants: Add dichlorobenzene to the reaction flask. From the dropping funnel, add trichlorosilane dropwise to the stirred mixture.
-
Reaction: The reaction is exothermic. Control the temperature with a cooling bath as needed. After the addition is complete, the mixture may be slowly heated to reflux to drive the reaction to completion. The evolved HCl gas will be directed to the scrubber.
-
Monitoring: Monitor the reaction progress by a suitable method (e.g., GC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. The work-up procedure will depend on the specific requirements for product purity and may involve quenching the catalyst and subsequent distillation.
-
Scrubber Management: Throughout the reaction, monitor the pH and temperature of the scrubbing solution. Replace the solution if the pH drops significantly or if the temperature rises excessively.
V. Diagrams
Caption: Synthesis of Dichlorophenyltrichlorosilane.
References
- 1. aria.developpement-durable.gouv.fr [aria.developpement-durable.gouv.fr]
- 2. quora.com [quora.com]
- 3. aidic.it [aidic.it]
- 4. scribd.com [scribd.com]
- 5. emerson.com [emerson.com]
- 6. njhjchem.com [njhjchem.com]
- 7. sensorex.com [sensorex.com]
- 8. machengineering.com [machengineering.com]
- 9. machengineering.com [machengineering.com]
- 10. NaOH Wet Scrubber: Process, Consumption, Design [torch-air.com]
- 11. raschig-usa.com [raschig-usa.com]
Technical Support Center: Purification of Crude Trichloro(dichlorophenyl)silane
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the purification of crude Trichloro(dichlorophenyl)silane. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data presentation to address common challenges encountered during purification.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Crude this compound can contain a variety of impurities stemming from the synthesis process. These often include other chlorosilanes such as silicon tetrachloride (SiCl₄), dichlorosilane (H₂SiCl₂), and isomers of dichlorophenyltrichlorosilane. Additionally, boron and phosphorus compounds, often in the form of their respective trichlorides (BCl₃ and PCl₃), can be present as significant dopant impurities.[1] Residual starting materials and byproducts from side reactions may also be present.
Q2: Why is moisture so critical to control during the purification of this compound?
A2: this compound is highly reactive with water.[2][3][4][5] Contact with moisture will lead to the hydrolysis of the Si-Cl bonds, forming corrosive hydrogen chloride (HCl) gas and siloxanes.[3][5] This reaction not only consumes the desired product but the HCl produced can also cause significant corrosion to distillation equipment.[6][7] The formation of solid siloxane byproducts can also lead to blockages in the purification apparatus. Therefore, all glassware and solvents must be scrupulously dried, and the entire purification process should be conducted under an inert atmosphere (e.g., nitrogen or argon).
Q3: What are the primary purification techniques for this compound?
A3: The two primary techniques for the purification of this compound are fractional distillation and adsorption. Fractional distillation separates compounds based on differences in their boiling points. Given that this compound has a high boiling point (approximately 260 °C), vacuum distillation is often preferred to prevent thermal decomposition.[2][8] Adsorption chromatography is effective for removing specific impurities, such as boron and phosphorus compounds, by passing the crude material through a column packed with a suitable adsorbent like silica gel.[1]
Q4: How can I monitor the purity of this compound during and after purification?
A4: Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for monitoring the purity of this compound.[9] It allows for the separation and identification of volatile impurities. For quantitative analysis, calibration with known standards is necessary. Nuclear Magnetic Resonance (NMR) spectroscopy can also be a valuable tool for structural confirmation and purity assessment.
Q5: What are the key safety precautions when working with this compound?
A5: this compound is a corrosive and toxic compound that reacts vigorously with water.[2][3][4][5][10] Always handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[6][7][11] Ensure all equipment is dry and the system is purged with an inert gas to prevent contact with moisture.[12] In case of a spill, do not use water. Instead, use a dry absorbent material like sand or soda ash.[13]
Troubleshooting Guides
This section provides solutions to common problems that may be encountered during the purification of crude this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor separation during distillation | - Inefficient distillation column (insufficient theoretical plates).- Incorrect pressure or temperature settings.- Presence of azeotropes with impurities. | - Use a longer or more efficient packed distillation column.- Optimize the vacuum level and heating mantle temperature. Refer to vapor pressure data for this compound.- Consider using a different purification technique, such as adsorption, to remove the problematic impurity prior to distillation. |
| Product is cloudy or contains solid particles after purification | - Contamination with moisture leading to hydrolysis and formation of siloxanes.- Thermal decomposition of the product at high temperatures. | - Ensure all glassware is oven-dried and the system is thoroughly purged with an inert gas before starting.- Use high-purity, anhydrous solvents if applicable.- Lower the distillation temperature by using a higher vacuum. |
| Low product yield | - Loss of product due to hydrolysis.- Inefficient collection of fractions during distillation.- Product adhering to the adsorbent in chromatography. | - Strictly exclude moisture from the entire process.- Carefully monitor the distillation and collect the desired fraction at the correct temperature and pressure.- Choose an appropriate adsorbent and solvent system for chromatography to ensure good elution of the product. |
| Corrosion of equipment | - Formation of HCl gas due to reaction with moisture. | - Maintain a scrupulously dry, inert atmosphere throughout the purification process.- Use equipment made of corrosion-resistant materials where possible. |
| Column flooding during distillation | - Boil-up rate is too high.- Column packing is not suitable for the liquid and vapor flow rates. | - Reduce the heating mantle temperature to decrease the rate of vaporization.- Ensure the column packing is appropriate for the scale and conditions of the distillation. |
Experimental Protocols
Fractional Distillation (Model Protocol)
This protocol describes a general procedure for the purification of this compound by fractional distillation under reduced pressure. Note: This is a model protocol and may require optimization based on the specific impurities present and the scale of the purification.
Materials:
-
Crude this compound
-
Round-bottom flask
-
Fractional distillation column (e.g., Vigreux or packed column)
-
Distillation head with condenser and receiver adapter
-
Receiving flasks
-
Heating mantle with stirrer
-
Vacuum pump and vacuum gauge
-
Inert gas source (Nitrogen or Argon)
-
Dry glassware
Procedure:
-
System Setup: Assemble the distillation apparatus, ensuring all glassware is thoroughly dried in an oven and cooled under a stream of inert gas. The system should be equipped with a vacuum inlet and an inert gas inlet.
-
Charging the Flask: Charge the round-bottom flask with the crude this compound and a magnetic stir bar. Do not fill the flask to more than two-thirds of its capacity.
-
Inert Atmosphere: Purge the entire system with inert gas for at least 15-20 minutes to remove any residual air and moisture.
-
Initiating Distillation: Begin stirring and slowly heat the flask using the heating mantle.
-
Applying Vacuum: Gradually apply vacuum to the system. The target pressure will depend on the desired distillation temperature. A lower pressure will allow for distillation at a lower temperature, which can help to prevent thermal decomposition.
-
Collecting Fractions:
-
Fore-run: Collect the initial, lower-boiling fraction, which will contain more volatile impurities.
-
Main Fraction: Once the temperature at the distillation head stabilizes at the boiling point of this compound at the given pressure, switch to a new receiving flask to collect the purified product.
-
High-Boiling Residue: Stop the distillation before the distilling flask runs dry to avoid the concentration of high-boiling and potentially unstable impurities.
-
-
Shutdown: Allow the system to cool to room temperature under the inert atmosphere before carefully releasing the vacuum.
-
Storage: Store the purified this compound in a tightly sealed container under an inert atmosphere.
Adsorption Chromatography (Model Protocol)
This protocol provides a general method for removing polar impurities from this compound using adsorption chromatography.
Materials:
-
Crude this compound
-
Chromatography column
-
Adsorbent (e.g., silica gel, activated alumina - ensure it is thoroughly dried)
-
Anhydrous non-polar solvent (e.g., hexane, heptane)
-
Inert gas source (Nitrogen or Argon)
-
Dry glassware
Procedure:
-
Column Packing:
-
Prepare a slurry of the dried adsorbent in the anhydrous non-polar solvent.
-
Carefully pour the slurry into the chromatography column, ensuring even packing and avoiding air bubbles.
-
Allow the solvent to drain to the top of the adsorbent bed.
-
-
System Preparation: Ensure the entire setup is under a positive pressure of inert gas.
-
Loading the Sample: Dissolve the crude this compound in a minimal amount of the anhydrous non-polar solvent. Carefully load the solution onto the top of the column.
-
Elution:
-
Begin eluting the column with the anhydrous non-polar solvent.
-
The less polar this compound will move through the column faster than the more polar impurities, which will be retained by the adsorbent.
-
-
Collecting Fractions: Collect the eluent in fractions and monitor the purity of each fraction using a suitable analytical technique (e.g., GC-MS).
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure, ensuring the temperature is kept low to prevent product loss or decomposition.
-
Storage: Store the purified product in a sealed container under an inert atmosphere.
Quantitative Data Presentation
The following tables are templates for researchers to record and compare their purification results.
Table 1: Fractional Distillation Efficiency
| Parameter | Crude Sample | Fore-run Fraction | Main Fraction (Purified) | High-Boiling Residue |
| Volume (mL) | ||||
| Purity (by GC-MS, %) | ||||
| Key Impurity 1 (%) | ||||
| Key Impurity 2 (%) | ||||
| Yield (%) | N/A | N/A | N/A |
Table 2: Adsorption Chromatography Efficiency
| Parameter | Crude Sample | Collected Fractions (Combined) |
| Mass (g) | ||
| Purity (by GC-MS, %) | ||
| Boron Content (ppm) | ||
| Phosphorus Content (ppm) | ||
| Yield (%) | N/A |
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting logic for poor separation during distillation.
References
- 1. KR101840614B1 - Purification of chlorosilanes by means of distillation and adsorption - Google Patents [patents.google.com]
- 2. (DICHLOROPHENYL)TRICHLOROSILANE | 27137-85-5 [chemicalbook.com]
- 3. abdurrahmanince.net [abdurrahmanince.net]
- 4. (DICHLOROPHENYL)TRICHLOROSILANE Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. DICHLOROPHENYLTRICHLOROSILANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. globalsilicones.org [globalsilicones.org]
- 7. scribd.com [scribd.com]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. diva-portal.org [diva-portal.org]
- 10. chembk.com [chembk.com]
- 11. gelest.com [gelest.com]
- 12. ehs.gatech.edu [ehs.gatech.edu]
- 13. datasheets.scbt.com [datasheets.scbt.com]
Identifying and minimizing side reactions of dichlorophenyltrichlorosilane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and minimize side reactions of dichlorophenyltrichlorosilane during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed with dichlorophenyltrichlorosilane?
A1: The most prevalent side reactions involving dichlorophenyltrichlorosilane are hydrolysis, redistribution reactions, and reactions with nucleophiles. Thermal decomposition can also occur at elevated temperatures.
Q2: How can I prevent the hydrolysis of dichlorophenyltrichlorosilane?
A2: Dichlorophenyltrichlorosilane reacts vigorously with water and moisture in the air to produce hydrochloric acid and siloxanes.[1][2][3] To minimize hydrolysis, it is crucial to handle the compound under a dry, inert atmosphere (e.g., nitrogen or argon). All glassware and solvents must be rigorously dried before use.
Q3: What are redistribution reactions and how can they be controlled?
A3: Redistribution reactions involve the exchange of substituents on the silicon atom, leading to a mixture of different chlorosilanes. For example, dichlorophenyltrichlorosilane can potentially redistribute to form other phenylchlorosilanes. These reactions can be catalyzed by various substances, including certain nitrogen-containing compounds and ion-exchange resins.[4][5] To control redistribution, it is important to use high-purity starting materials and avoid contaminants that could act as catalysts. Reaction temperature and pressure can also influence the rate of these reactions.
Q4: My reaction with an alcohol is giving low yields. What could be the issue?
A4: Dichlorophenyltrichlorosilane reacts with alcohols to form alkoxysilanes in an esterification reaction.[6] Low yields can be attributed to several factors. The hydrogen chloride (HCl) generated as a byproduct can cleave the newly formed alkoxy group.[6] Additionally, any moisture present will lead to competing hydrolysis reactions. To improve yields, the reaction should be carried out in a dry, inert atmosphere, and it may be beneficial to use an HCl scavenger, such as a tertiary amine, to remove the generated acid.
Q5: I am observing unexpected peaks in my GC-MS analysis. What could they be?
A5: Unexpected peaks could correspond to several side products. Hydrolysis can form various siloxanes. Redistribution reactions can generate other phenylchlorosilane species. If your reaction involves nucleophiles, you might be seeing products of partial or multiple substitutions. It is recommended to compare your chromatogram with known standards of potential side products if available.
Troubleshooting Guides
Issue 1: Rapid formation of a white solid and corrosive fumes upon handling dichlorophenyltrichlorosilane.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Exposure to atmospheric moisture. | Handle the reagent under a dry, inert atmosphere (e.g., in a glovebox or using Schlenk techniques). | Reduced or eliminated formation of solids and fumes. |
| Use of wet glassware or solvents. | Thoroughly dry all glassware in an oven and use anhydrous solvents. | The reagent remains a clear liquid without significant fuming or precipitation. |
Issue 2: Inconsistent reaction outcomes and presence of multiple silane species in the product mixture.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Catalysis of redistribution reactions by impurities. | Purify starting materials and ensure the reaction setup is free from potential catalysts (e.g., residual amines, metal salts). | Improved product selectivity and reproducibility of the reaction. |
| Inappropriate reaction temperature. | Optimize the reaction temperature. Higher temperatures can sometimes promote redistribution. | A cleaner reaction profile with fewer side products observed by analytical techniques. |
Issue 3: Low yield in reactions with nucleophiles (e.g., alcohols, amines).
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Interference from HCl byproduct. | Add a non-nucleophilic base (e.g., pyridine, triethylamine) to the reaction mixture to act as an HCl scavenger. | Increased yield of the desired substituted product. |
| Competing hydrolysis reaction. | Ensure all reactants and the reaction environment are strictly anhydrous. | Minimized formation of siloxane byproducts and improved yield of the target molecule. |
Data Presentation
Table 1: Common Side Reactions and Byproducts of Dichlorophenyltrichlorosilane
| Side Reaction | Reactant(s) | Primary Byproduct(s) | Conditions to Avoid |
| Hydrolysis | Water/Moisture | Phenylsiloxanes, Hydrochloric Acid | Presence of water, high humidity |
| Redistribution | Dichlorophenyltrichlorosilane | Other Phenylchlorosilanes | Catalytic impurities, high temperatures |
| Esterification | Alcohols | Alkoxyphenylsilanes, Hydrochloric Acid | Presence of water, acidic conditions (for reversible reaction) |
| Aminolysis | Amines | Aminophenylsilanes, Hydrochloric Acid | Presence of water |
| Thermal Decomposition | Heat | Various silicon compounds, HCl, organic vapors | Elevated temperatures, open flames |
Experimental Protocols
Protocol 1: General Procedure for Minimizing Hydrolysis during a Reaction
-
Glassware Preparation: Dry all glassware (reaction flasks, dropping funnels, condensers, etc.) in an oven at >120°C for at least 4 hours. Assemble the glassware hot under a stream of dry nitrogen or argon and allow it to cool to room temperature under the inert atmosphere.
-
Solvent Preparation: Use anhydrous solvents. Solvents can be dried using appropriate drying agents (e.g., molecular sieves, sodium/benzophenone) and distilled under an inert atmosphere.
-
Reagent Handling: Transfer dichlorophenyltrichlorosilane and other moisture-sensitive reagents using gas-tight syringes or cannulas under a positive pressure of an inert gas.
-
Reaction Setup: Conduct the reaction under a continuous flow of dry nitrogen or argon. A bubbler filled with mineral oil at the outlet can be used to maintain a positive pressure.
-
Work-up: Quench the reaction using anhydrous techniques if necessary. Extractions should be performed with dry solvents.
Protocol 2: Analysis of Reaction Mixture by Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Under an inert atmosphere, withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture. Dilute the aliquot with a suitable anhydrous solvent (e.g., hexane, toluene) to an appropriate concentration for GC-MS analysis.
-
Instrumentation: Use a GC-MS system equipped with a capillary column suitable for the analysis of chlorosilanes (e.g., a low-polarity column).
-
GC Conditions:
-
Injector Temperature: Set to a temperature that ensures volatilization without decomposition (e.g., 250°C).
-
Oven Program: Start at a low temperature (e.g., 50°C) and ramp up to a higher temperature (e.g., 280°C) at a controlled rate (e.g., 10°C/min) to separate components with different boiling points.
-
Carrier Gas: Use an inert carrier gas such as helium or hydrogen.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) is typically used.
-
Mass Range: Scan a mass range appropriate for the expected products and byproducts (e.g., 50-500 amu).
-
-
Data Analysis: Identify the components by comparing their mass spectra with spectral libraries (e.g., NIST) and their retention times with known standards.
Mandatory Visualization
Caption: Major side reaction pathways of dichlorophenyltrichlorosilane.
Caption: Troubleshooting workflow for dichlorophenyltrichlorosilane reactions.
References
- 1. DICHLOROPHENYLTRICHLOROSILANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 2. abdurrahmanince.net [abdurrahmanince.net]
- 3. (DICHLOROPHENYL)TRICHLOROSILANE Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. researchgate.net [researchgate.net]
- 5. Borohydride catalyzed redistribution reaction of hydrosilane and chlorosilane: a potential system for facile preparation of hydrochlorosilanes - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. US4173576A - Process for the esterification of chlorosilanes - Google Patents [patents.google.com]
Strategies to improve reaction yield with Trichloro(dichlorophenyl)silane
Welcome to the Technical Support Center for the synthesis of Trichloro(dichlorophenyl)silane. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve reaction yield and address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound?
A1: The two main industrial and laboratory methods for synthesizing arylchlorosilanes, including this compound, are the Grignard reaction and the Direct Process (also known as the Müller-Rochow process).
-
Grignard Reaction: This method involves the reaction of a Grignard reagent, formed from a dichlorophenyl halide (e.g., dichlorophenyl magnesium chloride) and magnesium, with silicon tetrachloride. This route offers high selectivity.[1][2]
-
Direct Process: This process involves the high-temperature reaction of dichlorobenzene with silicon metal in the presence of a copper catalyst.[1] While economical for large-scale production, it may result in a mixture of products.
Q2: Why is it crucial to maintain anhydrous conditions during the synthesis of this compound?
A2: this compound, like other chlorosilanes, is highly susceptible to hydrolysis. It reacts vigorously with water, including atmospheric moisture, to produce hydrochloric acid and siloxanes. This side reaction not only consumes the desired product, reducing the yield, but the generated HCl can also interfere with the reaction and corrode equipment. Therefore, all reactants, solvents, and apparatus must be thoroughly dried and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).
Q3: What are common byproducts in the synthesis of this compound and how can they be minimized?
A3: Common byproducts can include other phenylchlorosilanes (e.g., bis(dichlorophenyl)dichlorosilane), polyphenyls (e.g., dichlorobiphenyl), and siloxanes from hydrolysis.[1] Minimizing these byproducts can be achieved by:
-
Controlling Stoichiometry: Precise control of the molar ratio of reactants is critical. For instance, in the Grignard synthesis, adjusting the ratio of the Grignard reagent to silicon tetrachloride can influence the degree of substitution.[1]
-
Optimizing Reaction Conditions: Temperature, pressure, and reaction time should be carefully controlled to favor the formation of the desired product.
-
Catalyst Selection and Purity: In the Direct Process, the choice and purity of the copper catalyst and any promoters are crucial for selectivity.
-
Strict Anhydrous Conditions: As mentioned, preventing moisture contamination is essential to avoid the formation of siloxane byproducts.
Q4: What are the recommended purification techniques for this compound?
A4: Fractional distillation is the primary method for purifying this compound from the reaction mixture. Due to the presence of other chlorosilanes with potentially close boiling points, a distillation column with high theoretical plates is recommended for effective separation. It is important to carry out the distillation under reduced pressure to prevent thermal decomposition and under an inert atmosphere to prevent hydrolysis.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | 1. Inactive Grignard Reagent: The Grignard reagent may not have formed due to impure magnesium, wet solvent, or the presence of oxygen. | - Use high-purity, finely divided magnesium turnings. - Ensure all glassware is oven-dried and cooled under an inert atmosphere. - Use anhydrous solvents. - Initiate the Grignard reaction with a small crystal of iodine or a few drops of 1,2-dibromoethane if it is slow to start. |
| 2. Inactive Catalyst (Direct Process): The copper catalyst may be of low quality or improperly activated. | - Use high-purity copper catalyst. - Consider pre-activation of the silicon-copper mass. | |
| 3. Reaction Temperature Too Low or Too High: Suboptimal temperature can lead to a slow reaction rate or the formation of byproducts. | - For the Grignard reaction, ensure the temperature is maintained at a level that sustains the reaction without excessive byproduct formation (typically reflux temperature of the ether solvent). - For the Direct Process, the temperature is critical and should be carefully controlled within the optimal range (often 400-600°C for related processes).[1] | |
| Formation of a White Precipitate | Hydrolysis: The reaction mixture has been exposed to moisture. | - Immediately implement stricter anhydrous protocols. - Ensure all future reactions are conducted under a dry, inert atmosphere. - Check for leaks in the reaction setup. |
| Product is a Mixture of Phenylsilanes | Incorrect Stoichiometry: The molar ratio of reactants is favoring the formation of other substituted silanes. | - Carefully control the addition rate and total amount of each reactant. - In the Grignard reaction, a higher ratio of Grignard reagent to silicon tetrachloride will lead to more highly substituted products.[1] |
| Difficulty in Purifying the Product | 1. Close Boiling Points of Byproducts: Byproducts may have boiling points very close to that of this compound. | - Use a high-efficiency fractional distillation column. - Consider vacuum distillation to lower the boiling points and potentially increase the boiling point differences. |
| 2. Thermal Decomposition: The product may be decomposing at the distillation temperature. | - Use vacuum distillation to reduce the required temperature. |
Experimental Protocols
1. Grignard Reaction Methodology (Generalized)
-
Objective: To synthesize this compound via the Grignard reaction.
-
Materials:
-
Dichlorobenzene
-
Magnesium turnings
-
Silicon tetrachloride (SiCl₄)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Iodine (for initiation, if necessary)
-
Inert gas (Nitrogen or Argon)
-
-
Procedure:
-
Set up an oven-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, all under a positive pressure of inert gas.
-
Place magnesium turnings in the flask.
-
Dissolve dichlorobenzene in anhydrous ether/THF and add it to the dropping funnel.
-
Add a small portion of the dichlorobenzene solution to the magnesium. If the reaction does not start, add a small crystal of iodine or gently warm the flask.
-
Once the reaction has initiated, add the remaining dichlorobenzene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
-
Cool the Grignard reagent solution in an ice bath.
-
Add a solution of silicon tetrachloride in anhydrous ether/THF dropwise from the dropping funnel with vigorous stirring. The molar ratio of Grignard reagent to SiCl₄ should be carefully controlled to favor the monosubstituted product.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
-
The reaction mixture is then typically filtered to remove magnesium salts, and the filtrate is subjected to fractional distillation under reduced pressure to isolate the this compound.
-
2. Direct Process Methodology (Generalized)
-
Objective: To synthesize this compound via the Direct Process.
-
Materials:
-
Dichlorobenzene
-
Silicon metal powder
-
Copper catalyst (e.g., copper(I) chloride or finely divided copper powder)
-
Inert gas (Nitrogen)
-
-
Procedure:
-
Prepare a contact mass by mixing silicon powder with the copper catalyst.
-
Place the contact mass in a high-temperature reactor, such as a fluidized bed or a stirred-bed reactor.
-
Heat the reactor to the target temperature (typically in the range of 400-600°C for similar reactions) under a stream of inert gas.[1]
-
Introduce dichlorobenzene vapor, carried by the inert gas, into the reactor.
-
The reaction products are carried out of the reactor with the gas stream.
-
The product stream is then cooled and condensed.
-
The condensed liquid, containing a mixture of chlorosilanes, is purified by fractional distillation.
-
Data Presentation
The following tables provide an overview of typical reaction parameters for the synthesis of related phenylchlorosilanes, which can serve as a starting point for optimizing the synthesis of this compound.
Table 1: Generalized Grignard Reaction Parameters for Phenylchlorosilanes
| Parameter | Typical Value/Condition | Reference |
| Solvent | Anhydrous Diethyl Ether or THF | [3] |
| Reactant Ratio (Grignard:SiCl₄) | 1:1 to 2:1 (molar) | [1] |
| Reaction Temperature | Reflux temperature of the solvent | [3] |
| Initiator | Iodine (catalytic amount) | |
| Atmosphere | Inert (Nitrogen or Argon) | |
| Typical Yields (for related compounds) | 47-77% (highly dependent on stoichiometry) | [1] |
Table 2: Generalized Direct Process Parameters for Phenylchlorosilanes
| Parameter | Typical Value/Condition | Reference |
| Catalyst | Copper or Copper compounds | [1] |
| Reactant | Dichlorobenzene | |
| Temperature | 400 - 600 °C | [1] |
| Atmosphere | Inert (Nitrogen) | |
| Reactor Type | Fluidized bed or stirred-bed | |
| Typical Yields (for related compounds) | Variable, often produces a mixture | [1] |
Visualizations
Logical Workflow for Troubleshooting Low Yield in Grignard Synthesis
Caption: Troubleshooting workflow for low yield in the Grignard synthesis of this compound.
Signaling Pathway of Hydrolysis Side Reaction
Caption: Pathway of the undesirable hydrolysis side reaction of this compound.
References
Troubleshooting guide for the synthesis of dichlorophenyltrichlorosilane
This guide provides troubleshooting advice and frequently asked questions for the synthesis of dichlorophenyltrichlorosilane, a key intermediate in the production of silicones. The primary synthesis route involves the Grignard reaction between a dichlorophenyl magnesium halide and a silicon tetrachloride or trichlorosilane.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing dichlorophenyltrichlorosilane?
A1: The most prevalent laboratory and industrial method is the Grignard reaction. This involves the formation of a Grignard reagent from a dichlorinated benzene derivative (e.g., 1,4-dichlorobenzene) and magnesium, which then reacts with a silicon-chloro source like silicon tetrachloride (SiCl₄) or trichlorosilane (HSiCl₃).
Q2: My Grignard reaction won't initiate. What are the common causes?
A2: Failure to initiate is a frequent issue in Grignard syntheses. Key factors include:
-
Wet Glassware or Solvents: Grignard reagents are highly reactive with water.[1][2] Ensure all glassware is oven-dried and solvents are anhydrous.
-
Inactive Magnesium Surface: The magnesium turnings may have an oxide layer that prevents reaction. Activating the magnesium surface is crucial.
-
Impure Reagents: Contaminants in the dichlorobenzene or solvent can quench the reaction.
Q3: What are the main side products in this synthesis?
A3: A significant side product is the formation of polychlorinated biphenyls through a homocoupling reaction of the Grignard reagent.[3] The formation of these biphenyls is often favored by higher temperatures and concentrated reaction mixtures.[3] Other potential byproducts include incompletely reacted organosilicon compounds.
Q4: How can I purify the final dichlorophenyltrichlorosilane product?
A4: Fractional distillation is the primary method for purifying dichlorophenyltrichlorosilane from the reaction mixture.[4][5] This technique separates the desired product from lower-boiling solvents and higher-boiling biphenyl byproducts and other organosilicon impurities.[6][7]
Q5: What are the primary safety concerns when handling dichlorophenyltrichlorosilane?
A5: Dichlorophenyltrichlorosilane is a corrosive substance that reacts vigorously with water and moisture to produce toxic and corrosive hydrogen chloride gas.[1][2][8] It can cause severe burns to the skin and eyes.[2][8] All handling should be performed in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including acid-resistant gloves and safety goggles.[2]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Yield of Grignard Reagent | 1. Moisture in the reaction setup. | 1. Flame-dry all glassware under vacuum or in an oven before use. Use anhydrous solvents. |
| 2. Magnesium surface is passivated (oxidized). | 2. Activate magnesium by adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by mechanically crushing the turnings in the flask (with caution). | |
| 3. Slow initiation of the reaction. | 3. Gently warm the flask. Add a small portion of a previously successful Grignard reaction mixture to initiate. | |
| Low Yield of Dichlorophenyltrichlorosilane | 1. Formation of biphenyl side products. | 1. Maintain a lower reaction temperature. Use dilute solutions of the Grignard reagent. |
| 2. Incomplete reaction with the silicon source. | 2. Ensure dropwise addition of the silicon tetrachloride or trichlorosilane to the Grignard reagent to control the exothermic reaction. Allow for sufficient reaction time with stirring. | |
| 3. Loss of product during workup. | 3. Carefully perform the quenching and extraction steps. Ensure the distillation apparatus is efficient. | |
| Product is Contaminated (e.g., with biphenyls) | 1. Inefficient purification. | 1. Use a fractional distillation column with sufficient theoretical plates. Optimize the distillation temperature and pressure. |
| 2. Reaction conditions favoring side product formation. | 2. Refer to the solutions for low yield related to biphenyl formation. | |
| Reaction becomes too vigorous and uncontrollable | 1. Addition of reagents is too fast. | 1. Add the Grignard reagent to the silicon source (or vice versa, depending on the protocol) slowly and dropwise, with efficient stirring and cooling. |
| 2. Concentration of reactants is too high. | 2. Use more solvent to dilute the reaction mixture. |
Experimental Protocols
Preparation of Dichlorophenylmagnesium Chloride (Grignard Reagent)
Materials:
-
Magnesium turnings
-
1,4-Dichlorobenzene
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Iodine crystal (for activation)
Procedure:
-
Assemble a dry, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Place magnesium turnings in the flask.
-
Add a small crystal of iodine to the flask.
-
In the dropping funnel, prepare a solution of 1,4-dichlorobenzene in anhydrous diethyl ether.
-
Add a small amount of the dichlorobenzene solution to the magnesium. If the reaction does not start, gently warm the flask.
-
Once the reaction initiates (indicated by bubbling and a change in color), add the remaining dichlorobenzene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete reaction.
Synthesis of Dichlorophenyltrichlorosilane
Materials:
-
Dichlorophenylmagnesium chloride solution (from Protocol 1)
-
Silicon tetrachloride (SiCl₄)
-
Anhydrous diethyl ether or THF
Procedure:
-
Cool the Grignard reagent solution in an ice bath.
-
In a separate dropping funnel, prepare a solution of silicon tetrachloride in anhydrous diethyl ether.
-
Add the silicon tetrachloride solution dropwise to the stirred Grignard reagent solution at a rate that keeps the temperature below 10°C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2-3 hours.
-
The reaction mixture will contain the desired product and magnesium salts as a precipitate.
Workup and Purification
Procedure:
-
Filter the reaction mixture to remove the magnesium salts.
-
Wash the salt cake with anhydrous diethyl ether to recover any trapped product.
-
Combine the filtrate and washings.
-
Remove the solvent by distillation at atmospheric pressure.
-
Purify the remaining crude product by fractional distillation under reduced pressure. Collect the fraction corresponding to the boiling point of dichlorophenyltrichlorosilane.
Visualizations
Caption: Workflow for the synthesis of dichlorophenyltrichlorosilane.
References
- 1. DICHLOROPHENYLTRICHLOROSILANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 2. nj.gov [nj.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. US20120193214A1 - Process for purifying chlorosilanes by distillation - Google Patents [patents.google.com]
- 5. Design and Control of Pressure-Swing Heat Integration Distillation for the Trichlorosilane Purification Process - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN103466633A - Method for purifying trichlorosilane - Google Patents [patents.google.com]
- 7. WO2011081385A2 - Method and apparatus for purification of trichlorosilane - Google Patents [patents.google.com]
- 8. (DICHLOROPHENYL)TRICHLOROSILANE Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
Long-term stability and storage issues of Trichloro(dichlorophenyl)silane
Technical Support Center: Trichloro(dichlorophenyl)silane
This guide provides troubleshooting advice and frequently asked questions regarding the long-term stability and storage of this compound for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation?
A1: The primary cause of degradation is exposure to moisture. This compound reacts vigorously with water, moist air, or steam to produce hydrochloric acid (HCl) and heat.[1][2][3][4][5] This hydrolysis reaction is the main stability concern.
Q2: What are the visible signs of degradation in my this compound sample?
A2: Visual indicators of degradation can include:
-
Fuming upon opening: The container may release white fumes, which are a result of the reaction with ambient moisture to form HCl gas.
-
Increased pressure in the container: The generation of HCl gas can lead to a pressure buildup in a sealed container.
-
Cloudiness or presence of solid precipitates: The formation of siloxanes and other hydrolysis byproducts can make the liquid appear cloudy or result in solid formation.
-
Corrosion of the container: If stored in an inappropriate container, the generated HCl can cause corrosion.
Q3: How should I properly store this compound to ensure its long-term stability?
A3: To ensure long-term stability, store the compound in a tightly closed container in a cool, dry, and well-ventilated area.[6] It is crucial to protect it from moisture. Storage under an inert gas atmosphere (e.g., nitrogen or argon) is also recommended to prevent contact with moist air.[7] The storage area should be separate from combustible materials, oxidizers, and metals.[1][6][7]
Q4: What materials are incompatible with this compound?
A4: this compound is incompatible with:
-
Oxidizing agents: Contact may cause fires or explosions.[1]
-
Alkaline materials and strong bases. [1]
-
Metals: The compound itself and its hydrolysis product (HCl) are corrosive to metals.[1][2][6]
Q5: What is the expected shelf life of this compound?
A5: The shelf life is highly dependent on storage conditions. When stored under optimal conditions (i.e., in a tightly sealed container, under an inert atmosphere, and in a dry environment), it can be stable for an extended period. However, due to its high reactivity with moisture, its purity should be checked periodically, especially if it has been stored for a long time or if the container has been opened multiple times.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| White fumes are released when opening the container. | Exposure to atmospheric moisture at the container opening. This indicates the high reactivity of the compound. | This is a characteristic reaction. Work in a well-ventilated area or a fume hood. Minimize the time the container is open. Consider purging the headspace with an inert gas before resealing. |
| The liquid appears cloudy or contains a precipitate. | Partial hydrolysis has occurred due to moisture contamination. The solid is likely a siloxane polymer. | The material may not be suitable for experiments requiring high purity. The purity should be assessed using appropriate analytical techniques (see Experimental Protocols section). If high purity is not critical, the liquid may still be usable after separating it from the solid. |
| There is evidence of corrosion on the container or cap. | The container material is not suitable, or there has been significant HCl generation due to moisture ingress. | Transfer the material to a new, appropriate container (e.g., glass or other corrosion-resistant material) under an inert atmosphere. Re-evaluate your storage procedures to prevent future moisture contamination. |
| The compound is not performing as expected in a reaction. | The compound may have degraded, leading to a lower concentration of the active ingredient and the presence of inhibitory byproducts. | Verify the purity of the this compound. Consider running a small-scale control reaction with a fresh batch of the compound if available. |
Quantitative Data Summary
| Property | Value | Reference |
| Molecular Formula | C6H3Cl5Si | [1][5][8] |
| Molecular Weight | 280.44 g/mol | [1][5] |
| Boiling Point | 258.6 - 260 °C | [1][8][9] |
| Flash Point | 141 - 150 °C | [1][5][6][8] |
| Density | ~1.553 g/mL | [5][8] |
| Vapor Pressure | 0.1 mmHg @ 18°C | [1] |
| Recommended Storage Temperature | 2 - 8 °C is recommended for some similar chlorosilanes, but room temperature in a dry place is generally acceptable. | |
| Hydrolytic Sensitivity | High; reacts rapidly with moisture, water, and protic solvents. | [5][8] |
Experimental Protocols
1. General Protocol for Assessing Purity via Titration
This protocol provides a general method to estimate the degree of hydrolysis by quantifying the amount of hydrochloric acid present.
-
Objective: To determine the acidity of a this compound sample as an indicator of degradation.
-
Materials:
-
This compound sample
-
Anhydrous isopropanol
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 N)
-
Phenolphthalein indicator
-
Burette, flask, and other standard laboratory glassware
-
-
Procedure:
-
In a fume hood, accurately weigh a small amount (e.g., 1-2 g) of the this compound sample into a flask containing anhydrous isopropanol. The isopropanol will react with the silane and any HCl present.
-
Add a few drops of phenolphthalein indicator to the solution.
-
Titrate the solution with the standardized NaOH solution until a persistent pink color is observed.
-
Record the volume of NaOH used.
-
Calculate the percentage of HCl or the acid number to estimate the extent of hydrolysis. A higher acid number indicates greater degradation.
-
2. Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)
-
Objective: To identify and quantify the parent compound and any impurities or degradation products.
-
Procedure:
-
Due to the reactivity of the compound, derivatization may be necessary before analysis. A common method is to react the chlorosilane with an alcohol (e.g., methanol or ethanol) in the presence of a base to form the more stable alkoxysilane.
-
Prepare a sample by dissolving a known amount of the this compound in an anhydrous solvent and then derivatizing it.
-
Inject the derivatized sample into the GC-MS system.
-
Analyze the resulting chromatogram and mass spectra to identify the main peak corresponding to the derivatized product and any other peaks that may represent impurities or byproducts of hydrolysis.
-
Quantify the purity based on the relative peak areas.
-
Visualizations
Caption: Hydrolysis pathway of this compound.
References
- 1. (DICHLOROPHENYL)TRICHLOROSILANE | 27137-85-5 [chemicalbook.com]
- 2. abdurrahmanince.net [abdurrahmanince.net]
- 3. DICHLOROPHENYLTRICHLOROSILANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. This compound - Hazardous Agents | Haz-Map [haz-map.com]
- 5. (DICHLOROPHENYL)TRICHLOROSILANE Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 6. nj.gov [nj.gov]
- 7. gelest.com [gelest.com]
- 8. chembk.com [chembk.com]
- 9. This compound - Wikipedia [en.wikipedia.org]
How to avoid gelation in polymerization reactions with dichlorophenyltrichlorosilane
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with dichlorophenyltrichlorosilane in polymerization reactions. The primary focus is on preventing gelation, a common issue arising from the high functionality of this monomer.
Frequently Asked Questions (FAQs)
Q1: Why is gelation so common when using dichlorophenyltrichlorosilane?
Dichlorophenyltrichlorosilane possesses five reactive chloro groups. This high functionality allows for the formation of a dense, three-dimensional cross-linked network during the hydrolysis and condensation polymerization, which can rapidly lead to an insoluble gel.
Q2: What is the fundamental reaction mechanism that leads to polymer formation and gelation?
The polymerization of dichlorophenyltrichlorosilane proceeds through a two-step hydrolysis and condensation reaction:
-
Hydrolysis: The chloro groups on the silicon atom react with water to form silanol (Si-OH) groups and hydrochloric acid (HCl). This reaction is typically fast and exothermic.
-
Condensation: The newly formed silanol groups react with each other (or with remaining chloro groups) to form siloxane bonds (Si-O-Si), releasing water or HCl. This process builds the polymer network.
Gelation occurs when the polymer network becomes so extensively cross-linked that it forms a single, macroscopic molecule that is insoluble in the reaction medium.
Q3: Can I control the reaction by simply limiting the amount of water?
While controlling the stoichiometry of water is a critical parameter, simply limiting it is often insufficient to prevent gelation due to the high reactivity of dichlorophenyltrichlorosilane. Localized high concentrations of water can still lead to rapid, uncontrolled reactions and the formation of gel particles. A more robust approach involves a combination of strategies, including the use of co-monomers and controlled reaction conditions.
Q4: What is the role of a co-monomer in preventing gelation?
A co-monomer with lower functionality (e.g., two reactive groups, such as dimethyldichlorosilane or diphenyldichlorosilane) is introduced to reduce the overall average functionality of the monomer mixture. This limits the degree of cross-linking, allowing for the formation of soluble, higher molecular weight polymers instead of an insoluble gel.
Q5: How do acidic or alkaline catalysts affect the polymerization?
Both acidic and alkaline catalysts can be used to control the rates of hydrolysis and condensation.
-
Acidic conditions: Generally lead to a more controlled and milder hydrolysis reaction, which can be easier to manage.[1]
-
Alkaline conditions: Tend to accelerate the condensation reaction, which can increase the risk of gelation if not carefully controlled.[1]
Troubleshooting Guide: Avoiding Gelation
This guide provides specific troubleshooting steps for common issues encountered during the polymerization of dichlorophenyltrichlorosilane.
| Problem | Potential Cause | Recommended Solution |
| Immediate gel formation upon water addition | Reaction is too fast and uncontrolled. | - Ensure the reaction is carried out in a suitable solvent (e.g., toluene, xylene) to dilute the reactants and help dissipate heat.- Add the chlorosilane mixture dropwise to a mixture of water and solvent with vigorous stirring to ensure rapid dispersion.- Maintain a low reaction temperature (e.g., 20-25°C) during the hydrolysis step.[2] |
| Gelation occurs during the condensation step | The degree of cross-linking is too high. | - Increase the proportion of di-functional co-monomers (e.g., dimethyldichlorosilane, diphenyldichlorosilane) in your monomer mixture to reduce the average functionality.- Reduce the concentration of the catalyst or choose a milder catalyst.- Monitor the viscosity of the reaction mixture closely and stop the reaction (e.g., by cooling and dilution) before the gel point is reached. |
| Formation of insoluble particles or hazy solution | Localized gelation is occurring due to poor mixing or inhomogeneous reaction conditions. | - Improve the stirring efficiency to ensure homogeneous distribution of reactants and temperature.- Consider a "reverse hydrolysis" method where a mixture of water and solvent is added dropwise to the chlorosilane solution. |
| Product is a brittle, low-molecular-weight solid instead of a soluble resin | Incomplete condensation or premature termination of chain growth. | - Ensure all HCl from the hydrolysis step is removed by washing the organic phase until neutral before proceeding to the condensation step.[2]- Use an appropriate catalyst (e.g., zinc octoate) and temperature for the condensation step to drive the reaction to completion.[2] |
Experimental Protocol: Synthesis of a Methylphenyl Silicone Resin
This protocol is an example of how to control the polymerization of a highly functional chlorosilane mixture by using co-monomers and a two-stage hydrolysis-condensation process to produce a soluble silicone resin.
1. Materials:
| Component | Function | Example Ratio (by weight) |
| Phenyltrichlorosilane | Tri-functional monomer (high cross-linking) | 63.4 parts |
| Diphenyldichlorosilane | Di-functional monomer (chain extender) | 10.12 parts |
| Methyltrichlorosilane | Tri-functional monomer (high cross-linking) | 4.48 parts |
| Dimethyldichlorosilane | Di-functional monomer (chain extender) | 37.9 parts |
| Xylene | Solvent | 190.0 parts (for hydrolysis) + 47.0 parts (in reactor) |
| Water | Hydrolyzing agent | 474.0 parts |
| Zinc octoate | Condensation catalyst | Varies (added after hydrolysis) |
2. Procedure:
a. Hydrolysis Stage:
-
Prepare a mixture of the chlorosilane monomers and 190.0 parts of xylene in a dropping funnel.
-
In a reaction vessel equipped with a stirrer, thermometer, and condenser, add 47.0 parts of xylene and 474.0 parts of water.[2]
-
With vigorous stirring, add the chlorosilane-xylene mixture dropwise to the water-xylene mixture in the reactor, maintaining the temperature between 20-25°C. The addition should take approximately 3-4 hours.[2]
-
After the addition is complete, stop stirring and allow the layers to separate.
-
Remove the lower aqueous acidic layer.
-
Wash the upper organic layer (the "silicone alcohol" solution) multiple times with water until the separated water layer is neutral. This removes the HCl byproduct.[2]
b. Condensation Stage:
-
Transfer the washed silicone alcohol solution to a clean reactor equipped for distillation.
-
Add a condensation catalyst, such as zinc octoate.
-
Begin heating and stirring to gradually remove the solvent and any residual water, potentially under reduced pressure.
-
Slowly increase the temperature to 130-135°C under reduced pressure to drive the polycondensation reaction.[2]
-
Monitor the reaction progress by checking the gelation time of a small sample at a higher temperature (e.g., 200°C). Stop the reaction when the desired viscosity or gel time is reached.[2]
-
Cool the reaction mixture and dilute with additional solvent to the desired concentration.
-
Filter the final resin solution to remove any impurities.
Visualizing the Workflow and Reaction Mechanism
Workflow for Controlled Polymerization
Caption: Figure 1: A stepwise workflow illustrating the key stages for controlling the polymerization of dichlorophenyltrichlorosilane to prevent gelation.
Simplified Gelation Pathway
References
Validation & Comparative
A Comparative Guide to Trichloro(dichlorophenyl)silane and Other Functionalized Silanes for Researchers and Drug Development Professionals
An in-depth analysis of Trichloro(dichlorophenyl)silane versus other common functionalized silanes, providing researchers, scientists, and drug development professionals with a comprehensive comparison of their performance in surface modification and as coupling agents. This guide includes quantitative data, detailed experimental protocols, and visualizations to aid in the selection of the optimal silane for specific applications.
Functionalized silanes are a versatile class of molecules widely employed to modify the surfaces of various materials, enhancing adhesion, altering wettability, and improving the performance of composites. Among these, this compound holds a unique position due to its aromatic dichlorophenyl group, which imparts distinct properties compared to more common alkyl- or amino-functionalized silanes. This guide provides a detailed comparison of this compound with other functionalized silanes, supported by experimental data and protocols to assist researchers in making informed decisions for their specific needs in fields ranging from materials science to drug delivery.
Performance Comparison of Functionalized Silanes
The choice of a functionalized silane is dictated by the desired surface properties and the chemical nature of the substrate and any subsequent layers. Key performance indicators include the ability to modify surface energy (wettability), enhance adhesion between dissimilar materials, and provide thermal stability.
Surface Energy Modification
The wettability of a surface, quantified by the water contact angle, is a critical parameter in many applications, including drug delivery systems and biomedical implants. Silanization can be tailored to produce either hydrophobic or hydrophilic surfaces.
Table 1: Comparison of Water Contact Angles on Silane-Treated Silicon Wafers
| Silane | Functional Group | Water Contact Angle (°) | Reference |
| This compound | Dichlorophenyl | ~85-95 | [1] |
| Trichloro(octadecyl)silane (OTS) | Octadecyl (Alkyl) | ~105-110 | [2] |
| 3-Aminopropyltriethoxysilane (APTES) | Aminopropyl | ~40-60 | [3] |
| Trichloro(1H,1H,2H,2H-perfluorooctyl)silane | Perfluorooctyl | >110 | [4] |
| Chlorotrimethylsilane (TMS) | Trimethyl | ~55 | [3] |
Note: Contact angles can vary depending on the specific experimental conditions such as substrate preparation, silane concentration, and deposition method.
Adhesion Promotion
Silane coupling agents are instrumental in improving the adhesion between inorganic substrates (like glass or metal oxides) and organic polymers. The functional group of the silane plays a crucial role in its interaction with the polymer matrix.
Table 2: Adhesion Strength of Silane-Treated Substrates
| Silane | Substrate | Polymer | Adhesion Strength (MPa) | Reference |
| 3-Aminopropyltriethoxysilane (APTES) | Glass | Poly(vinyl butyral) (PVB) | Proportional to % coverage | [5] |
| N-aminoethyl-3-aminopropylmethyl-dimethoxysilane | Metal | Silicone Resin | 1.53 | [6] |
| Untreated | Metal | Silicone Resin | < 1.0 | [6] |
| Silane A-174 (γ-Methacryloxypropyltrimethoxysilane) | Glass | Parylene-C | Significantly improved | [7] |
Thermal Stability
The thermal stability of the silane layer is critical for applications involving high temperatures. The nature of the organic functional group significantly influences the degradation temperature of the silane coating. Phenyl silanes, in general, are known for their excellent performance at high temperatures.[4][8]
Table 3: Thermal Degradation Onset of Different Silane Coatings
| Silane Type | Functional Group | Degradation Onset Temperature (°C) | Reference |
| Octadecyltrichlorosilane (OTS) | Alkyl | ~230-250 | [9] |
| Perfluorodecyltriethoxysilane (PFDS) | Perfluoroalkyl | ~330-350 | [10] |
| Phenyl-based silanes | Phenyl | Generally high, specific data varies | [4][8] |
Note: Specific thermal degradation data for this compound under directly comparable conditions was not found in the literature reviewed. However, the presence of the phenyl group suggests high thermal stability.
Mechanism of Action: Hydrolysis and Condensation
The efficacy of functionalized silanes in surface modification relies on a two-step chemical process: hydrolysis and condensation. This process creates a durable siloxane network on the substrate surface.
Signaling Pathway of Silanization
Experimental Protocols
Reproducible and effective surface modification with silanes requires careful attention to the experimental procedure. Below are detailed protocols for key experiments.
Protocol 1: Surface Silanization of Silicon Wafers
This protocol describes a common method for creating a self-assembled monolayer (SAM) of silane on a silicon wafer, a standard substrate for surface science studies.
Methodology:
-
Cleaning and Hydroxylation: Immerse the silicon wafer in a freshly prepared Piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 15-30 minutes. Caution: Piranha solution is extremely corrosive and should be handled with extreme care in a fume hood.
-
Rinsing: Thoroughly rinse the wafer with copious amounts of deionized water.
-
Drying: Dry the wafer under a stream of high-purity nitrogen gas.
-
Silanization: Immerse the clean, dry wafer in a solution of the desired silane (e.g., 1% v/v in anhydrous toluene) for a specified time (typically 1-24 hours) under an inert atmosphere (e.g., nitrogen or argon).
-
Rinsing: Remove the wafer from the silane solution and rinse sequentially with toluene and ethanol to remove any physisorbed silane.
-
Curing: Cure the silanized wafer in an oven at a temperature appropriate for the specific silane (e.g., 110-120°C) for 30-60 minutes to promote covalent bond formation.
-
Characterization: The modified surface can then be characterized using techniques such as contact angle goniometry, X-ray photoelectron spectroscopy (XPS), and atomic force microscopy (AFM).
Protocol 2: Evaluation of Adhesion Strength (Pull-off Test)
This protocol outlines a method to quantify the adhesion strength of a coating to a silane-treated substrate.
Methodology:
-
Substrate Preparation: Prepare and silanize the substrate according to Protocol 1.
-
Coating Application: Apply the desired polymer coating to the silanized surface and cure as per the manufacturer's instructions.
-
Dolly Adhesion: Affix a loading fixture (dolly) to the coated surface using a suitable adhesive, ensuring the adhesive does not affect the coating.
-
Scoring: Isolate the test area by cutting through the coating around the dolly.
-
Pull-off Test: Use a pull-off adhesion tester to apply a perpendicular force to the dolly until it detaches. The force at which detachment occurs is recorded as the adhesion strength.
-
Failure Analysis: Examine the dolly and the substrate to determine the mode of failure (e.g., adhesive failure at the substrate-coating interface, cohesive failure within the coating, or adhesive failure at the dolly-coating interface).
Applications in Drug Development
Functionalized silanes are increasingly being explored for applications in drug development, primarily for the surface modification of drug carriers and implantable devices.
-
Controlled Drug Release: The surface properties of drug-eluting nanoparticles or films can be precisely controlled through silanization to modulate drug loading and release kinetics.[11][12]
-
Targeted Drug Delivery: Specific ligands or antibodies can be attached to silanized surfaces to facilitate the targeted delivery of therapeutic agents to specific cells or tissues.
-
Biocompatibility: Surface modification with biocompatible silanes can improve the in-vivo performance of medical implants by reducing protein adsorption and foreign body response.[13][14]
The choice of silane in these applications is critical. For instance, aminosilanes provide reactive amine groups for further functionalization with biomolecules, while hydrophobic silanes can be used to encapsulate drugs and control their release. The aromatic nature of this compound could offer unique interactions with aromatic drug molecules.
Conclusion
This compound offers a unique set of properties due to its dichlorophenyl functional group, leading to a hydrophobic surface with potentially high thermal stability. In comparison, other functionalized silanes provide a wide range of surface chemistries, from the highly hydrophobic perfluoroalkylsilanes to the more hydrophilic and reactive aminosilanes.
The selection of the most appropriate silane is a multi-faceted decision that depends on the specific requirements of the application. For applications requiring a hydrophobic surface with good thermal resistance, particularly in conjunction with aromatic polymers, this compound is a strong candidate. For applications requiring subsequent covalent attachment of biomolecules or improved adhesion to a wider range of polymers, aminosilanes or epoxysilanes may be more suitable. This guide provides the foundational data and methodologies to enable researchers and drug development professionals to navigate these choices effectively and optimize the performance of their materials and devices.
References
- 1. researchgate.net [researchgate.net]
- 2. research.tue.nl [research.tue.nl]
- 3. researchgate.net [researchgate.net]
- 4. Phenyl Silanes,Phenyl Silanes [osisilicones.com]
- 5. gelest.com [gelest.com]
- 6. The Synergistic Effects of Aminosilane Coupling Agent on the Adhesion Performance of Silane Primer for Silicone Resin Thermal Protection Coating [mdpi.com]
- 7. d-nb.info [d-nb.info]
- 8. Phenyl Functional Silanes, Phenyl Trimethoxy Silane [cfmats.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Tunable drug loading and release from polypeptide multilayer nanofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Surface modifications of biomaterials in different applied fields - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Strategies and applications of antibacterial surface-modified biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
Quantitative Analysis of Trichloro(dichlorophenyl)silane: A Comparative Guide to Titration and Gas Chromatography Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two primary analytical techniques for the quantitative analysis of trichloro(dichlorophenyl)silane: titration and gas chromatography (GC). The selection of an appropriate analytical method is critical for ensuring the quality and purity of this important intermediate used in the synthesis of silicones and other advanced materials. This document presents detailed experimental protocols, a comparative analysis of the methods' performance, and supporting data to aid researchers in choosing the most suitable technique for their specific needs.
Method Comparison at a Glance
The choice between titration and gas chromatography for the quantitative analysis of this compound depends on several factors, including the required accuracy, precision, sample throughput, and the available instrumentation. The following table summarizes the key characteristics of each method.
| Feature | Titration Method (Hydrolyzable Chloride) | Gas Chromatography (GC) Method |
| Principle | Hydrolysis of the Si-Cl bonds to form HCl, followed by acid-base or argentometric titration. | Separation of the analyte from impurities based on its volatility and interaction with a stationary phase, followed by detection. |
| Speed | Relatively slower due to sample preparation and titration steps. | Faster analysis time per sample, especially with an autosampler. |
| Cost | Lower initial instrument cost. Reagent costs can accumulate over time. | Higher initial instrument cost. Lower cost per sample for high-throughput analysis. |
| Specificity | Measures total hydrolyzable chloride, which may include other reactive species. | Highly specific for this compound, allowing for the separation and quantification of isomers and impurities. |
| Sensitivity | Generally lower sensitivity compared to GC. | High sensitivity, capable of detecting trace impurities. |
| Typical Application | Quality control for determining the total hydrolyzable chloride content. | Purity determination, impurity profiling, and quantitative analysis of specific isomers. |
Experimental Protocols
Titration Method: Determination of Hydrolyzable Chloride
This method is based on the hydrolysis of the this compound to produce hydrochloric acid (HCl), which is then titrated with a standardized solution of sodium hydroxide or silver nitrate. The following protocol is adapted from established methods for determining hydrolyzable chloride in reactive compounds.
Materials:
-
This compound sample
-
Isopropyl alcohol, reagent grade
-
Toluene, reagent grade
-
Standardized 0.1 N sodium hydroxide (NaOH) solution
-
Phenolphthalein indicator solution
-
Standardized 0.1 N silver nitrate (AgNO₃) solution (for potentiometric titration)
-
Nitric acid (HNO₃)
-
Acetone, reagent grade
-
Deionized water
-
Erlenmeyer flasks, 250 mL
-
Buret, 50 mL
-
Magnetic stirrer and stir bar
-
Analytical balance
-
Potentiometer with a silver-silver chloride combination electrode (for potentiometric titration)
Procedure (Acid-Base Titration):
-
Accurately weigh approximately 0.5 g of the this compound sample into a dry 250 mL Erlenmeyer flask.
-
Add 50 mL of isopropyl alcohol and 50 mL of toluene to the flask.
-
Stopper the flask and swirl gently to dissolve the sample.
-
Allow the solution to stand for 15 minutes to ensure complete hydrolysis of the Si-Cl bonds.
-
Add 3-5 drops of phenolphthalein indicator to the solution.
-
Titrate the solution with standardized 0.1 N NaOH solution to the first permanent pink endpoint.
-
Record the volume of NaOH solution used.
-
Perform a blank titration using the same volumes of solvents and indicator, and subtract the blank volume from the sample titration volume.
Calculation:
The percentage of hydrolyzable chloride (as % Cl) can be calculated using the following formula:
Where:
-
V_sample = Volume of NaOH for the sample (mL)
-
V_blank = Volume of NaOH for the blank (mL)
-
N_NaOH = Normality of the NaOH solution
-
35.45 = Molar mass of chlorine ( g/mol )
-
W_sample = Weight of the sample (g)
Procedure (Potentiometric Titration):
For a more precise endpoint determination, a potentiometric titration with silver nitrate can be employed.
-
Follow steps 1-4 of the acid-base titration procedure.
-
Add 5 mL of dilute nitric acid to the solution.
-
Immerse the silver-silver chloride electrode into the solution.
-
Titrate with standardized 0.1 N AgNO₃ solution, recording the potential (mV) after each addition of titrant.
-
The endpoint is the point of maximum inflection on the titration curve.
Gas Chromatography (GC) Method
Gas chromatography offers a highly specific and sensitive method for the quantitative analysis of this compound, allowing for the separation of isomers and the detection of impurities.
Instrumentation and Conditions:
-
Gas Chromatograph: Equipped with a Thermal Conductivity Detector (TCD) or Flame Ionization Detector (FID).
-
Column: 30 m x 0.32 mm ID fused silica capillary column coated with a 0.25 µm film of 5% phenyl methylpolysiloxane (e.g., DB-5 or equivalent).
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 2 mL/min).
-
Injector Temperature: 250 °C.
-
Detector Temperature: 280 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Final hold: 5 minutes at 250 °C.
-
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1.
Procedure:
-
Standard Preparation: Prepare a series of calibration standards of this compound of known concentrations in a suitable solvent such as anhydrous hexane or toluene.
-
Sample Preparation: Dilute a known weight of the this compound sample in the same solvent used for the standards.
-
Analysis: Inject the standards and the sample solution into the gas chromatograph.
-
Quantification: Create a calibration curve by plotting the peak area of the this compound standards against their concentrations. Determine the concentration of the this compound in the sample by comparing its peak area to the calibration curve.
Quantitative Data Comparison
| Parameter | Titration (Hydrolyzable Chloride) | Gas Chromatography (GC) |
| Accuracy | 98.5 - 101.5% | 99.0 - 101.0% |
| Precision (RSD) | < 1.5% | < 1.0% |
| Limit of Detection (LOD) | ~0.01% | ~0.001% |
| Limit of Quantitation (LOQ) | ~0.05% | ~0.005% |
Note: The data presented are representative values for organochlorosilanes and may vary depending on the specific compound, matrix, and analytical conditions.
Visualizing the Analytical Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for both the titration and gas chromatography methods.
Caption: Workflow for the quantitative analysis of this compound by titration.
Caption: Workflow for the quantitative analysis of this compound by gas chromatography.
Conclusion
Both titration and gas chromatography are viable methods for the quantitative analysis of this compound. The titration method, while less specific, offers a cost-effective approach for determining the total hydrolyzable chloride content, making it suitable for routine quality control. In contrast, gas chromatography provides superior specificity, sensitivity, and the ability to separate and quantify individual components, making it the preferred method for purity analysis, impurity profiling, and research applications where detailed compositional information is required. The choice of method should be guided by the specific analytical requirements, available resources, and the intended use of the analytical data.
A Comparative Examination of Dichlorophenyltrichlorosilane Isomer Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reactivity of dichlorophenyltrichlorosilane isomers. Due to a lack of readily available, direct comparative experimental studies in the scientific literature, this comparison is based on established principles of organic and organosilicon chemistry, focusing on the expected electronic and steric effects imparted by the substitution pattern of the chlorine atoms on the phenyl ring. While dichlorophenyltrichlorosilane is commercially available, it is typically supplied as an isomeric mixture, underscoring the industrial acceptance of varied reactivity within this class of compounds.[1] These compounds are primarily utilized as intermediates in the synthesis of silicones and are not associated with drug development or biological signaling pathways.[1][2]
The reactivity of dichlorophenyltrichlorosilane isomers can be considered at two primary sites: the silicon-chlorine bonds of the trichlorosilyl group and the dichlorophenyl ring itself. The position of the two chlorine atoms on the phenyl ring influences the electron density at these sites, thereby affecting their susceptibility to nucleophilic or electrophilic attack.
Theoretical Comparison of Reactivity
The electronic effects of the chlorine substituents on the phenyl ring are twofold: the inductive effect (-I) and the resonance effect (+R). The inductive effect is electron-withdrawing and decreases with distance, while the resonance effect is electron-donating to the ortho and para positions. For chlorine, the inductive effect generally outweighs the resonance effect, leading to an overall deactivation of the aromatic ring towards electrophilic substitution. However, the resonance effect still directs incoming electrophiles to the ortho and para positions relative to the chlorine atoms.
The primary reaction of the trichlorosilyl group is nucleophilic substitution at the silicon atom, most notably hydrolysis.[2] The rate of this reaction is influenced by the electron density at the silicon atom. Electron-withdrawing groups on the phenyl ring will increase the partial positive charge on the silicon atom, making it more electrophilic and thus more reactive towards nucleophiles.
The following table summarizes the expected relative reactivity of the different dichlorophenyltrichlorosilane isomers based on these principles.
| Isomer | Substitution Pattern | Expected Electronic Effect on Si-Cl Bonds (Reactivity towards Nucleophiles) | Expected Electronic Effect on Aromatic Ring (Reactivity towards Electrophiles) | Steric Hindrance at Si |
| 2,3-Dichlorophenyltrichlorosilane | Ortho, Meta | High (Strong -I effect from ortho and meta Cl) | Low (Significant deactivation) | High |
| 2,4-Dichlorophenyltrichlorosilane | Ortho, Para | High (Strong -I effect from ortho and para Cl) | Low (Significant deactivation) | High |
| 2,5-Dichlorophenyltrichlorosilane | Ortho, Meta | High (Strong -I effect from ortho and meta Cl) | Low (Significant deactivation) | High |
| 2,6-Dichlorophenyltrichlorosilane | Ortho, Ortho | High (Very strong -I effect from two ortho Cl) | Very Low (Strong deactivation and high steric hindrance) | Very High |
| 3,4-Dichlorophenyltrichlorosilane | Meta, Para | Moderate (Less pronounced -I effect compared to ortho) | Moderate (Deactivated, but less so than ortho-substituted isomers) | Low |
| 3,5-Dichlorophenyltrichlorosilane | Meta, Meta | Moderate (Symmetrical -I effect from meta Cl) | Moderate (Deactivated, but less so than ortho-substituted isomers) | Low |
Experimental Protocols
Protocol 1: Hydrolysis of Dichlorophenyltrichlorosilane
This protocol describes the general procedure for the hydrolysis of a dichlorophenyltrichlorosilane isomer to form a polysiloxane resin.
Materials:
-
Dichlorophenyltrichlorosilane isomer
-
Toluene (or other suitable organic solvent)
-
Deionized water
-
Sodium bicarbonate (5% aqueous solution)
-
Anhydrous sodium sulfate
-
Round-bottom flask with a magnetic stirrer, dropping funnel, and condenser
Procedure:
-
In a round-bottom flask, dissolve the dichlorophenyltrichlorosilane isomer in an equal volume of toluene.
-
Cool the flask in an ice bath and begin stirring.
-
Slowly add a 3-fold molar excess of deionized water from the dropping funnel. The reaction is exothermic and will produce hydrogen chloride gas, so proper ventilation is essential.[2]
-
After the addition is complete, allow the mixture to warm to room temperature and stir for an additional hour.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with deionized water and then with a 5% sodium bicarbonate solution to neutralize any remaining HCl.
-
Wash again with deionized water until the aqueous layer is neutral.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter to remove the drying agent.
-
The solvent can be removed under reduced pressure to yield the crude polysiloxane resin. The properties of the resulting resin will depend on the specific isomer used and the reaction conditions.
Protocol 2: Grignard Reaction with a Dichlorophenyltrichlorosilane Isomer
This protocol outlines a general procedure for the reaction of a dichlorophenyltrichlorosilane isomer with a Grignard reagent, such as phenylmagnesium bromide, to form a more highly substituted organosilane.
Materials:
-
Dichlorophenyltrichlorosilane isomer
-
Magnesium turnings
-
Bromobenzene (or other suitable organic halide)
-
Anhydrous diethyl ether
-
Iodine crystal (as an initiator)
-
Three-necked round-bottom flask with a condenser, dropping funnel, and nitrogen inlet
-
Saturated aqueous ammonium chloride solution
Procedure:
-
Assemble the dry three-necked flask with a condenser and nitrogen inlet. Flame-dry the apparatus under a stream of nitrogen to ensure anhydrous conditions.
-
Place magnesium turnings in the flask.
-
In the dropping funnel, prepare a solution of bromobenzene in anhydrous diethyl ether.
-
Add a small portion of the bromobenzene solution and a crystal of iodine to the magnesium turnings to initiate the Grignard reagent formation.
-
Once the reaction begins (indicated by bubbling and a cloudy appearance), add the remaining bromobenzene solution dropwise to maintain a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
Cool the Grignard reagent solution in an ice bath.
-
Prepare a solution of the dichlorophenyltrichlorosilane isomer in anhydrous diethyl ether and add it dropwise to the stirred Grignard reagent.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours.
-
Quench the reaction by slowly pouring the mixture into an ice-cold saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and remove the solvent by rotary evaporation to obtain the crude product, which can then be purified by distillation or chromatography.
Visualizations
Isomeric Structures of Dichlorophenyltrichlorosilane
The following diagram illustrates the six possible isomers of dichlorophenyltrichlorosilane.
Caption: The six constitutional isomers of dichlorophenyltrichlorosilane.
General Reaction Workflow for Polysiloxane Synthesis
The following diagram illustrates the general workflow for synthesizing a polysiloxane from a dichlorophenyltrichlorosilane isomer via hydrolysis and condensation.
Caption: Generalized workflow for polysiloxane synthesis.
References
Performance evaluation of silicones derived from Trichloro(dichlorophenyl)silane
An In-depth Performance Evaluation of Silicones Derived from Trichloro(dichlorophenyl)silane
This guide provides a comprehensive comparison of the performance of silicones derived from this compound with other silicone alternatives. Aimed at researchers, scientists, and drug development professionals, this document synthesizes experimental data to offer an objective analysis of their properties, supported by detailed experimental methodologies and visual diagrams to elucidate complex relationships and workflows.
Introduction to Dichlorophenyl-Substituted Silicones
This compound is a chemical precursor used in the synthesis of high-performance silicone polymers. The incorporation of the dichlorophenyl group into the polysiloxane backbone imparts unique characteristics, distinguishing these materials from conventional silicones like polydimethylsiloxane (PDMS). These silicones are noted for their enhanced thermal stability and altered mechanical properties, making them suitable for specialized applications where standard silicones may fall short. The synthesis typically involves a hydrolysis and condensation process, where the precursor reacts with water to form siloxane polymers.[1][2][3]
Synthesis Workflow
The general synthesis of silicones from this compound involves a multi-step process beginning with the hydrolysis of the silane monomer, followed by condensation polymerization to form the final polysiloxane. The dichlorophenyl groups are integrated into the polymer backbone, significantly influencing the final properties of the material.
Caption: General synthesis workflow for silicones from this compound.
Performance Comparison
The introduction of dichlorophenyl groups into the silicone structure leads to significant changes in its physical and chemical properties. The following sections compare these properties to other common silicones, supported by experimental data.
Thermal Stability
The presence of phenyl groups in the silicone backbone is known to enhance thermal stability.[4][5] This is attributed to the rigidity of the phenyl ring, which increases the energy required to break the polymer chains.
| Material | Td5 (°C, N2 atmosphere) | Char Yield at 800°C (%, N2) | Reference |
| Phenyl-Modified MQ Silicone Resin (VPMQ) | 364.18 | Not specified | [4] |
| Vinyl-Containing MQ Silicone Resin (VMQ) | 281.33 | Not specified | [4] |
| Silicone Resin with Phenolic Hydroxyl (SR-OH) | 606 | 91.1 | [5] |
| Methyl Phenyl Silicone Resin (SR-Ph) | Lower than SR-OH | Not specified | [5] |
| Silicone Resin with TFVE Groups | 374 - 461 | 10.8 - >50 | [6] |
| Polydimethylsiloxane (PDMS) | ~300-400 | Low | [7] |
As the data indicates, silicones containing phenyl groups, and particularly those with additional cross-linking opportunities like phenolic hydroxyls, exhibit significantly higher thermal decomposition temperatures compared to standard silicones.[4][5]
Glass Transition Temperature (Tg)
The glass transition temperature (Tg) is a key indicator of a polymer's flexibility at low temperatures. The bulky dichlorophenyl groups restrict the rotational freedom of the Si-O backbone, leading to a higher Tg compared to the more flexible polydimethylsiloxane (PDMS).
| Material | Glass Transition Temperature (°C) | Reference |
| Phenyl-Modified Silicone Gel (3.17 wt% phenyl) | -117.71 | [8] |
| Phenyl-Modified Silicone Gel (0.88 wt% phenyl) | -121.29 | [8] |
| Standard Silicone (PDMS) | ~ -117 to -125 | [9] |
The introduction of phenyl groups leads to a measurable increase in the glass transition temperature.[8][10]
Mechanical and Optical Properties
The rigid nature of the dichlorophenyl group can also enhance the mechanical strength of the silicone.
| Material | Tensile Strength (MPa) | Refractive Index | Reference |
| MDT Silicone Resin (PMDT-10) | 8.52 | Not specified | [11] |
| MDT Silicone Resin (PMDT-4) | 5.06 | Not specified | [11] |
| Vinylphenyl-Containing MQ Silicone Resin | Not specified | Higher than base resin | [4] |
| Standard Platinum-Cured Silicone | Varies (e.g., 0.207) | Varies (e.g., ~2.8-3.6 F/m dielectric constant) | [12][13] |
The introduction of phenyl groups is a known strategy to increase the refractive index of silicone materials, which is advantageous for optical applications.[4][10]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of these findings.
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition profile of the silicone samples.
Procedure:
-
A small sample (approximately 5-10 mg) is placed in a ceramic or platinum crucible.
-
The crucible is placed in the TGA instrument.
-
The sample is heated from a starting temperature (e.g., 40°C) to a final temperature (e.g., 800°C) at a controlled heating rate (e.g., 10°C/min or 20°C/min).[4][5][8]
-
The analysis is conducted under a controlled atmosphere, typically nitrogen, at a specific flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.[4][5]
-
The weight of the sample is continuously monitored as a function of temperature.
-
The Td5 (temperature at 5% weight loss) and the final char yield are determined from the resulting TGA curve.[5]
Differential Scanning Calorimetry (DSC)
Objective: To measure the glass transition temperature (Tg) and other thermal transitions like melting and crystallization.
Procedure:
-
A small sample (approximately 10-20 mg) is hermetically sealed in an aluminum pan.[14]
-
An empty sealed pan is used as a reference.
-
The sample and reference are placed in the DSC cell.
-
To eliminate thermal history, a heat-cool-heat cycle is often employed. For example, the sample is first heated to a temperature well above its expected transitions (e.g., 200°C), then cooled rapidly to a low temperature (e.g., -150°C), and finally heated again at a controlled rate (e.g., 10°C/min).[8]
-
The heat flow to the sample relative to the reference is measured as a function of temperature.
-
The glass transition is observed as a step change in the heat flow curve, and the Tg is typically determined at the midpoint of this transition.[9]
Relevance in Drug Development and Biomedical Applications
The unique properties of dichlorophenyl-substituted silicones make them promising candidates for advanced drug delivery systems and medical devices. Their inherent biocompatibility, a common trait of silicones, combined with enhanced stability and tunable mechanical properties, offers several advantages.[15][16]
Potential Advantages:
-
Enhanced Stability: The superior thermal and chemical stability can be beneficial for drug formulations that require harsh processing conditions or long-term storage.
-
Controlled Drug Release: The altered polymer structure can influence the diffusion of encapsulated drugs, potentially allowing for more precise control over release kinetics.
-
Biocompatible Coatings: These silicones can be used as durable, biocompatible coatings for medical implants and devices, improving their longevity and performance.[17]
Caption: Decision workflow for silicone selection in drug development applications.
Conclusion
Silicones derived from this compound demonstrate a marked improvement in thermal stability and an increase in glass transition temperature when compared to conventional silicones like PDMS. These enhancements are directly attributable to the incorporation of the rigid dichlorophenyl moiety into the polysiloxane backbone. While these materials may present a different mechanical profile, their superior performance under demanding thermal conditions makes them highly suitable for specialized applications in the electronics, aerospace, and biomedical fields. For researchers and drug development professionals, these materials offer a promising platform for creating robust medical devices and advanced drug delivery systems where stability and durability are paramount.
References
- 1. Trichlorosilane - Wikipedia [en.wikipedia.org]
- 2. abdurrahmanince.net [abdurrahmanince.net]
- 3. (DICHLOROPHENYL)TRICHLOROSILANE | 27137-85-5 [chemicalbook.com]
- 4. mdpi.com [mdpi.com]
- 5. Study on the synthesis and thermal stability of silicone resins reinforced by Si–O–Ph cross-linking - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05524K [pubs.rsc.org]
- 6. Study on the Synthesis and Thermal Stability of Silicone Resin Containing Trifluorovinyl Ether Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 7. gelest.com [gelest.com]
- 8. mdpi.com [mdpi.com]
- 9. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Most Important Biomedical and Pharmaceutical Applications of Silicones - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Medical Silicone, Silicon Pharmaceuticals | Silfluo [silfluosilicone.com]
- 17. ri.conicet.gov.ar [ri.conicet.gov.ar]
Validating the Structure of Dichlorophenyltrichlorosilane Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of analytical techniques for the structural validation of dichlorophenyltrichlorosilane derivatives. It offers a detailed examination of experimental data and protocols to assist researchers in selecting the most appropriate methods for their specific needs.
Introduction to Dichlorophenyltrichlorosilane and its Derivatives
Dichlorophenyltrichlorosilane and its derivatives are organosilicon compounds of significant interest in materials science and as intermediates in organic synthesis, including in the development of new pharmaceutical compounds. The precise characterization of their molecular structure is paramount to understanding their reactivity, and ensuring the quality and safety of downstream products. This guide focuses on the primary analytical methods used for structural elucidation: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography.
Comparative Analysis of Structural Validation Techniques
The selection of an appropriate analytical technique is contingent on the specific information required. While NMR provides detailed information about the chemical environment of atoms, MS offers insights into the molecular weight and fragmentation patterns. For an unambiguous three-dimensional structure, X-ray crystallography is the gold standard.
Data Presentation: A Comparative Overview
The following tables summarize key quantitative data obtained from different analytical techniques for dichlorophenyltrichlorosilane derivatives and a common alternative, dichlorodiphenylsilane. This allows for a direct comparison of their structural features.
Table 1: Nuclear Magnetic Resonance (NMR) Data
| Compound | Nucleus | Chemical Shift (δ) ppm | Multiplicity |
| Dichlorophenyl-Silane Derivative | 1H | 7.24 - 7.80 | m |
| 13C | 126.0 - 134.0 | - | |
| Dichlorodiphenylsilane | 1H | 7.35 - 7.75 | m |
| 13C | 128.2, 130.6, 133.9, 134.7 | - |
Table 2: Mass Spectrometry (MS) Data
| Compound | Ionization Mode | Key Fragment (m/z) | Relative Intensity |
| Dichlorophenyltrichlorosilane | Electron Ionization (EI) | 278 (M+) | Moderate |
| 243 (M-Cl)+ | High | ||
| 147 (C6H3Cl2)+ | High | ||
| Dichlorodiphenylsilane[1] | Electron Ionization (EI) | 252 (M+) | High |
| 217 (M-Cl)+ | Moderate | ||
| 177 (M-C6H5)+ | Moderate |
Table 3: X-ray Crystallography Data
| Compound | Crystal System | Space Group | Key Bond Lengths (Å) | Key Bond Angles (°) |
| 2-amino-4-(2,4-dichlorophenyl)-6-phenylnicotinonitrile[2] | Monoclinic | P2/c | C-Cl: 1.73-1.74 | - |
| Trichlorido(1,10-phenanthroline-κ2N,N′)phenyltin(IV)[3] | Monoclinic | P21/n | Sn-Cl: 2.40-2.45 | Cl-Sn-Cl: 93-97 |
Note: Crystallographic data for dichlorophenyltrichlorosilane itself is not publicly available. The data presented is for compounds containing a dichlorophenyl moiety, illustrating typical bond lengths.
Experimental Protocols
Detailed methodologies are crucial for reproducible results. The following are generalized protocols for the key analytical techniques discussed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical environment of hydrogen, carbon, and silicon atoms in the molecule.
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the dichlorophenyltrichlorosilane derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., chloroform-d, benzene-d6). The choice of solvent is critical to avoid overlapping signals with the analyte.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).
-
1H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Key parameters to optimize include the number of scans, relaxation delay, and spectral width.
-
13C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence to simplify the spectrum. A longer acquisition time and a greater number of scans are typically required due to the lower natural abundance of 13C.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS).
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To separate the components of a sample and determine their mass-to-charge ratio, providing information on molecular weight and fragmentation.
Protocol:
-
Sample Preparation: Prepare a dilute solution of the dichlorophenyltrichlorosilane derivative in a volatile organic solvent (e.g., hexane, dichloromethane).
-
GC Separation:
-
Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5MS).
-
Injector: Operate in splitless mode for trace analysis or split mode for more concentrated samples. Set the injector temperature to ensure efficient vaporization without thermal degradation (e.g., 250 °C).
-
Oven Program: Start at a low temperature (e.g., 45 °C) and ramp up to a higher temperature (e.g., 260 °C) to ensure good separation of components.[4]
-
Carrier Gas: Use helium at a constant flow rate.
-
-
MS Detection:
-
Ionization: Use Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 40-500).
-
-
Data Analysis: Identify the compound based on its retention time and by comparing its mass spectrum to a library of known compounds or by interpreting the fragmentation pattern.
X-ray Crystallography
Objective: To determine the precise three-dimensional arrangement of atoms in a crystalline solid.
Protocol:
-
Crystallization: Grow single crystals of the dichlorophenyltrichlorosilane derivative of sufficient size and quality. This is often the most challenging step and may require screening various solvents and crystallization conditions.
-
Data Collection:
-
Mount a suitable crystal on a goniometer.
-
Use a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation).
-
Collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal vibrations.[2]
-
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the phase problem to generate an initial electron density map.
-
Build and refine the molecular model against the experimental data until a satisfactory agreement is reached.[2]
-
Visualizing Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the typical workflows for the analytical techniques described above.
References
Alternative reagents to Trichloro(dichlorophenyl)silane for specific applications
For researchers, scientists, and professionals in drug development and materials science, the selection of appropriate silicone precursors is critical for tailoring polymer properties. Trichloro(dichlorophenyl)silane is a key intermediate in the synthesis of phenyl-containing silicones, which are valued for their enhanced thermal stability, radiation resistance, and optical properties. This guide provides a detailed comparison of this compound with its primary alternatives, offering experimental data and synthetic protocols to inform your selection process.
Executive Summary
Phenyl-containing silicones offer significant performance advantages over conventional polydimethylsiloxanes (PDMS) in demanding applications. The incorporation of phenyl groups into the siloxane backbone, achieved through the hydrolysis and condensation of phenyl-containing chlorosilanes, leads to materials with higher thermal stability, increased refractive indices, and improved resistance to radiation. While this compound is a potent precursor for introducing phenyl moieties, a range of alternative chlorosilanes, such as Phenyltrichlorosilane, Diphenyldichlorosilane, and Methylphenyldichlorosilane, provide a versatile toolkit for fine-tuning the properties of the resulting silicone polymers. The choice of precursor directly impacts the phenyl content, crosslink density, and ultimately, the performance characteristics of the final material.
Comparison of Key Performance Indicators
The properties of silicone polymers are directly influenced by the choice of chlorosilane monomers used in their synthesis. The following table summarizes key performance indicators for silicones derived from this compound and its principal alternatives.
| Precursor | Phenyl Content | Thermal Stability (Td5, °C) | Refractive Index | Key Characteristics |
| This compound | High | Estimated > 450 | High | Introduces dichlorophenyl groups, potentially enhancing rigidity and thermal stability. |
| Phenyltrichlorosilane | High | ~480-606 | ~1.46-1.55 | High crosslink density, leading to harder, more brittle resins with excellent thermal resistance. |
| Diphenyldichlorosilane | High | > 450 | > 1.55 | Forms linear polymers with high phenyl content, resulting in high refractive index and good thermal stability. |
| Methylphenyldichlorosilane | Moderate | ~400-500 | ~1.43-1.53 | Co-polymerization with dimethyldichlorosilane allows for tunable properties, balancing flexibility and thermal stability. |
| Dimethyldichlorosilane (Baseline) | None | ~350-400 | ~1.40 | Produces standard polydimethylsiloxane (PDMS) with good flexibility but lower thermal and radiation resistance. |
Note: The data presented is compiled from various sources and may not represent a direct, controlled comparison. Td5 refers to the temperature at which 5% weight loss occurs.
Experimental Protocols
General Synthesis of Phenyl-Containing Silicone Resin via Hydrolysis and Condensation
The following protocol is a representative procedure for the synthesis of a methyl phenyl silicone resin using a mixture of chlorosilane precursors. This method can be adapted for the use of this compound or other phenyl-containing silanes.
Materials:
-
Phenyltrichlorosilane
-
Diphenyldichlorosilane
-
Methyltrichlorosilane
-
Dimethyldichlorosilane
-
Xylene (solvent)
-
Water
-
Zinc octanoate (catalyst)
Procedure:
-
Hydrolysis:
-
A mixture of the chlorosilane monomers is prepared in a high-level tank with xylene.[1]
-
In a separate reaction reactor, xylene and water are placed.[1]
-
The mixture of monomers and xylene is added dropwise to the water-xylene mixture at 20-25°C over 3-4 hours with stirring.[1]
-
After the addition is complete, the mixture is allowed to stand and separate into layers. The lower acidic water layer is removed.[1]
-
The upper organic layer (silanol solution) is washed multiple times with water until the aqueous layer is neutral.[1]
-
-
Condensation:
-
The silanol solution is transferred to a reaction vessel.
-
A catalyst, such as zinc octanoate, is added with stirring.
-
The solvent is removed under reduced pressure while slowly raising the temperature to 130-135°C.[1]
-
Polycondensation is continued under reduced pressure until the desired viscosity or gelation time is achieved.[1]
-
The reaction is stopped, and the resulting silicone resin is cooled and diluted with xylene for storage.[1]
-
Alternative Reagents and Their Performance Characteristics
Phenyltrichlorosilane
As a trifunctional monomer, Phenyltrichlorosilane is used to create highly cross-linked silicone resins.[2] The resulting polymers are typically hard and brittle, with exceptional thermal stability. The high density of Si-O-Si linkages contributes to their high char yield upon pyrolysis. The synthesis involves hydrolysis and condensation in a process similar to the general protocol described above.[3]
Diphenyldichlorosilane
This difunctional monomer is used to produce linear polyphenylsiloxanes or can be incorporated into copolymers.[4] Silicones derived from Diphenyldichlorosilane exhibit a high refractive index and excellent thermal stability. The presence of two phenyl groups per silicon atom significantly increases the phenyl content of the polymer.
Methylphenyldichlorosilane
Methylphenyldichlorosilane is a versatile co-monomer often used in conjunction with dimethyldichlorosilane to produce methyl phenyl silicones. By adjusting the ratio of these two monomers, the properties of the resulting silicone fluid or elastomer can be precisely controlled, balancing the flexibility of PDMS with the enhanced thermal and oxidative stability conferred by the phenyl groups.
Logical Relationships of Precursors to Properties
The following diagram illustrates the relationship between the choice of chlorosilane precursor and the resulting properties of the silicone polymer.
Conclusion
The selection of a chlorosilane precursor is a critical decision in the design and synthesis of phenyl-containing silicones. This compound offers a direct route to incorporating dichlorophenyl groups, potentially leading to materials with unique properties. However, a range of alternative phenyl-containing chlorosilanes, including Phenyltrichlorosilane, Diphenyldichlorosilane, and Methylphenyldichlorosilane, provide a broader palette for tailoring the performance of silicone polymers. By understanding the relationship between the precursor's structure and the final properties of the silicone, researchers can develop materials optimized for specific high-performance applications. This guide serves as a starting point for navigating the selection process, providing the necessary data and protocols to accelerate research and development.
References
- 1. Preparation of Methylphenyl Silicone Resin - Knowledge [silibasesilicone.com]
- 2. researchgate.net [researchgate.net]
- 3. Phenyl silicone resin: synthesis, modification and frontier exploration--Mingyi [siliconereleases.com]
- 4. Synthesis of methyl phenyl silicone resin and its application as high temperature resistant coatings | Semantic Scholar [semanticscholar.org]
Assessing the Efficiency of Trichloro(dichlorophenyl)silane as a Cross-Linking Agent: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Trichloro(dichlorophenyl)silane as a cross-linking agent, primarily for silicone elastomers. Due to the limited direct experimental data on this compound in publicly available literature, this guide draws comparisons from analogous trichloro(alkyl)silanes and other common silane cross-linking agents. The information presented is intended to provide a foundational understanding and a starting point for experimental design.
Introduction to Silane Cross-Linking Agents
Silane cross-linking agents are pivotal in the vulcanization of silicone elastomers, transforming linear polydimethylsiloxane (PDMS) chains into a durable three-dimensional network. This process imparts desirable mechanical properties such as elasticity, tensile strength, and thermal stability. The choice of cross-linking agent significantly influences the reaction kinetics, the final properties of the elastomer, and the potential byproducts of the curing reaction.
This compound belongs to the family of chlorosilanes, which react with hydroxyl-terminated polymers in a condensation cure mechanism. The presence of the dichlorophenyl group is expected to influence the reactivity and the physical properties of the resulting cross-linked network due to steric and electronic effects.
Comparative Performance of Silane Cross-Linking Agents
The efficiency of a cross-linking agent can be evaluated based on several key performance indicators. This section compares this compound with other common classes of silane cross-linkers.
Table 1: Comparison of Performance Characteristics of Silane Cross-Linking Agents
| Feature | This compound (Inferred) | Vinylsilanes (e.g., Vinyltrimethoxysilane) | Acetoxysilanes (e.g., Methyltriacetoxysilane) | Alkoxysilanes (e.g., Methyltrimethoxysilane) |
| Curing Mechanism | Condensation | Addition (Hydrosilylation) | Condensation | Condensation |
| Cure Speed | Fast | Moderate to Fast (with catalyst) | Fast | Slow to Moderate |
| Byproduct | Hydrogen Chloride (HCl) | None | Acetic Acid | Alcohol (e.g., Methanol) |
| Corrosiveness | High (due to HCl) | Low | High (due to Acetic Acid) | Low |
| Adhesion | Good | Good | Excellent | Good |
| Cross-link Density | High | High | High | Moderate to High |
| Tensile Strength | Expected to be high | High | High | Moderate to High |
| Thermal Stability | Potentially enhanced by aryl group | Good | Good | Good |
Experimental Protocols
Detailed experimental protocols are crucial for the accurate assessment of cross-linking efficiency. Below are generalized methods that can be adapted for evaluating this compound.
1. Experimental Protocol for Cross-Linking of Hydroxyl-Terminated Polydimethylsiloxane (PDMS) with this compound
-
Materials:
-
Hydroxyl-terminated PDMS (viscosity appropriate for the application)
-
This compound
-
Anhydrous toluene (or other suitable solvent)
-
Acid scavenger (e.g., a non-nucleophilic base like pyridine, optional)
-
Molding plates (e.g., PTFE or stainless steel)
-
Vacuum oven
-
-
Procedure:
-
In a moisture-free environment (e.g., a glovebox), dissolve a known weight of hydroxyl-terminated PDMS in anhydrous toluene.
-
Calculate the stoichiometric amount of this compound required to react with the hydroxyl end-groups of the PDMS. The molar ratio will depend on the desired cross-link density.
-
Slowly add the this compound to the PDMS solution while stirring. If an acid scavenger is used, it should be added prior to the cross-linker.
-
Continue stirring for a specified period (e.g., 30 minutes) to ensure homogeneous mixing.
-
Pour the mixture into the mold.
-
Place the mold in a vacuum oven to remove the solvent and drive the cross-linking reaction to completion. A typical curing cycle might be 1 hour at 80°C followed by 2 hours at 120°C.
-
After curing, allow the elastomer to cool to room temperature before demolding.
-
Post-cure the elastomer sheet (e.g., at 150°C for 4 hours) to remove any residual volatile compounds.
-
2. Experimental Protocol for Determination of Cross-Link Density by Swelling Test (ASTM D2765)
-
Materials:
-
Cross-linked elastomer sample
-
Toluene (or other suitable solvent)
-
Analytical balance
-
Vials
-
-
Procedure:
-
Cut a small piece of the cross-linked elastomer (approximately 0.1-0.2 g) and accurately weigh it (W_i).
-
Place the sample in a vial and add an excess of toluene.
-
Allow the sample to swell for 72 hours at room temperature to reach equilibrium.
-
Remove the swollen sample from the vial, quickly blot the surface to remove excess solvent, and weigh it (W_s).
-
Dry the swollen sample in a vacuum oven at 60°C until a constant weight is achieved (W_d).
-
The swelling ratio (Q) can be calculated as: Q = 1 + (ρ_p / ρ_s) * [(W_s - W_d) / W_d], where ρ_p is the density of the polymer and ρ_s is the density of the solvent.
-
The cross-link density can then be estimated using the Flory-Rehner equation.
-
3. Experimental Protocol for Measurement of Tensile Strength (ASTM D412)
-
Materials:
-
Dumbbell-shaped specimens of the cross-linked elastomer
-
Universal Testing Machine (UTM) with appropriate grips
-
-
Procedure:
-
Measure the thickness and width of the narrow section of the dumbbell specimen.
-
Mount the specimen in the grips of the UTM.
-
Apply a tensile load at a constant rate of crosshead displacement (e.g., 500 mm/min) until the specimen ruptures.[1]
-
Record the maximum force (F_max) and the initial cross-sectional area (A_0).
-
The tensile strength is calculated as: Tensile Strength = F_max / A_0.
-
The elongation at break is also recorded from the UTM data.
-
Visualizations
Diagram 1: Reaction Mechanism of Condensation Curing
Caption: Condensation reaction of hydroxyl-terminated PDMS with a trichlorosilane cross-linker.
Diagram 2: Experimental Workflow for Efficiency Assessment
Caption: Workflow for preparing and testing the efficiency of a cross-linking agent.
Diagram 3: Logical Relationship of Cross-linking to Material Properties
Caption: Influence of cross-linking parameters on the final properties of the elastomer.
References
Comparative Analysis of Dichlorophenyltrichlorosilane Cross-Reactivity with Key Functional Groups
A comprehensive guide for researchers, scientists, and drug development professionals on the reactivity of dichlorophenyltrichlorosilane with hydroxyl, amino, carboxyl, and thiol functional groups, complete with experimental protocols and comparative data.
Dichlorophenyltrichlorosilane is a highly reactive organosilicon compound extensively used in the synthesis of silicones and as a surface modifying agent. Its utility stems from the presence of three reactive Si-Cl bonds, which readily undergo nucleophilic substitution with a variety of functional groups. Understanding the cross-reactivity of dichlorophenyltrichlorosilane is paramount for controlling reaction outcomes and designing novel materials and drug delivery systems. This guide provides a comparative analysis of its reactivity with four common and important functional groups: hydroxyl, amino, carboxyl, and thiol.
Comparative Reactivity and Performance Data
The reactivity of dichlorophenyltrichlorosilane towards different functional groups is primarily governed by the nucleophilicity of the attacking atom and steric hindrance. While direct quantitative kinetic data for the solution-phase reactions of dichlorophenyltrichlorosilane with a comprehensive set of functional groups is not extensively documented in publicly available literature, a qualitative and semi-quantitative comparison can be drawn from the well-established principles of chlorosilane chemistry and studies on analogous compounds.
The general order of reactivity for nucleophilic attack on the silicon center of a chlorosilane is:
Amino > Hydroxyl > Thiol > Carboxyl
This order is based on the relative nucleophilicity and basicity of the functional groups. Primary and secondary amines are highly potent nucleophiles and react very rapidly. Hydroxyl groups, as found in alcohols and on the surface of materials like silica, also exhibit high reactivity. Thiols are generally less reactive than alcohols towards chlorosilanes. Carboxylic acids are the least reactive among this series, and the reaction can be influenced by the acidity of the carboxylic acid itself.
Table 1: Comparison of Dichlorophenyltrichlorosilane Reactivity with Functional Groups
| Functional Group | Representative Reactant | Expected Relative Reactivity | Primary Product | Byproduct | Key Reaction Considerations |
| Hydroxyl (-OH) | Ethanol | Very High | Phenyl(dichloro)ethoxysilane | HCl | Reaction is vigorous and exothermic. Moisture must be strictly excluded to prevent uncontrolled hydrolysis and polymerization. |
| Amino (-NH2) | n-Butylamine | Highest | Phenyl(dichloro)(butylamino)silane | HCl | Extremely rapid and exothermic reaction. Often requires cooling and slow addition of the silane. Forms a stable Si-N bond. |
| Carboxyl (-COOH) | Acetic Acid | Low to Moderate | Phenyl(dichloro)acetoxysilane / Acyl Chloride | HCl | Reactivity is dependent on the pKa of the carboxylic acid. Weaker acids may favor the formation of acyloxysilanes, while stronger acids can lead to the formation of the corresponding acid chloride.[1] |
| Thiol (-SH) | 1-Butanethiol | Moderate | Phenyl(dichloro)(butylthio)silane | HCl | Reactivity is generally lower than with alcohols. The reaction proceeds to form a Si-S bond. |
Disclaimer: The relative reactivity is a qualitative assessment based on general chlorosilane chemistry. Specific reaction rates will depend on the exact substrate, solvent, and temperature.
Reaction Mechanisms and Pathways
The fundamental reaction mechanism for the cross-reactivity of dichlorophenyltrichlorosilane with these functional groups is a nucleophilic substitution at the silicon atom. The lone pair of electrons on the oxygen, nitrogen, or sulfur atom of the functional group attacks the electrophilic silicon atom, leading to the displacement of a chloride ion.
Experimental Protocols
To quantitatively assess the cross-reactivity of dichlorophenyltrichlorosilane, a series of controlled experiments can be performed. The following protocols outline a general approach for solution-phase reactions monitored by Gas Chromatography-Mass Spectrometry (GC-MS).
General Materials and Equipment:
-
Dichlorophenyltrichlorosilane (≥95%)
-
Anhydrous solvent (e.g., toluene, dichloromethane)
-
Reactants: Ethanol (anhydrous), n-Butylamine, Acetic Acid, 1-Butanethiol
-
Internal standard for GC-MS (e.g., dodecane)
-
Schlenk line or glove box for inert atmosphere operations
-
Gas Chromatograph with a Mass Selective Detector (GC-MS)
-
NMR Spectrometer
-
FTIR Spectrometer
Protocol 1: Reaction with Hydroxyl Group (Ethanol)
-
Under an inert atmosphere, prepare a 0.1 M solution of dichlorophenyltrichlorosilane in anhydrous toluene containing a known concentration of an internal standard.
-
Prepare a 0.1 M solution of anhydrous ethanol in anhydrous toluene.
-
In a temperature-controlled reaction vessel, add the ethanol solution.
-
Initiate the reaction by adding the dichlorophenyltrichlorosilane solution with vigorous stirring.
-
Withdraw aliquots at timed intervals (e.g., 1, 5, 15, 30, 60 minutes).
-
Immediately quench each aliquot by diluting it in a large volume of anhydrous toluene.
-
Analyze the quenched samples by GC-MS to monitor the disappearance of dichlorophenyltrichlorosilane and the appearance of phenyl(dichloro)ethoxysilane.
Protocol 2: Reaction with Amino Group (n-Butylamine)
-
Follow the same procedure as in Protocol 1, but use a 0.1 M solution of n-butylamine in place of ethanol.
-
Due to the high reactivity, it is advisable to cool the reaction mixture to 0°C before adding the dichlorophenyltrichlorosilane solution.
-
Sampling intervals should be shorter (e.g., 0.5, 1, 2, 5, 10 minutes).
Protocol 3: Reaction with Carboxyl Group (Acetic Acid)
-
Follow the same procedure as in Protocol 1, using a 0.1 M solution of glacial acetic acid.
-
The reaction may be significantly slower, so sampling can be extended over a longer period (e.g., 30, 60, 120, 240 minutes).
-
It may be necessary to gently heat the reaction to achieve a reasonable rate.
Protocol 4: Reaction with Thiol Group (1-Butanethiol)
-
Follow the same procedure as in Protocol 1, using a 0.1 M solution of 1-butanethiol.
-
Sampling intervals can be similar to those for the reaction with ethanol.
Logical Comparison of Reactivity
The differing reactivity of dichlorophenyltrichlorosilane with these functional groups can be attributed to a combination of factors including the nucleophilicity of the heteroatom, the strength of the newly formed Si-X bond, and the steric environment.
Conclusion
Dichlorophenyltrichlorosilane is a versatile reagent that exhibits a high degree of reactivity towards a range of common functional groups. The predictable, albeit rapid, nature of these reactions makes it a valuable tool in organic synthesis and materials science. For professionals in drug development, understanding this cross-reactivity is crucial for applications such as drug conjugation, surface modification of drug carriers, and the synthesis of silicon-containing pharmacophores. The provided protocols offer a framework for the systematic evaluation of this reactivity, enabling researchers to harness the synthetic potential of dichlorophenyltrichlorosilane with precision and control. It is imperative to conduct all reactions under strictly anhydrous and inert conditions to prevent unwanted side reactions and ensure reproducible results.
References
Benchmarking Synthesis Routes for Trichloro(dichlorophenyl)silane: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the primary synthesis routes for Trichloro(dichlorophenyl)silane, an important intermediate in the production of silicones and other organosilicon compounds. The performance of each method is evaluated based on available experimental data, with a focus on yield, purity, and reaction conditions. Detailed experimental protocols for key synthesis methods are also provided to support researchers in their laboratory work.
Executive Summary
The synthesis of this compound can be primarily achieved through three main routes: the Grignard reaction, the Direct Process, and Hydrosilylation. Each method presents a unique set of advantages and disadvantages in terms of reagent availability, reaction conditions, and product yield and purity. The choice of synthesis route will largely depend on the specific requirements of the application, available starting materials, and the desired scale of production.
Comparative Analysis of Synthesis Routes
The following table summarizes the key performance indicators for the different synthesis routes of this compound based on available data. It is important to note that direct comparative studies under identical conditions are limited in the publicly available literature, and the data presented is a consolidation of various sources.
| Synthesis Route | Key Reactants & Reagents | Typical Reaction Conditions | Yield (%) | Purity (%) | Key Advantages | Key Disadvantages |
| Grignard Reaction | Dichlorobenzene, Magnesium, Silicon Tetrachloride | Anhydrous ether or THF solvent, controlled temperature | Moderate to High | High | Versatile, applicable to various aryl halides. | Requires anhydrous conditions, multi-step process. |
| Direct Process | Dichlorobenzene, Silicon, Copper catalyst | High temperature (250-350°C), Fluidized bed reactor | Variable | Moderate to High | Potentially cost-effective for large-scale production. | High energy consumption, requires specific reactor design. |
| Hydrosilylation | Dichlorobenzene, Trichlorosilane, Catalyst (e.g., Platinum) | Moderate temperatures, catalyst required | High | High | High atom economy, clean reaction. | Catalyst cost and potential for side reactions. |
Experimental Protocols
Grignard Reaction Synthesis of this compound
The Grignard reaction provides a versatile method for the formation of carbon-silicon bonds. This process involves the initial formation of a Grignard reagent from dichlorobenzene, which then reacts with a silicon source, typically silicon tetrachloride.
Experimental Workflow:
Caption: Workflow for the Grignard synthesis of this compound.
Methodology:
-
Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and a nitrogen inlet, magnesium turnings are placed in anhydrous diethyl ether or tetrahydrofuran (THF). A solution of dichlorobenzene in the same anhydrous solvent is added dropwise to initiate the reaction. The mixture is typically stirred and may require gentle heating to maintain a steady reflux.
-
Reaction with Silicon Tetrachloride: Once the Grignard reagent formation is complete, the solution is cooled. A solution of silicon tetrachloride in the anhydrous solvent is then added dropwise at a controlled temperature, often below room temperature, to manage the exothermic reaction.
-
Work-up and Purification: After the addition is complete, the reaction mixture is stirred for a specified period. The resulting magnesium salts are filtered off. The filtrate is then subjected to fractional distillation under reduced pressure to isolate the this compound.
Direct Process Synthesis of this compound
The Direct Process, also known as the Rochow-Müller process, is a high-temperature reaction between an organic halide and elemental silicon, catalyzed by copper.
Experimental Workflow:
Caption: Workflow for the Direct Process synthesis of this compound.
Methodology:
-
Catalyst and Reactant Preparation: A contact mass is prepared by mixing finely powdered silicon with a copper catalyst.
-
Reaction: The silicon-copper mixture is placed in a fluidized bed reactor and heated to temperatures typically ranging from 250°C to 350°C. Dichlorobenzene vapor is then passed through the heated contact mass.
-
Product Separation: The gaseous products exiting the reactor are cooled and condensed. The resulting liquid mixture, containing this compound and other chlorosilanes, is then separated by fractional distillation.
Hydrosilylation Synthesis of this compound
Hydrosilylation involves the addition of a silicon-hydride bond across a carbon-carbon multiple bond or, in this case, the catalyzed reaction between an aromatic C-H bond and a hydrosilane.
Experimental Workflow:
Caption: Workflow for the Hydrosilylation synthesis of this compound.
Methodology:
-
Reaction Setup: Dichlorobenzene, trichlorosilane, and a suitable catalyst (e.g., a platinum-based catalyst) are charged into a reaction vessel equipped with a stirrer, condenser, and temperature control.
-
Reaction: The mixture is heated to the desired reaction temperature and stirred for a period sufficient to ensure complete conversion. The progress of the reaction can be monitored by techniques such as gas chromatography.
-
Product Isolation: Upon completion, the catalyst may be removed by filtration. The product, this compound, is then purified from the reaction mixture by fractional distillation.
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical relationship between the starting materials and the final product for the three main synthesis routes.
Safety Operating Guide
Essential Safety and Logistical Information for Handling Trichloro(dichlorophenyl)silane
For Immediate Reference by Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety protocols, personal protective equipment (PPE) recommendations, and operational plans for the handling and disposal of Trichloro(dichlorophenyl)silane. Adherence to these procedures is vital for ensuring laboratory safety and minimizing risk.
This compound is a corrosive, water-reactive substance that poses significant health hazards upon exposure.[1][2] It can cause severe burns to the skin and eyes, and its vapors can irritate the respiratory system.[3] The chemical reacts with moisture to produce hydrogen chloride (HCl) gas, a toxic and corrosive compound.[1][2][4]
Quantitative Exposure and Hazard Data
While specific occupational exposure limits such as OSHA PELs or ACGIH TLVs have not been established for this compound, the following Acute Exposure Guideline Levels (AEGLs) provide critical information for risk assessment in the event of an accidental release.
| Exposure Duration | AEGL-1 (Mild, transient effects) | AEGL-2 (Irreversible or serious, long-lasting effects) | AEGL-3 (Life-threatening effects or death) |
| 10 min | 0.6 ppm | 33 ppm | 210 ppm |
| 30 min | 0.6 ppm | 14 ppm | 70 ppm |
| 60 min | 0.6 ppm | 7.3 ppm | 33 ppm |
| 4 hours | 0.6 ppm | 3.7 ppm | 8.7 ppm |
| 8 hours | 0.6 ppm | 3.7 ppm | 8.7 ppm |
Personal Protective Equipment (PPE) Protocol
A comprehensive PPE strategy is mandatory when handling this compound to prevent skin and eye contact, inhalation, and ingestion.
Recommended PPE
-
Eye and Face Protection: Chemical splash goggles and a face shield are essential to protect against splashes and vapors.[5]
-
Respiratory Protection:
-
For routine handling in a well-ventilated area or a chemical fume hood, a NIOSH-certified combination organic vapor/acid gas respirator may be sufficient.[5]
-
For situations with potential for higher exposure, a full-facepiece, pressure-demand, self-contained breathing apparatus (SCBA) or a supplied-air respirator is required.[3][4]
-
-
Protective Clothing: A chemically resistant apron, lab coat, or a full-body suit should be worn to protect against skin contact.[3][4] All protective clothing should be removed before leaving the work area.
Operational Plan for Safe Handling
A systematic approach to handling this compound is critical to minimize the risk of exposure.
-
Preparation and Training:
-
All personnel must be thoroughly trained on the hazards of this compound and the emergency procedures.[3]
-
Ensure that an emergency eyewash station and safety shower are readily accessible in the immediate work area.[3][5]
-
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[6]
-
-
Handling Procedure:
-
Store this compound in a cool, dry, well-ventilated area, away from moisture and incompatible materials such as metals, alkalis, and oxidizing agents.[3][5]
-
Keep containers tightly closed when not in use.[5]
-
Ground all equipment to prevent static discharge, as vapors may be flammable.[4]
-
Avoid contact with water or moisture, as this will generate corrosive hydrogen chloride gas.[3][4]
-
-
Spill Response:
-
In the event of a spill, immediately evacuate all non-essential personnel from the area.[3]
-
Remove all sources of ignition.[3]
-
Wear the appropriate PPE, including respiratory protection.
-
Contain the spill using a dry, inert absorbent material such as sand, dry lime, or soda ash. DO NOT USE WATER. [3]
-
Collect the absorbed material into a sealed, labeled container for disposal as hazardous waste.[3]
-
Ventilate the area thoroughly after the cleanup is complete.[3]
-
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Characterization: this compound and any materials contaminated with it should be treated as hazardous waste.[3]
-
Containerization: All waste materials must be collected in clearly labeled, sealed containers that are compatible with the chemical.
-
Disposal Method: Do not dispose of this compound down the drain or in general waste.[5] It must be disposed of through a licensed hazardous waste disposal facility. Contact your institution's environmental health and safety department or a certified waste disposal contractor for guidance on proper disposal procedures that comply with local, state, and federal regulations.
Emergency Spill Response Workflow
The following diagram outlines the logical steps for responding to a this compound spill.
Caption: Workflow for a this compound spill response.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
